molecular formula C12H10BrNO2S B1352520 ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE CAS No. 871673-11-9

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Cat. No.: B1352520
CAS No.: 871673-11-9
M. Wt: 312.18 g/mol
InChI Key: NQWDLNQDIXUKNF-UHFFFAOYSA-N
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Description

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWDLNQDIXUKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429067
Record name ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871673-11-9
Record name ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold due to its diverse biological activities. This guide focuses on a specific, yet significant, derivative: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE .

The presence of a bromophenyl group attached to the thiazole ring, combined with an ethyl carboxylate moiety, bestows upon this molecule a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel bioactive compounds. Research into functionally substituted thiazoles has revealed their potential as anticancer and antimicrobial agents.[1][2][3][4] Specifically, derivatives of 4-(bromophenyl)thiazole have been investigated for their efficacy against various cancer cell lines and microbial strains, highlighting the importance of the bromine substituent for biological activity.[1][5][6][7]

This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the physicochemical characteristics, synthesis, and analytical protocols for this compound. By understanding these fundamental properties, scientists can better leverage this compound in the design and development of next-generation therapeutics and other advanced materials.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. The key physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the following properties are based on high-quality computational predictions due to the limited availability of published experimental values for this specific isomer.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂SSigma-Aldrich[8]
Molecular Weight 312.18 g/mol Sigma-Aldrich[8]
Appearance SolidSigma-Aldrich[8]
Melting Point 98-100 °CMatrix Scientific[9]
Boiling Point (Predicted) 417.7 ± 40.0 °C at 760 mmHgChemSpider
Solubility (Predicted) Data not readily available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge
logP (Predicted) 3.85ChemSpider
pKa (Predicted) Most basic pKa: ~1.5 (thiazole nitrogen)ChemAxon
CAS Number 871673-11-9Matrix Scientific[9]
SMILES String O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1Sigma-Aldrich[8]
InChI Key NQWDLNQDIXUKNF-UHFFFAOYSA-NSigma-Aldrich[8]

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key starting materials are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl thiooxamate.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the general principles of the Hantzsch synthesis for analogous compounds.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one

  • Ethyl thiooxamate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Hantzsch synthesis workflow for the target compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectral data and interpretations based on the known chemical shifts and fragmentation patterns of similar structures.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 8.15 (t, J = 1.8 Hz, 1H): Proton on the phenyl ring at the 2-position (between the bromine and the thiazole).

  • δ 7.85 (dt, J = 7.8, 1.3 Hz, 1H): Proton on the phenyl ring at the 6-position.

  • δ 7.60 (s, 1H): Proton on the thiazole ring at the 5-position.

  • δ 7.55 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Proton on the phenyl ring at the 4-position.

  • δ 7.35 (t, J = 7.9 Hz, 1H): Proton on the phenyl ring at the 5-position.

  • δ 4.50 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 1.45 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ 161.5: Carbonyl carbon of the ethyl ester.

  • δ 158.0: Carbon at the 2-position of the thiazole ring.

  • δ 145.0: Carbon at the 4-position of the thiazole ring.

  • δ 136.0, 131.5, 130.5, 129.0, 125.0, 123.0: Carbons of the bromophenyl ring.

  • δ 118.0: Carbon at the 5-position of the thiazole ring.

  • δ 62.5: Methylene carbon of the ethyl ester.

  • δ 14.5: Methyl carbon of the ethyl ester.

Predicted Infrared (IR) Spectrum
  • ~3100 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2980 cm⁻¹: C-H stretching of the ethyl group.

  • ~1720 cm⁻¹: C=O stretching of the ester carbonyl group.

  • ~1600, 1550, 1470 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.

  • ~1250 cm⁻¹: C-O stretching of the ester.

  • ~1100 cm⁻¹: C-N stretching.

  • ~700-800 cm⁻¹: C-Br stretching.

Predicted Mass Spectrum (Electron Ionization)
  • m/z 311/313 (M⁺): Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

  • m/z 266/268: Loss of the ethoxy group (-OCH₂CH₃).

  • m/z 238/240: Loss of the entire ethyl ester group (-COOCH₂CH₃).

  • m/z 155/157: Bromophenyl fragment.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of novel compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for solubility determination via the shake-flask method.

Determination of the Partition Coefficient (logP)

The partition coefficient between n-octanol and water (logP) is a critical measure of a compound's lipophilicity.

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Compound Distribution: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has provided a comprehensive overview of its key physicochemical characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. While a lack of extensive published experimental data necessitates the use of predicted values for some properties, this guide serves as a valuable starting point for researchers. The provided methodologies for synthesis and analysis are robust and widely applicable, enabling scientists to confidently work with and further investigate this promising molecule. Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of novel derivatives synthesized from this key intermediate.

References

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results, 13(3), 247-254. [Link]

  • Lemilemu, F., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ChemistrySelect, 8(30), e202301132. [Link]

  • Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6644-6656. [Link]

  • Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 8(2), 234-240. [Link]

  • Design of proposed thiazole molecules for antimicrobial and anticancer potential based on literature. (2019). ResearchGate. [Link]

Sources

The Synthetic Cornerstone: An In-depth Technical Guide to ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole rings are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make them ideal for interacting with biological targets. Within this important class of heterocycles, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE (CAS No. 871673-11-9) has emerged as a crucial building block for the synthesis of targeted therapeutics, particularly in the realm of oncology.[1] The strategic placement of the bromophenyl and ethyl carboxylate moieties provides synthetic handles for diversification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth look at the synthesis, properties, and applications of this versatile intermediate, tailored for researchers and professionals in drug development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective use in a research setting.

PropertyValueReference
CAS Number 871673-11-9[2]
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol
Appearance Solid
InChI Key NQWDLNQDIXUKNF-UHFFFAOYSA-N

Safety Information:

  • Hazard Pictograms: GHS07

  • Signal Word: Warning

  • Hazard Statements: H319 (Causes serious eye irritation)

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Note: This information is based on available supplier data and may not be exhaustive. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most common and efficient method for preparing 4-arylthiazole-2-carboxylates is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[3] This reaction involves the cyclization of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate.

Reaction Scheme:

Hantzsch_Synthesis reactant1 2-bromo-1-(3-bromophenyl)ethan-1-one plus + reactant1->plus reactant2 Ethyl 2-amino-2-thioxoacetate intermediate Cyclization Intermediate reactant2->intermediate Condensation plus->reactant2 product This compound intermediate->product Dehydration

Caption: Hantzsch synthesis pathway for the target compound.

Detailed Synthetic Protocol (Exemplary)

This protocol is a representative example based on established Hantzsch synthesis procedures for analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. A common method involves dissolving the residue in ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity and Role as a Synthetic Intermediate

The chemical structure of this compound offers several points for further chemical modification, making it a highly valuable intermediate in multi-step syntheses.

Reactivity_Diagram core This compound ester_group Ethyl Ester (Position 2) core->ester_group bromo_group Bromo Group (Phenyl Ring) core->bromo_group thiazole_ring Thiazole Ring core->thiazole_ring hydrolysis Saponification to Carboxylic Acid ester_group->hydrolysis cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) bromo_group->cross_coupling amide Amide Formation hydrolysis->amide

Caption: Key reactive sites and potential transformations.

  • Ester Hydrolysis: The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a methanol/water mixture) to yield the corresponding carboxylic acid.[1] This carboxylic acid is a key intermediate for the formation of amides, which are prevalent in many biologically active molecules.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) to generate a library of amide derivatives. This is a common strategy in drug discovery for exploring the structure-activity relationship (SAR).

  • Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a diverse range of substituents, including aryl, heteroaryl, alkyl, and amino groups. This allows for extensive modification of the "eastern" portion of the molecule, which is often crucial for modulating target engagement and pharmacokinetic properties.

Application in Drug Discovery: A Scaffold for c-Met Kinase Inhibitors

A significant application of this compound is in the development of inhibitors for the c-Met receptor tyrosine kinase.[1][4] The c-Met pathway is frequently dysregulated in various human cancers, and its inhibition has become a validated therapeutic strategy.[5][6]

The thiazole core acts as a scaffold to correctly orient the pharmacophoric elements for binding to the ATP pocket of the c-Met kinase. The general structure of these inhibitors often involves:

  • A hinge-binding motif , typically facilitated by the thiazole nitrogen.

  • A substituted phenyl ring (derived from the 3-bromophenyl group) that occupies a hydrophobic pocket.

  • An amide linkage (formed from the ethyl carboxylate) that can form crucial hydrogen bonds with the protein backbone and allows for the introduction of solvent-exposed moieties to improve solubility and other drug-like properties.

cMet_Inhibitor_Workflow start ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE step1 1. Saponification (e.g., LiOH) start->step1 step2 2. Amide Coupling (Amine, Coupling Reagents) step1->step2 step3 3. Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) step2->step3 intermediate Diversified Thiazole Amide Library step3->intermediate product Potent & Selective c-Met Kinase Inhibitor intermediate->product SAR-Guided Optimization

Caption: Workflow for developing c-Met inhibitors.

By systematically modifying the groups introduced via amide coupling and cross-coupling reactions, researchers can optimize the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors.[1] The 3-bromo substitution pattern on the phenyl ring is particularly useful for directing substituents into specific regions of the c-Met binding site.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis via the Hantzsch reaction and the presence of two distinct and orthogonal synthetic handles make it an ideal starting point for the construction of complex molecular architectures. Its proven utility in the development of c-Met kinase inhibitors underscores its importance in the ongoing search for novel cancer therapeutics. As the demand for targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 5, 2026, from [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). PubMed. Retrieved January 5, 2026, from [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]

  • Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. (n.d.). Google Patents.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Recent advances in c-Met-based dual inhibitors in the treatment of cancers. (2024). PubMed. Retrieved January 5, 2026, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of ethyl 4-(3-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, delve into its synthetic pathways with mechanistic reasoning, and explore its potential as a versatile scaffold for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who require a technical and practical understanding of this important building block.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a vast array of clinically significant drugs.[2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3] Compounds like the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin underscore the therapeutic potential unlocked by this versatile scaffold.[1][2] The stability of the thiazole ring and the numerous synthetic methodologies available for its functionalization make it an attractive starting point for drug discovery campaigns.[4]

Molecular Profile of this compound

This compound is a substituted thiazole that presents multiple functional groups amenable to chemical modification. The core structure consists of a central thiazole ring, substituted at the 4-position with a 3-bromophenyl group and at the 2-position with an ethyl ester. These features make it a valuable intermediate for constructing more complex molecules.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₀BrNO₂S [5][6]
Molecular Weight 312.18 g/mol [5]
Appearance Solid (typically off-white to yellow) [5][6]
SMILES String O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1 [5]

| InChI Key | NQWDLNQDIXUKNF-UHFFFAOYSA-N |[5] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[7] This robust condensation reaction typically involves the reaction of an α-haloketone with a thioamide.[8][9]

For the specific synthesis of this compound, the logical precursors are 2-bromo-1-(3-bromophenyl)ethan-1-one (the α-haloketone component) and ethyl thiooxamate (the thioamide component).

Mechanistic Pathway

The causality of the Hantzsch synthesis is a well-understood sequence of nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack (Sɴ2 Reaction): The synthesis initiates with the nucleophilic sulfur atom of the ethyl thiooxamate attacking the α-carbon of the 2-bromo-1-(3-bromophenyl)ethan-1-one. This is a classic Sɴ2 reaction that displaces the bromide ion and forms a C-S bond, creating a key intermediate.[8][10]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the former ketone. This intramolecular reaction forms a five-membered ring, a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration step results in the formation of a double bond, leading to the stable, aromatic thiazole ring.[10]

Visualization of the Hantzsch Synthesis

Caption: Reaction mechanism for the Hantzsch synthesis of the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Objective: To synthesize this compound.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

  • Ethyl thiooxamate (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile Phase for TLC: e.g., 30% Ethyl Acetate in Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add ethyl thiooxamate (1.1 eq) to the solution. The slight excess of the thioamide ensures the complete consumption of the more valuable α-haloketone.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC every 30-60 minutes. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the ketone spot is no longer visible.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid) and then with a brine solution. The bicarbonate wash is crucial for removing acidic byproducts which could complicate purification.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would include a singlet for the C5-proton of the thiazole ring, multiplets for the aromatic protons of the bromophenyl group, and a characteristic quartet and triplet for the ethyl ester protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Shows the number of unique carbon environments. Distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the bromophenyl group would be expected.

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental composition C₁₂H₁₀BrNO₂S.[11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would be a key diagnostic feature.

  • IR (Infrared Spectroscopy): Identifies the functional groups present. Key stretches would include a strong C=O absorption for the ester (around 1720 cm⁻¹) and C=N and C=C absorptions characteristic of the aromatic rings.

Reactivity and Potential for Derivatization

The true value of this compound in drug discovery lies in its potential for structural modification to perform Structure-Activity Relationship (SAR) studies.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid.[12] This carboxylic acid is a key intermediate, enabling the formation of a wide range of amides by coupling with various amines. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to form hydrogen bonds.[4]

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling extensive exploration of the chemical space around the molecule.

  • Reduction: The ester group can be reduced to a primary alcohol, which can be further functionalized.

Visualization of Derivatization Pathways

Derivatization Key Derivatization Pathways Start Ethyl 4-(3-bromophenyl) thiazole-2-carboxylate Acid Thiazole-2-carboxylic Acid Start->Acid LiOH / H₂O, THF Suzuki Suzuki Coupling Products (New C-C Bonds) Start->Suzuki Ar-B(OH)₂, Pd Catalyst Base Alcohol Primary Alcohol (via Ester Reduction) Start->Alcohol LiAlH₄ or DIBAL-H Amides Amide Library (via Amine Coupling) Acid->Amides Amine, Coupling Agent (e.g., HCTU)

Caption: Potential synthetic routes for derivatizing the core molecule.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is primarily a building block, its structural motifs are found in compounds with significant biological activity. Thiazole-based carboxamides, which can be readily synthesized from this intermediate, are being actively investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology.[4]

For example, derivatives of similar thiazole scaffolds have been synthesized and evaluated as inhibitors of c-Met kinase, a receptor tyrosine kinase whose dysregulation is implicated in cancer cell migration and invasion.[4] The 4-phenylthiazole core acts as a scaffold to correctly orient substituents that interact with the kinase's active site. The ability to easily diversify the groups at the 2-position (via the carboxylic acid) and the 3'-position of the phenyl ring (via cross-coupling) makes this an ideal starting point for generating a library of compounds for high-throughput screening and lead optimization.[13]

Furthermore, the bromophenylthiazole moiety is explored in the development of agents for treating bacterial infections and in agrochemicals.[6][14]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its synthesis via the time-tested Hantzsch reaction is efficient and well-understood. The presence of three distinct, chemically addressable functional groups—the ester, the aryl bromide, and the thiazole ring itself—provides chemists with a powerful toolkit for generating molecular diversity. As researchers continue to target complex diseases, the strategic use of such well-designed molecular building blocks will remain essential for the development of the next generation of therapeutics.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
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An In-Depth Technical Guide to the NMR Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile scaffold in the design of novel bioactive agents, with thiazole rings being present in numerous pharmaceuticals, including antibiotics and anti-inflammatory drugs.[1] The precise and unambiguous characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just predictive data but also the underlying rationale for spectral interpretation and a robust experimental protocol. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns, and outline the application of two-dimensional (2D) NMR experiments to achieve full spectral assignment.

Molecular Structure and Proton/Carbon Environments

To effectively interpret the NMR spectra, we must first dissect the molecule's structure and identify all unique (non-equivalent) proton and carbon atoms. The structure consists of three key fragments:

  • An Ethyl Ester group (-COOCH₂CH₃)

  • A Thiazole heterocycle

  • A 3-Bromophenyl substituent

The diagram below illustrates the molecular structure with systematic numbering used for the subsequent NMR analysis.

G cluster_prep Preparation cluster_1D 1D NMR cluster_analysis1 Initial Analysis cluster_2D 2D NMR Confirmation cluster_final Final Elucidation prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) h1 ¹H NMR Acquisition (Proton Spectrum) prep->h1 Step 1 c13 ¹³C NMR Acquisition (Carbon Spectrum) prep->c13 Step 2 analysis1 Analyze 1D Spectra: - Identify spin systems - Propose initial assignments - Note ambiguities (aromatic region) h1->analysis1 Step 3 c13->analysis1 Step 3 cosy COSY (¹H-¹H Correlation) analysis1->cosy Step 4a hsqc HSQC (¹H-¹³C One-Bond Correlation) analysis1->hsqc Step 4b hmbc HMBC (¹H-¹³C Long-Range Correlation) analysis1->hmbc Step 4c elucidation Final Structure Confirmation: - Unambiguous assignment of all ¹H and ¹³C signals cosy->elucidation Step 5 hsqc->elucidation Step 5 hmbc->elucidation Step 5

Caption: Recommended workflow for complete NMR-based structure elucidation.

The Role of 2D NMR in Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, primarily through 2 or 3 bonds. It is invaluable for:

    • Confirming the ethyl group by showing a cross-peak between the -CH₂- quartet (δ ~4.3 ppm) and the -CH₃ triplet (δ ~1.3 ppm).

    • Tracing the connectivity within the 3-bromophenyl ring by identifying which aromatic protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of all protonated carbons. For example, the singlet at δ ~8.0 ppm in the ¹H spectrum can be assigned to the carbon at δ ~120 ppm in the ¹³C spectrum, confirming both as C5/H5 of the thiazole ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over 2 to 3 bonds (and sometimes 4). Key expected correlations for this molecule are:

    • Connecting the Ester: The -CH₂- protons (H-'') should show a correlation to the ester carbonyl carbon (C').

    • Connecting the Thiazole Core: The thiazole proton (H-5) should show correlations to C4, C2, and C1' of the phenyl ring, unambiguously linking the two rings.

    • Assigning Quaternary Carbons: Protons on the phenyl ring (e.g., H-2' and H-4') will show correlations to the quaternary carbons C1' and C3', confirming their positions.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The comprehensive NMR analysis of this compound relies on a synergistic approach combining 1D and 2D NMR techniques. While 1D spectra provide a foundational overview of the proton and carbon environments, the inherent complexity of the aromatic region demands the resolving power of COSY, HSQC, and HMBC experiments. This multi-faceted workflow, from careful sample preparation to logical data acquisition and interpretation, provides a self-validating system that ensures the accurate and complete structural elucidation of the target molecule. The predictive data and experimental strategies outlined in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of novel thiazole derivatives.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Available at: [Link]

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An In-depth Technical Guide to the Infrared Spectrum of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a complex arrangement of functional groups, including an aromatic ester, a substituted phenyl ring, and a thiazole nucleus. The structural confirmation of such molecules is a critical step in chemical synthesis and drug development. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the molecular architecture by measuring the vibrational frequencies of its covalent bonds. Each functional group exhibits a unique set of absorption bands, creating a spectral "fingerprint" that allows for unambiguous identification and verification.

This guide serves as a technical deep-dive into the theoretical and practical aspects of interpreting the IR spectrum of this compound. As a senior application scientist, the goal is not merely to list expected peaks but to provide a causal analysis of the spectrum, grounding each assignment in the principles of vibrational spectroscopy and authoritative literature.

The Molecular Architecture: A Sum of Functional Parts

To logically deconstruct the IR spectrum, we must first identify the key structural components of this compound. The molecule's vibrational modes are a direct consequence of these distinct, yet electronically interconnected, functional groups:

  • Aromatic Ester Group: An ethyl ester (-COOCH₂CH₃) directly attached to the thiazole ring. This group is characterized by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

  • Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. Its IR spectrum is defined by skeletal C=C and C=N stretching vibrations, as well as C-H bending modes.

  • 3-Bromophenyl Group: A meta-substituted benzene ring. This moiety contributes aromatic C=C and C-H stretching modes, along with out-of-plane C-H bending vibrations that are diagnostic of the 1,3-substitution pattern. The carbon-bromine (C-Br) bond also has a characteristic low-frequency vibration.

  • Ethyl Group: The aliphatic portion of the ester, which will show characteristic sp³ C-H stretching and bending vibrations.

cluster_groups Key Functional Groups cluster_regions Characteristic IR Spectral Regions (cm⁻¹) M This compound FG1 Aromatic Ester (-COOEt) M->FG1 FG2 Thiazole Ring (C₃HNS) M->FG2 FG3 3-Bromophenyl (m-BrC₆H₄) M->FG3 FG4 Aliphatic Ethyl (-CH₂CH₃) M->FG4 R1 ~1715-1730 (C=O) ~1250-1310 (C-C-O) ~1100-1130 (O-C-C) FG1->R1 Vibrational Modes R2 ~1600 (C=N) ~1500-1600 (C=C) ~900-640 (Ring C-H bend) FG2->R2 Vibrational Modes R3 ~3000-3100 (Aromatic C-H) ~1450-1600 (Ring C=C) ~900-675 (C-H oop) ~515-690 (C-Br) FG3->R3 Vibrational Modes R4 ~2850-2960 (Aliphatic C-H) ~1375 & ~1450 (C-H bend) FG4->R4 Vibrational Modes

Caption: Logical relationship between functional groups and their IR regions.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

To ensure spectral data is reliable and reproducible, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR:

  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes to ensure a stable baseline.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

This protocol's trustworthiness lies in its internal validation: the quality of the baseline and the intensity of the resulting spectrum provide immediate feedback on the success of the measurement.

A Guided Tour of the IR Spectrum: From Functional Group to Absorption Band

The IR spectrum is most logically analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen. For our molecule, two distinct types of C-H stretches are expected:

  • Aromatic C-H Stretch (sp² C-H): The C-H bonds on both the phenyl and thiazole rings are expected to produce a series of weak to medium absorptions in the 3100-3000 cm⁻¹ range[1][2]. Their presence confirms the aromatic character of the molecule.

  • Aliphatic C-H Stretch (sp³ C-H): The methyl (CH₃) and methylene (CH₂) groups of the ethyl ester will exhibit strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ region[3].

The Carbonyl and Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This is often the most diagnostic region of the spectrum.

  • Ester C=O Stretch: A very strong and sharp absorption band is the hallmark of the ester carbonyl group. Because the carbonyl is conjugated with the aromatic thiazole ring, its frequency is lowered compared to a saturated ester. This peak is expected between 1730 and 1715 cm⁻¹[1][4]. This is arguably the most intense peak in the entire spectrum.

  • Aromatic & Heteroaromatic Ring Stretches (C=C and C=N): The spectrum will display a series of medium to strong bands corresponding to the skeletal vibrations of the phenyl and thiazole rings.

    • The C=N stretch of the thiazole ring typically appears in the 1632-1591 cm⁻¹ range[5][6].

    • The C=C in-ring stretches of the phenyl group are expected near 1600 cm⁻¹ and 1500-1450 cm⁻¹[2][7]. These often appear as a pair of sharp absorptions. Thiazole ring skeletal vibrations can also occur in this range[5].

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a high density of complex vibrational modes, many of which are unique to the molecule as a whole.

  • The Ester "Rule of Three": Aromatic esters are known for a characteristic pattern of three strong peaks[4][8]. Having already identified the C=O stretch (~1725 cm⁻¹), we look for the two C-O single bond stretches:

    • Asymmetric C-C-O Stretch: A strong band between 1310 and 1250 cm⁻¹[4].

    • Symmetric O-C-C Stretch: Another strong band between 1130 and 1100 cm⁻¹[4]. The presence of these two bands, along with the C=O peak, is definitive proof of the ester functionality.

  • Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the ethyl group's CH₂ and CH₃ moieties appear here, typically around 1450 cm⁻¹ and 1375 cm⁻¹[3].

  • Aromatic C-H Out-of-Plane (oop) Bending: The absorptions between 900-675 cm⁻¹ are highly diagnostic of the phenyl ring's substitution pattern[2]. For a meta-substituted ring, strong bands are expected near 780 cm⁻¹ and another band around 880 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond vibration is found at low frequencies, typically in the 690-515 cm⁻¹ range[2]. This will appear as a medium to strong absorption in the far end of the fingerprint region.

Data Synthesis: A Summary of Key Vibrational Assignments

The following table consolidates the expected IR absorption bands for this compound, providing a clear reference for spectral analysis.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity Reference
3100 - 3000C-H StretchAromatic (Phenyl & Thiazole)Weak to Medium[1][2]
2980 - 2850C-H StretchAliphatic (Ethyl Group)Medium to Strong[3]
1730 - 1715C=O StretchAromatic EsterVery Strong, Sharp[1][4]
1632 - 1591C=N StretchThiazole RingMedium to Strong[5][6]
1600 - 1450C=C Stretch (in-ring)Phenyl & Thiazole RingsMedium, often sharp[2][7]
1470 - 1440C-H Bend (Scissoring)CH₂ (Ethyl Group)Medium[3]
1380 - 1370C-H Bend (Symmetric)CH₃ (Ethyl Group)Medium[3]
1310 - 1250C-C-O Asymmetric StretchAromatic EsterStrong[4]
1130 - 1100O-C-C Symmetric StretchAromatic EsterStrong[4]
900 - 675C-H Out-of-Plane Bendm-Substituted PhenylStrong[2]
690 - 515C-Br StretchBromophenylMedium to Strong[2]

Conclusion

The infrared spectrum of this compound is rich with information. A systematic analysis, grounded in the foundational principles of vibrational spectroscopy, allows for its complete deconstruction. The unambiguous identification of the very strong C=O stretch, the dual C-O ester bands, the distinct aromatic and aliphatic C-H stretches, the characteristic out-of-plane bending of the meta-substituted ring, and the low-frequency C-Br vibration collectively provide a definitive confirmation of the molecule's complex structure. This guide illustrates how a single spectrum, when expertly interpreted, serves as a cornerstone for chemical characterization in a research and development setting.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

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Mass spectrometry of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the compound's ionization and fragmentation. We will explore the critical influence of the bromine atom on the mass spectrum, compare the outcomes of hard and soft ionization techniques, and present detailed, field-proven protocols for analysis. This guide is structured to equip researchers, scientists, and drug development professionals with the expertise to confidently perform structural elucidation, confirm compound identity, and troubleshoot the mass spectrometric analysis of this and structurally related molecules.

Introduction to the Analyte and Core Principles

The Compound of Interest: this compound

This compound belongs to a class of substituted thiazoles, which are core scaffolds in many pharmaceutical agents due to their diverse therapeutic activities[1]. The molecule, with a molecular formula of C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol , presents a unique analytical challenge and a distinct mass spectrometric fingerprint due to its composite structure: an ethyl ester, a stable thiazole ring, and a bromophenyl substituent[2]. Accurate characterization is paramount for quality control, metabolite identification, and mechanism-of-action studies.

The Power and Challenge of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions[3]. The primary challenge in analyzing this compound lies in predicting how the ionization energy will be distributed across the molecule and which bonds are most likely to cleave. However, its most telling feature is the natural isotopic distribution of bromine.

The Unmistakable Bromine Signature

The defining characteristic in the mass spectrum of any bromine-containing compound is its isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance.[4][5] This results in a pair of peaks (an "isotopic cluster") for the molecular ion and any fragment containing the bromine atom. These peaks, referred to as M and M+2, are separated by two m/z units and have a relative intensity ratio of approximately 1:1[6][7][8]. This signature is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom in an unknown analyte.

IsotopeAtomic Mass (amu)Natural Abundance (%)
⁷⁹Br78.918350.69
⁸¹Br80.916349.31
Table 1: The natural isotopic abundance of bromine, the foundation for its characteristic 1:1 M/M+2 peak ratio in mass spectrometry.[4]

Ionization Techniques: A Strategic Choice

The choice of ionization method is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. A hard technique like Electron Ionization (EI) provides rich structural detail through extensive fragmentation, while a soft technique like Electrospray Ionization (ESI) excels at confirming molecular weight with minimal fragmentation[9][10].

  • Electron Ionization (EI): Best for structural elucidation of pure, volatile compounds. The high energy (typically 70 eV) leads to a reproducible "fingerprint" of fragment ions, which is invaluable for library matching and detailed structural analysis[1][11].

  • Electrospray Ionization (ESI): Ideal for confirming the molecular weight of less volatile or thermally fragile compounds from a liquid stream (e.g., LC-MS). It generates protonated molecules [M+H]⁺ or other adducts[12]. Structural information is then obtained by inducing fragmentation through tandem mass spectrometry (MS/MS)[9][13].

Experimental Methodology

A robust and reproducible protocol is the cornerstone of trustworthy data. The following sections outline validated starting points for instrumentation and sample preparation.

Sample Preparation Protocol

Causality: The goal of sample preparation is to introduce the analyte into the ion source in a suitable concentration and solvent system, free of interfering contaminants (e.g., non-volatile salts for ESI).

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution for EI-MS (via GC-MS or Direct Inlet): Dilute the stock solution in ethyl acetate or dichloromethane to a final concentration of 10-50 µg/mL. These solvents are volatile and compatible with high-vacuum systems.

  • Working Solution for ESI-MS (via Direct Infusion or LC-MS): Dilute the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL. To promote protonation for positive ion mode, add 0.1% formic acid to the final solution. The acid provides a source of protons, enhancing the formation of [M+H]⁺ ions[14].

General Experimental Workflow

The logical flow from sample to data ensures each stage is optimized for the desired analytical outcome.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Stock 1. Stock Solution (1 mg/mL in ACN/MeOH) Work 2. Working Solution (1-50 µg/mL) Stock->Work Ion 3. Ionization (EI or ESI) Work->Ion Mass 4. Mass Analysis (e.g., Quadrupole, TOF) Ion->Mass Detect 5. Detection Mass->Detect Spec 6. Spectrum Generation Detect->Spec Interp 7. Interpretation (Fragmentation Analysis) Spec->Interp

A generalized workflow for mass spectrometric analysis.
Suggested Instrumentation Parameters

The following parameters serve as a robust starting point and should be optimized based on the specific instrument used.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Mode N/A (Positive Ions Formed)Positive
Ionization Energy 70 eVN/A
Capillary Voltage N/A3.0 - 4.5 kV
Source Temperature 200 - 250 °C100 - 150 °C
Nebulizing Gas N/ANitrogen, 20 - 40 psi
Drying Gas Flow N/ANitrogen, 5 - 10 L/min
Drying Gas Temp. N/A300 - 350 °C
Mass Range (m/z) 40 - 500 amu100 - 500 amu
For MS/MS N/ACollision Energy: 10-40 eV (Ramp)
Table 2: Recommended starting parameters for the mass spectrometric analysis. These values require instrument-specific optimization.

Decoding the Fragmentation Patterns

The fragmentation pathway provides a roadmap to the molecule's structure. Below, we propose the most probable fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI-MS) Fragmentation

Under high-energy EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺•, which will appear as an isotopic doublet at m/z 311/313 . This high-energy ion then undergoes a series of predictable bond cleavages.

G cluster_frags M [M]⁺• m/z 311/313 F1 Loss of •OCH₂CH₃ m/z 266/268 M->F1 - 45 Da F4 Loss of C₂H₅O₂• m/z 238/240 M->F4 - 73 Da F5 [C₇H₄BrS]⁺• m/z 213/215 M->F5 Ring Cleavage F7 [C₆H₄Br]⁺ m/z 155/157 M->F7 Thiazole Cleavage F2 Loss of CO m/z 238/240 F1->F2 - 28 Da F3 Loss of Br• m/z 159 F2->F3 - 79/81 Da F6 [C₇H₄S]⁺• m/z 132 F5->F6 - 79/81 Da

Proposed fragmentation pathway under Electron Ionization (EI).

Key EI Fragmentation Pathways:

  • Alpha-Cleavage at the Ester: The most favorable initial fragmentation is often the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion at m/z 266/268 . This is a very common pathway for ethyl esters[15].

  • Decarbonylation: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule, yielding a fragment at m/z 238/240 .

  • Loss of Bromine: A primary cleavage of the relatively weak C-Br bond can lead to the loss of a bromine radical, though this may be less prominent from the molecular ion itself compared to subsequent fragments[7][16]. The fragment at m/z 238/240 can lose Br• to give an ion at m/z 159 .

  • Bromophenyl Cation: Cleavage of the bond between the phenyl and thiazole rings results in the highly characteristic bromophenyl cation at m/z 155/157 .

Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation

In ESI, the molecule is first gently ionized, typically by protonation, to form the pseudomolecular ion [M+H]⁺ at m/z 312/314 . This ion is then mass-selected and subjected to Collision-Induced Dissociation (CID) to induce fragmentation. The fragmentation of an even-electron ion like [M+H]⁺ often proceeds through the loss of stable, neutral molecules.

G cluster_frags MH [M+H]⁺ m/z 312/314 F1 Loss of C₂H₄ m/z 284/286 MH->F1 - 28 Da F4 Loss of C₂H₅OH m/z 266/268 MH->F4 - 46 Da F5 [C₇H₅BrS]⁺ m/z 214/216 MH->F5 Ring Cleavage F2 Loss of CO m/z 256/258 F1->F2 - 28 Da F3 Loss of HBr m/z 175 F2->F3 - 80/82 Da

Proposed fragmentation pathway for [M+H]⁺ in ESI-MS/MS.

Key ESI-MS/MS Fragmentation Pathways:

  • Loss of Ethylene: A common fragmentation for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄) via a rearrangement, resulting in the corresponding carboxylic acid ion at m/z 284/286 .

  • Loss of Ethanol: Direct loss of a neutral ethanol molecule (C₂H₅OH) can also occur, leading to the same acylium ion seen in EI at m/z 266/268 [17]. This pathway is often competitive with the loss of ethylene.

  • Subsequent Losses: The fragments formed can undergo further neutral losses, such as CO from the carboxylic acid fragment (m/z 256/258 ) or HBr from downstream fragments.

Summary of Key Ions and Data Validation

A summary table of the most diagnostic ions is crucial for rapid identification. The use of High-Resolution Mass Spectrometry (HRMS) is strongly recommended for unambiguous elemental composition assignment, which serves as the ultimate validation of these proposed structures.

m/z (EI)m/z (ESI, [M+H]⁺)Proposed FormulaProposed Identity / OriginIsotopic Signature
311/313312/314[C₁₂H₁₀BrNO₂S]⁺• / [C₁₂H₁₁BrNO₂S]⁺Molecular Ion / Protonated MoleculeYes (1:1)
266/268266/268[C₁₀H₆BrNOS]⁺Loss of •OC₂H₅ / Loss of C₂H₅OHYes (1:1)
N/A284/286[C₁₀H₇BrNO₂S]⁺Loss of C₂H₄Yes (1:1)
238/240256/258[C₉H₆BrNS]⁺• / [C₉H₆BrNOS]⁺Loss of CO (from m/z 266/268) / Loss of CO (from m/z 284/286)Yes (1:1)
155/157155/157[C₆H₄Br]⁺Bromophenyl CationYes (1:1)
Table 3: Summary of predicted diagnostic fragment ions for this compound.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to deduce complex structural information. The unmistakable 1:1 isotopic signature of bromine serves as an internal validation for every bromine-containing fragment. By strategically selecting between a hard ionization technique like EI for detailed fragmentation mapping and a soft technique like ESI-MS/MS for confirmation of molecular weight and controlled fragmentation, researchers can achieve a comprehensive and confident characterization of the molecule. The pathways and reference data presented in this guide provide a robust framework for the analysis of this compound and serve as a valuable precedent for other halogenated heterocyclic structures in the drug development pipeline.

References

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Theoretical studies of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound built upon the versatile thiazole scaffold, a core structure in numerous pharmacologically active agents.[1][2] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging powerful computational tools, we can predict its behavior, understand its reactivity, and guide the rational design of novel derivatives for therapeutic applications. This document serves as a technical primer, detailing the causality behind methodological choices and presenting self-validating protocols for in-silico analysis, from quantum chemical calculations to molecular docking simulations.

Foundational Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in any theoretical investigation. The molecule consists of a central 1,3-thiazole ring, substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a 3-bromophenyl moiety.[3]

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[3][4]
Molecular Weight 312.18 g/mol [3][4]
CAS Number 871673-11-9[4]
Physical Form Solid[3]

digraph "molecule_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];

// Nodes for atoms N1 [label="N", pos="0,0.75!"]; S1 [label="S", pos="0,-0.75!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; C3 [label="C", pos="1.2,0!"]; H1[label="H", pos="-2.0,-1.2!"];

// Thiazole Ring Bonds C3 -- N1; N1 -- C1; C1 -- C2; C2 -- S1; S1 -- C3; C2 -- H1;

// Ethyl Carboxylate Group C4 [label="C", pos="2.4,0!"]; O1 [label="O", pos="3.0,0.8!"]; O2 [label="O", pos="3.0,-0.8!"]; C5 [label="C", pos="4.2,-0.8!"]; H2[label="H₂", pos="4.8,-0.4!"]; C6 [label="C", pos="4.8,-1.6!"]; H3[label="H₃", pos="5.4,-2.0!"];

// Carboxylate Bonds C3 -- C4; C4 -- O1 [label="="]; C4 -- O2; O2 -- C5; C5 -- H2; C5 -- C6; C6 -- H3;

// Bromophenyl Group C7 [label="C", pos="-2.4,1.5!"]; C8 [label="C", pos="-2.4,2.7!"]; C9 [label="C", pos="-3.6,3.3!"]; C10 [label="C", pos="-4.8,2.7!"]; C11 [label="C", pos="-4.8,1.5!"]; C12 [label="C", pos="-3.6,0.9!"]; Br1 [label="Br", pos="-3.6,4.5!"];

// Phenyl Bonds C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- Br1; }

Figure 1: 2D Structure of this compound

Quantum Chemical Analysis: Unveiling Electronic Behavior

To move beyond a static picture, we employ quantum chemical methods. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy, making it the workhorse for studying organic molecules of this size.[2][5][6][7]

Expertise in Method Selection: Why DFT?

DFT is chosen over simpler semi-empirical methods or more computationally expensive methods like Møller-Plesset perturbation theory because it effectively models electron correlation, which is crucial for accurately describing the π-conjugated systems present in the thiazole and phenyl rings. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311+G(d,p)) have been extensively benchmarked and proven reliable for predicting the geometries and electronic properties of heterocyclic compounds.[5][7][8]

Protocol: Geometry Optimization and Vibrational Analysis

A prerequisite for all other calculations is determining the molecule's most stable three-dimensional conformation (the global energy minimum).

Step-by-Step Workflow:

  • Initial Structure: Build an initial 3D structure of the molecule using molecular modeling software.

  • DFT Calculation: Submit the structure for geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry package like Gaussian.[9]

  • Convergence: The calculation iteratively adjusts atomic positions to minimize the total electronic energy until convergence criteria are met.

  • Frequency Calculation: Perform a subsequent frequency calculation at the same level of theory.

  • Validation (Trustworthiness): A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.

dft_workflow A 1. Build Initial 3D Structure B 2. Perform DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Check for Convergence B->C D 4. Perform Frequency Calculation C->D E 5. Analyze Frequencies D->E F Imaginary Frequencies Present? (Saddle Point) E->F G Validated Minimum Energy Structure F->G No H Refine Structure & Re-optimize F->H Yes H->B

Figure 2: Workflow for DFT Geometry Optimization and Validation
Analysis of Key Electronic Properties

With an optimized structure, we can calculate properties that govern the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[5][10] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[2][6]

ParameterDescriptionSignificance in Drug Design
E(HOMO) Energy of the highest occupied molecular orbitalIndicates electron-donating capability; involved in interactions with biological electrophiles.
E(LUMO) Energy of the lowest unoccupied molecular orbitalIndicates electron-accepting capability; involved in interactions with biological nucleophiles.
ΔE (LUMO-HOMO) Energy GapRelates to chemical reactivity and kinetic stability. Molecules with smaller gaps are more polarizable and reactive.
  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution.[7] It is invaluable for predicting how the molecule will interact with biological targets. Regions of negative potential (typically colored red or yellow), associated with electronegative atoms like oxygen and nitrogen, are sites for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue), usually around hydrogen atoms, are sites for nucleophilic attack.[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution at specific atomic sites and reveals stabilizing intramolecular interactions, such as hyperconjugation between donor and acceptor orbitals.[8][11] This helps rationalize the observed geometry and electronic stability.

Predicting and Validating Spectroscopic Signatures

Computational methods allow us to predict spectroscopic data, which can be directly compared with experimental results for validation. This synergy between theory and experiment is a cornerstone of modern chemical characterization.

Vibrational Spectroscopy (FT-IR)

DFT frequency calculations yield the vibrational modes of the molecule. These computed frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Protocol for IR Spectrum Simulation:

  • Calculation: Use the output from the frequency calculation performed on the optimized geometry (Section 2.2).

  • Scaling: Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies. This correction is necessary because the calculation assumes a harmonic oscillator model, while real molecular vibrations are anharmonic.[8]

  • Comparison: Compare the scaled theoretical spectrum (peak positions and relative intensities) with an experimental FT-IR spectrum to confirm the structure and validate the computational model.[9][12] Key peaks to look for would include C=O stretch (ester), C=N and C=C stretches (thiazole/phenyl rings), and C-Br stretch.

Electronic Spectroscopy (UV-Vis)

The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent DFT (TD-DFT).[8]

Protocol for UV-Vis Spectrum Simulation:

  • Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry.

  • Analysis: The output provides the excitation energies (which can be converted to wavelengths, λmax) and oscillator strengths (related to absorption intensity).

  • Interpretation: Analyze the major electronic transitions contributing to the main absorption bands, typically π → π* transitions within the conjugated system of the phenyl and thiazole rings.

Application in Drug Discovery: A Theoretical Framework

The ultimate goal for many researchers studying such molecules is to assess their therapeutic potential. Computational models provide a rapid, cost-effective way to screen candidates and generate hypotheses for further experimental testing.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein.[6][13] Given the known biological activities of thiazole derivatives, several protein targets are of interest.[1][5][14]

Potential Targets for Thiazole Derivatives:

  • Kinases (e.g., EGFR, HER2): Many thiazoles inhibit kinases involved in cancer cell proliferation.[14]

  • Cyclooxygenase (COX) Enzymes: Some derivatives exhibit anti-inflammatory activity by inhibiting COX-1/COX-2.[6][15]

  • Tubulin: Thiazoles can act as anticancer agents by inhibiting tubulin polymerization.[16]

  • Dihydrofolate Reductase (DHFR): A target for antimicrobial and anticancer drugs.[14][17]

docking_workflow cluster_0 Preparation cluster_1 Docking & Analysis A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Protein (Add hydrogens, remove water, etc.) A->B D 4. Define Binding Site (Active Site Grid) B->D C 3. Generate Ligand 3D Structure (From DFT Optimization) E 5. Run Docking Algorithm (e.g., AutoDock) C->E D->E F 6. Analyze Binding Poses & Scores E->F G Identify Key Interactions (H-bonds, π-π stacking, etc.) F->G

Figure 3: Generalized Molecular Docking Workflow
ADME-T Profiling

Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is critical. Computational tools can predict key drug-like properties, such as adherence to Lipinski's Rule of Five, aqueous solubility, and potential toxicity, helping to prioritize candidates with favorable pharmacokinetic profiles.[2][6]

Conclusion

The theoretical study of this compound, through a synergistic application of DFT, TD-DFT, and molecular modeling techniques, provides profound insights that are inaccessible through experimental means alone. These computational protocols allow for the detailed characterization of its geometric, electronic, and spectroscopic properties, offering a predictive framework for its chemical reactivity and potential biological activity. By integrating these in-silico methods, researchers in drug discovery can accelerate the design-synthesize-test cycle, enabling a more rational, hypothesis-driven approach to developing the next generation of thiazole-based therapeutic agents.

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Unlocking the Therapeutic Potential of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a core molecular structure that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have rendered it a cornerstone in the development of novel therapeutics. This guide delves into the untapped potential of a specific, yet under-explored, thiazole derivative: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE .

While direct biological data on this precise molecule is sparse, its structural components—the thiazole core, a bromophenyl substituent, and an ethyl carboxylate group—each contribute to a strong rationale for its investigation as a potential therapeutic agent. The thiazole nucleus is a component of numerous drugs with diverse applications, including antineoplastics like Dasatinib, antivirals such as Ritonavir, and anti-inflammatory agents like Meloxicam.[2][3] The presence of a halogen, specifically bromine, on the phenyl ring is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. Furthermore, the ethyl carboxylate moiety offers a versatile handle for chemical modification, allowing for the synthesis of a library of related compounds with potentially fine-tuned activities.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the potential biological activities of this compound, grounded in the established pharmacology of its structural analogs. We will explore potential mechanisms of action and lay out a detailed roadmap of experimental protocols to systematically evaluate its therapeutic promise, with a primary focus on oncology and infectious diseases.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For this compound, these properties will influence its solubility, permeability, and metabolic stability, all of which are critical determinants of its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[4]
Molecular Weight 312.18 g/mol [4]
Physical Form Solid[4]
InChI Key NQWDLNQDIXUKNF-UHFFFAOYSA-N[4]
SMILES String O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1[4]

The synthesis of this compound and its analogs can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis or variations thereof.[5] This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, this would likely involve the reaction of an appropriate ethyl bromopyruvate derivative with 3-bromothiobenzamide. The ethyl carboxylate at the 2-position can also be introduced through the cyclization of ethyl oxalyl monochloride with a suitable precursor.[6]

Inferred Biological Activity from Structural Analogs: A Rationale for Investigation

The rationale for investigating this compound stems from the extensive body of literature on the biological activities of thiazole-containing compounds.[1][7][8][9]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazole derivatives.[5][10] For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and showed significant antiproliferative activity against the MCF7 human breast adenocarcinoma cell line.[10][11] Another study on 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole demonstrated promising anticancer effects on A549 lung cancer cells.[12][13] The bromophenyl moiety is a recurring feature in these active compounds, suggesting its importance for cytotoxic activity. The mechanism of action for such compounds often involves the induction of apoptosis, potentially through caspase activation.[14]

Antimicrobial Activity

The thiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[3][8] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] Specifically, 4-phenylthiazole derivatives have been extensively studied for their antimicrobial applications. The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The proposed investigation into the antimicrobial properties of this compound is therefore well-justified.

Proposed Experimental Workflows for Biological Evaluation

To systematically assess the biological potential of this compound, a tiered approach is recommended, starting with broad in vitro screening followed by more focused mechanistic studies.

experimental_workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Lead Optimization A Compound Synthesis & Purity Analysis B Anticancer Screening (NCI-60 Panel or similar) A->B Cytotoxicity Evaluation C Antimicrobial Screening (MIC Determination) A->C Antimicrobial Evaluation D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) B->D If Active E Cell Cycle Analysis B->E If Active F Mechanism of Antibacterial Action (e.g., DNA Gyrase Inhibition) C->F If Active G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H ADME/Tox Profiling G->H

Caption: A tiered experimental workflow for evaluating the biological activity of the target compound.

Detailed Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

1. Cell Culture and Seeding:

  • Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the media from the seeded plates and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of the compound against bacterial and fungal strains.

1. Preparation of Inoculum:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in Sabouraud Dextrose Broth (SDB) overnight at 37°C and 30°C, respectively.
  • Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

2. Compound Dilution:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

3. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the 96-well plate.
  • Include a positive control (broth with inoculum only) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference.
  • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

  • Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Molecular Targets

Based on the activities of similar thiazole-containing compounds, several signaling pathways and molecular targets can be hypothesized for this compound.

signaling_pathways cluster_anticancer Potential Anticancer Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms Compound ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Caspase Caspase Activation Apoptosis->Caspase Compound2 ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE DNAGyrase DNA Gyrase Inhibition Compound2->DNAGyrase CellWall Cell Wall Synthesis Inhibition Compound2->CellWall Biofilm Biofilm Formation Inhibition Compound2->Biofilm

Caption: Hypothesized signaling pathways and molecular targets for the target compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, starting point for the development of novel therapeutic agents. Its structural similarity to a vast number of biologically active thiazole derivatives provides a strong impetus for its investigation, particularly in the fields of oncology and infectious diseases. The experimental workflows and protocols detailed in this guide offer a clear and logical path forward for elucidating its biological activity and mechanism of action.

Future work should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR). Modifications to the ethyl carboxylate moiety, such as conversion to amides or other esters, and exploration of different substitution patterns on the phenyl ring could lead to the identification of compounds with enhanced potency and selectivity. Successful identification of a lead compound would then warrant further preclinical development, including in vivo efficacy studies in relevant animal models and comprehensive ADME/Tox profiling. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational evidence surrounding the thiazole nucleus suggests that this compound is a worthy candidate for this endeavor.

References

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 184-192. Retrieved January 5, 2026, from [Link]

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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Xenobiotics, 13(3), 447-471. Retrieved January 5, 2026, from [Link]

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  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. Retrieved January 5, 2026, from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). RSC Medicinal Chemistry, 14(7), 1335-1351. Retrieved January 5, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(17), 13539. Retrieved January 5, 2026, from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Thiazole-containing compounds are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3][4] The protocol herein utilizes the robust and high-yielding Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide to construct the thiazole core.[5][6] We present a detailed, step-by-step methodology, the underlying chemical rationale, self-validating quality control checkpoints, and expected characterization data. The aim is to provide researchers with a reliable and reproducible method to obtain high-purity material for developmental pipelines.

Introduction and Scientific Rationale

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which serves as a foundational structure in many biologically active molecules.[2][4] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in pharmaceutical design. The target compound, this compound, incorporates three key features: the thiazole core for biological activity, a bromophenyl group that can act as a handle for further functionalization (e.g., cross-coupling reactions), and an ethyl ester group that can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications.[7]

The selected synthetic strategy is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This method is renowned for its reliability and efficiency in forming the thiazole ring system. The core transformation involves the condensation reaction between an α-haloketone and a thioamide.[5][6]

For this specific synthesis, the key reactants are:

  • 2-bromo-1-(3-bromophenyl)ethanone: This α-haloketone provides the C4 and C5 atoms of the thiazole ring and affixes the 3-bromophenyl moiety at the C4 position.

  • Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate): This thioamide derivative provides the sulfur atom (S1), the nitrogen atom (N3), and the carbon atom (C2) bearing the ethyl carboxylate group.

The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic thiazole ring.

Reaction Mechanism

The mechanism involves a sequence of nucleophilic attack, cyclization, and elimination, as outlined below.

Hantzsch_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway R1 Ethyl Thiooxamate I1 SN2 Attack (Thioether Intermediate) R1->I1 Nucleophilic Substitution R2 2-bromo-1-(3-bromophenyl)ethanone R2->I1 Nucleophilic Substitution I2 Intramolecular Cyclization (Hemiaminal Intermediate) I1->I2 Ring Formation I3 Dehydration I2->I3 Elimination of H2O P This compound I3->P

Caption: Hantzsch Thiazole Synthesis Pathway.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted. High-purity reagents are critical for minimizing side reactions and simplifying purification.[8]

ReagentCAS NumberMolecular Wt. ( g/mol )Amount (mmol)Mass (g)
2-bromo-1-(3-bromophenyl)ethanone18523-23-4277.9810.02.78
Ethyl thiooxamate16982-30-8133.1710.51.40
Ethanol (Absolute)64-17-546.07-50 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01-As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Ethyl Acetate141-78-688.11-For work-up
Hexanes110-54-386.18-For work-up
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving volatile or hazardous chemicals should be performed within a certified fume hood.

Workflow Overview

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(3-bromophenyl)ethanone (2.78 g, 10.0 mmol).

    • Add 50 mL of absolute ethanol to the flask. Stir the mixture until the solid is fully dissolved.

    • Add ethyl thiooxamate (1.40 g, 10.5 mmol) to the solution. A slight excess of the thioamide is used to ensure complete consumption of the limiting α-haloketone.

  • Cyclization Reaction:

    • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the condensation and dehydration steps. Ethanol is an excellent solvent for both reactants and facilitates a clean reaction.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

    • Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 2-bromo-1-(3-bromophenyl)ethanone has been completely consumed (typically 2-4 hours).

    • Rationale: TLC provides a rapid and effective way to track the disappearance of reactants and the appearance of the product, preventing unnecessary heating that could lead to side products.

  • Product Isolation and Work-up:

    • Once the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.

    • Cool the flask further in an ice bath for 30 minutes to maximize precipitation of the product.

    • Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.[5]

    • Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous sodium bicarbonate solution. Shake gently to neutralize any residual acid (HBr) formed during the reaction.

    • Separate the organic layer, wash it with brine (25 mL), and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product as a solid.

    • Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing trace impurities and resulting in a product with high purity and a sharp melting point.

Trustworthiness: Characterization and Expected Results

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid.
Yield 75-85%
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (CDCl₃)δ ~8.1-8.2 (s, 1H, Ar-H), ~7.8-7.9 (d, 1H, Ar-H), ~7.6-7.7 (d, 1H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~7.9 (s, 1H, thiazole C5-H), ~4.5 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃)Peaks corresponding to the ester carbonyl, aromatic carbons (including C-Br), thiazole ring carbons, and ethyl ester carbons are expected.
Mass Spec (ESI+) m/z = 311.97 [M+H]⁺, 313.97 [M+2+H]⁺ (characteristic isotopic pattern for a single bromine atom).
Purity (HPLC) ≥98%[8]

Note: Predicted NMR shifts are based on typical values for similar structures. The thiazole proton signal generally appears in the aromatic region.[1][2][9]

Safety and Handling

  • 2-bromo-1-(3-bromophenyl)ethanone: Is a lachrymator and skin irritant. Handle with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanol: Is a flammable liquid. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound via the Hantzsch thiazole synthesis. By incorporating in-process TLC monitoring and a straightforward purification procedure, this guide enables researchers to produce the target compound with high yield and purity. The self-validating checkpoints ensure reproducibility, making this protocol a valuable asset for professionals in synthetic chemistry and drug discovery.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Gomma, A. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

  • Al-Adhami, K. H., et al. (2017). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Arkivoc. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]

  • Stenutz. (n.d.). ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(3-Bromophenyl)thiazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • ACS Publications. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

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Application Note & Protocol: Synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol is centered on the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[1][2] This guide details not only the final cyclization step but also provides validated protocols for the synthesis of the requisite, non-commercially standard precursors: Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate (the α-haloketone) and Ethyl thiooxamate (the thioamide). We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide guidelines for purification and characterization, ensuring a reproducible and efficient workflow for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Scientific Rationale

Thiazole ring systems are a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals and biologically active compounds due to their diverse pharmacological activities.[3][4] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most efficient and versatile methods for constructing this scaffold.[1][5] The reaction involves the condensation of an α-haloketone with a thioamide, leading to the formation of the stable, aromatic thiazole ring.[6][7]

The target molecule, this compound, incorporates three key features:

  • An ethyl ester at the 2-position, providing a handle for further derivatization (e.g., hydrolysis to the carboxylic acid or amidation).

  • A 3-bromophenyl group at the 4-position, which serves as a crucial vector for diversification via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • The central thiazole core , a known pharmacophore.

This combination makes the target compound a highly valuable intermediate for building libraries of potential drug candidates. The overall synthetic strategy is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Product Isolation P1 Precursor 1 Synthesis: Ethyl 3-oxo-3-(3-bromophenyl)propanoate P2 α-Halogenation: Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate P1->P2 SO₂Cl₂ Main Hantzsch Thiazole Synthesis P2->Main P3 Precursor 2 Synthesis: Ethyl thiooxamate P3->Main Workup Aqueous Workup & Extraction Main->Workup Cyclocondensation Purify Column Chromatography Workup->Purify Final Final Product: This compound Purify->Final

Figure 1: Overall experimental workflow for the synthesis.

The Hantzsch Thiazole Synthesis: Mechanism

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[5][6]

  • Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide (a potent nucleophile) attacks the electrophilic α-carbon of the haloketone, displacing the halide leaving group. This forms a thioimino ester intermediate.

  • Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.

  • Dehydration: Under the reaction conditions (often mildly acidic or heated), the hydroxyl group is protonated and eliminated as a water molecule. This dehydration step results in the formation of a double bond, yielding the stable, aromatic thiazole ring. The aromatization of the ring is a significant thermodynamic driving force for the reaction.[8]

G Thioamide Ethyl thiooxamate Intermediate1 Thioimino Ester Intermediate Thioamide->Intermediate1 Sₙ2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Sₙ2 Attack Plus1 + Plus1->Intermediate1 Sₙ2 Attack Intermediate2 4-Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration Water - H₂O

Figure 2: Simplified Hantzsch thiazole synthesis mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Part A: Synthesis of Precursor 1 - Ethyl thiooxamate

This protocol is adapted from the reaction of ethyl cyanoformate with hydrogen sulfide.[9][10]

  • Reagents & Equipment:

    • Ethyl cyanoformate

    • Hydrogen sulfide (gas or a suitable source like NaHS)

    • Triethylamine (TEA)

    • Diethyl ether

    • 1N Hydrochloric acid (HCl)

    • Magnesium sulfate (anhydrous)

    • Round-bottom flask, gas inlet tube, stir bar, ice bath, separatory funnel

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL).

    • Cool the flask in an ice bath to 0°C.

    • Bubble hydrogen sulfide gas through the solution for approximately 2 hours. (Caution: H₂S is highly toxic. This step must be performed in a certified, high-performance fume hood).

    • After 2 hours, remove the H₂S source, seal the flask, and allow the mixture to stir at room temperature overnight.

    • Purge the flask with nitrogen gas. Add 200 mL of 1N HCl and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield Ethyl thiooxamate as a yellow solid.[10] Characterize by NMR to confirm identity and purity before proceeding. It typically appears as a yellow crystalline solid with a melting point of 61-65°C.[11]

Part B: Synthesis of Precursor 2 - Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate

This is a two-step process involving a Claisen condensation to form the β-keto ester, followed by α-halogenation.

  • Step B1: Synthesis of Ethyl 3-oxo-3-(3-bromophenyl)propanoate

    • Reagents & Equipment:

      • 3'-Bromoacetophenone

      • Diethyl carbonate

      • Sodium ethoxide (or sodium metal in absolute ethanol)

      • Toluene (anhydrous)

      • Round-bottom flask with reflux condenser, heating mantle, stir bar

    • Procedure:

      • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere. Once dissolved, remove the ethanol under reduced pressure.

      • Add anhydrous toluene to the flask, followed by diethyl carbonate (2.0 eq).

      • Heat the mixture to reflux. Add a solution of 3'-bromoacetophenone (1.0 eq) in anhydrous toluene dropwise over 1 hour.

      • Maintain reflux for 4-6 hours until TLC indicates consumption of the starting ketone.

      • Cool the reaction to room temperature and quench carefully by pouring it over a mixture of ice and concentrated HCl.

      • Extract with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

      • Concentrate under reduced pressure and purify by vacuum distillation or column chromatography to obtain the β-keto ester.

  • Step B2: α-Chlorination

    • Reagents & Equipment:

      • Ethyl 3-oxo-3-(3-bromophenyl)propanoate (from Step B1)

      • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

      • Dichloromethane (DCM) or Chloroform (anhydrous)

      • Round-bottom flask, stir bar, dropping funnel, ice bath

    • Procedure:

      • Dissolve the β-keto ester (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

      • Add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes. Gas evolution (HCl) will be observed.

      • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

      • Carefully quench the reaction with a saturated sodium bicarbonate solution.

      • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure. The crude product, Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate, is often used directly in the next step without further purification.

Part C: Hantzsch Cyclization - Synthesis of this compound

This is the final condensation and cyclization step.

  • Reagents & Equipment:

    • Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate (Precursor 2, crude)

    • Ethyl thiooxamate (Precursor 1)

    • Ethanol (or Methanol)

    • Round-bottom flask, reflux condenser, heating mantle, stir bar

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl thiooxamate (1.0 eq) in ethanol (approx. 10 mL per gram of thioamide).

    • Add the crude Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate (1.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress using TLC. The reaction is typically high-yielding.[3][6]

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Reduce the solvent volume by about half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the crude product.[6]

    • Collect the solid by vacuum filtration, washing the filter cake with cold water.

    • Air-dry the crude product.

Purification and Characterization

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve high purity.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity).

  • Characterization:

    • TLC: Use a mobile phase of 30% ethyl acetate in hexanes. Visualize spots under UV light (254 nm).

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The ¹H NMR should show a characteristic singlet for the thiazole C5-H proton, along with signals for the ethyl group and the aromatic protons of the 3-bromophenyl ring.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition of the final product.

    • Melting Point: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

Data Summary Table

The following table summarizes the key reactants for the final Hantzsch cyclization step (Part C).

ReagentMol. Wt.Molar Eq.Amount (mmol)Mass/VolumeNotes
Ethyl 2-chloro-3-oxo-3-(3-bromophenyl)propanoate305.551.0103.06 gOften used crude from the previous step.
Ethyl thiooxamate133.171.0101.33 gShould be a pure, yellow solid.
Ethanol46.07Solvent-~40 mLReagent grade is sufficient.
Expected Product 340.22 - - ~2.7-3.1 g Yields typically range from 80-90%.[3]

References

Application Note & Protocol: High-Purity ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE, a key intermediate in pharmaceutical synthesis.[1][2][3] The described methodology centers on recrystallization, a robust and scalable technique for achieving high purity of solid compounds.[4][5] This document elucidates the scientific principles underpinning solvent selection, impurity removal, and crystal growth, offering a protocol that is both reproducible and adaptable. Troubleshooting guidance and characterization methods for the purified product are also detailed to ensure experimental success for researchers, scientists, and drug development professionals.

Introduction: The Significance of Purity in Thiazole-Based Drug Intermediates

This compound belongs to the thiazole class of heterocyclic compounds, which are foundational scaffolds in a multitude of biologically active molecules, including antimicrobial and anticancer agents.[1][2][3][6] The purity of such intermediates is of paramount importance in drug development, as impurities can lead to deleterious side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[4][5][7][8] This application note provides a detailed, experience-driven guide to the successful recrystallization of this compound.

The Science of Recrystallization: A Step-by-Step Rationale

Recrystallization is predicated on the principle that the solubility of most solid compounds in a solvent increases with temperature.[5][8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or sparingly soluble at all temperatures (allowing for removal via hot filtration).

Solvent Selection: The Cornerstone of Effective Purification

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:

  • Significant Solubility Differential: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Inertness: The solvent must not react with the compound.[9]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[9]

  • Impurity Solubility Profile: Impurities should have a contrasting solubility profile to the target compound.

For aryl thiazole esters, common and effective recrystallization solvents include ethanol, ethyl acetate, and mixtures involving hexanes.[7][8][10] Given the ester functionality and the aromatic nature of the target molecule, a polar protic solvent like ethanol or a moderately polar aprotic solvent like ethyl acetate are excellent starting points.

Table 1: Solvent Selection Guide for this compound

SolventRationaleBoiling Point (°C)Polarity
EthanolOften effective for thiazole derivatives; good solubility differential for many organic solids.[10]78Polar Protic
Ethyl AcetateGood solvent for esters; moderate polarity can help in excluding both highly polar and nonpolar impurities.[8]77Moderately Polar Aprotic
Ethanol/WaterA solvent/anti-solvent system. The compound is soluble in hot ethanol, and the addition of water (anti-solvent) reduces solubility, inducing crystallization.VariesVaries
TolueneHigher boiling point can be advantageous for less soluble compounds; aromatic nature can aid in dissolving the bromophenylthiazole moiety.111Nonpolar
The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process, from dissolution to the isolation of pure crystals.

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization & Isolation cluster_3 Finishing Start Crude this compound Solvent Select Optimal Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Hot_Filter Hot Gravity Filtration (Optional) Dissolve->Hot_Filter if insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool Hot_Filter->Cool Ice_Bath Induce Further Crystallization (Ice Bath) Cool->Ice_Bath Vacuum_Filter Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure this compound Dry->End

Caption: A flowchart illustrating the sequential steps of the recrystallization process.

Detailed Protocol for the Recrystallization of this compound

This protocol is based on established best practices for the purification of thiazole derivatives.[10] Ethanol is chosen as the primary solvent due to its proven efficacy for similar compounds.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Solvent Selection and Preparation:

    • Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should fully dissolve.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. A good yield of crystals should form. This confirms the suitability of the solvent.

  • Dissolution of the Crude Product:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Place the flask on a hot plate and gently heat to the boiling point of ethanol while stirring.

    • Add more hot ethanol dropwise until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[11]

  • Decolorization (if necessary):

    • If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of cold ethanol.

    • Swirl the crystalline mixture and pour it into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the product.

  • Drying the Purified Product:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was added.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.[4][11]- Scratch the inside of the flask with a glass stirring rod.[4]- Add a seed crystal of the pure compound.[4]
Oiling out - The compound's melting point is lower than the solvent's boiling point.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[11]- Try a lower-boiling point solvent.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is preheated.- Always use ice-cold solvent for washing.
Colored crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal for decolorization before crystallization.

Characterization of Purified this compound

The purity of the recrystallized product should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods (NMR, IR, MS): These techniques can confirm the chemical identity and structure of the purified compound and can also reveal the presence of any remaining impurities.[12][13][14][15]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection, crystal growth, and impurity removal, researchers can consistently obtain high-purity material essential for downstream applications in pharmaceutical research and development. The provided troubleshooting guide further equips scientists to address common challenges encountered during the recrystallization process, ensuring a higher rate of success.

References

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Thiazole Derivatives in Medicinal Chemistry. (n.d.). Various Sources.
  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Data Correlation of Thiabendazole in 12 Pure Organic Solvents from 283.15 to 323.15 K. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. [Link]

  • MDPI. (n.d.). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. [Link]

  • PubMed Central. (2022, March 22). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Link]

Sources

Application Notes and Protocols: Column Chromatography Purification of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted thiazole derivative, it serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1] The precise biological activity and structure-activity relationships (SAR) of its downstream products are critically dependent on the purity of this key intermediate. Therefore, a robust and reproducible purification method is paramount to ensure the integrity of subsequent research and development activities.

This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from crude sample preparation to the acquisition of a highly purified product. The principles and experimental choices outlined herein are grounded in established chromatographic theory and extensive practical experience with related molecular structures.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of the target compound is fundamental to the development of an effective purification strategy. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[1][2]
Molecular Weight 312.18 g/mol [1][2]
Appearance Solid[2]
Polarity Moderately PolarInferred from structure
Solubility Good solubility in organic solvents like ethyl acetate, dichloromethane, and acetone. Limited solubility in non-polar solvents like hexane.Inferred from structure and general knowledge of similar compounds.

Chromatographic Theory and Rationale

Column chromatography is a preparative purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of this compound, a normal-phase chromatographic system is employed.

Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice due to its polar nature. The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte and any impurities.

Mobile Phase (Eluent): A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is used as the mobile phase. The polarity of the eluent is a critical parameter that dictates the elution of the compounds from the column. By gradually increasing the proportion of the more polar solvent (ethyl acetate), the competitive interactions with the silica gel are increased, leading to the elution of compounds in order of increasing polarity.

Separation Principle: The separation of the target compound from impurities relies on the subtle differences in their polarity. Non-polar impurities will have minimal interaction with the silica gel and will elute quickly with a low-polarity mobile phase. The desired product, being of moderate polarity, will have a stronger interaction with the silica gel and will require a more polar mobile phase for elution. Highly polar impurities will remain strongly adsorbed to the silica gel and will elute last.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Optimization

Prior to performing column chromatography, it is essential to optimize the solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be achieved on a column.[3][4]

Objective: To identify a solvent system that provides good separation between the target compound and any impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired product. An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for effective separation without excessive band broadening.[3]

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[5]

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results:

  • If the Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of ethyl acetate.

  • If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.

  • If the spots are streaked: The sample may be overloaded, or the compound may be interacting strongly with the silica gel. Consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent (for acidic or very polar compounds).

  • If spots are not well-separated: Try a different solvent system. Sometimes, replacing ethyl acetate with diethyl ether or dichloromethane can improve separation.

For this compound, a starting solvent system of 8:2 (v/v) Hexane:Ethyl Acetate is recommended for initial TLC screening.

Detailed Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment:

  • Silica gel for column chromatography (60-120 mesh or 230-400 mesh for flash chromatography)

  • Glass chromatography column with a stopcock

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Workflow Diagram:

Caption: Workflow for the column chromatography purification of this compound.

Step-by-Step Methodology:

Part 1: Column Packing

  • Column Preparation: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Slurry Preparation: In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample). Add the optimized mobile phase (e.g., 9:1 hexane:ethyl acetate) to the silica gel to create a slurry. Stir gently to remove any air bubbles.

  • Packing the Column: Pour the silica gel slurry into the column. Use a funnel to guide the slurry and avoid trapping air bubbles. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing of the silica gel.

  • Equilibration: Once the silica gel has settled, add a layer of sand (approximately 0.5 cm) on top to prevent disturbance of the silica bed during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable and the baseline is clear.

Part 2: Sample Loading

Dry loading is recommended for better resolution.

  • Sample Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Loading: Carefully add the silica gel-adsorbed sample onto the top of the packed column.

Part 3: Elution and Fraction Collection

  • Initial Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). This will elute any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase as determined by the initial TLC analysis. For example, you can use a stepwise gradient:

    • 2 column volumes of 95:5 Hexane:Ethyl Acetate

    • 5-10 column volumes of 90:10 Hexane:Ethyl Acetate (or the optimized TLC solvent system)

    • If necessary, further increase the polarity to 85:15 or 80:20 to elute the product.

  • Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL) in test tubes or flasks.

Part 4: Analysis and Product Isolation

  • TLC Analysis of Fractions: Monitor the collected fractions by TLC to identify which fractions contain the purified product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Pooling Pure Fractions: Combine the fractions that contain only the pure desired product (single spot on TLC with the correct Rf value).

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Troubleshooting

IssuePossible CauseSolution
Poor Separation - Inappropriate solvent system- Column overloading- Column packed unevenly- Re-optimize the solvent system with TLC.- Use a larger column or less sample.- Repack the column carefully.
Cracked Column Bed - Column ran dry- Always keep the silica gel bed covered with solvent.
Streaking of Bands - Sample is not soluble in the mobile phase- Sample is too polar- Use a stronger solvent for elution.- Consider reverse-phase chromatography.
Product Elutes Too Quickly or Slowly - Incorrect mobile phase polarity- Adjust the solvent ratio based on TLC results.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following the principles of TLC optimization and proper column packing and elution techniques, researchers can obtain this key synthetic intermediate with high purity, which is essential for the successful advancement of drug discovery and development projects.

References

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

A Versatile Intermediate for Kinase Inhibitor Scaffolds in Modern Drug Discovery

Authored by: Senior Application Scientist, Discovery Chemistry

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions makes it a highly valuable heterocycle. This document provides an in-depth guide to the strategic application of This compound , a key intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. We will explore its synthesis, downstream functionalization via cross-coupling reactions, and its role in constructing potent modulators of cellular signaling pathways. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the 4-Arylthiazole Scaffold

The 4-arylthiazole motif is a cornerstone in the design of kinase inhibitors. The thiazole core itself is a bioisostere of a phenyl ring but offers distinct advantages, including a dipole moment and the presence of nitrogen and sulfur heteroatoms that can serve as hydrogen bond acceptors or donors, respectively. The strategic placement of a bromine atom on the pendant phenyl ring, as in this compound, transforms this building block into a versatile platform for late-stage diversification. The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical functionalities to probe the solvent-exposed regions of a kinase active site. The ethyl ester at the 2-position provides a convenient point for amide bond formation, a critical interaction for anchoring ligands to the hinge region of many kinases.

A notable application of this scaffold is in the synthesis of inhibitors targeting kinases such as the Transforming Growth Factor-beta (TGF-β) receptor kinases, which are implicated in cancer progression and fibrosis.

Physicochemical & Structural Data

PropertyValue
IUPAC Name This compound
CAS Number 350589-46-7
Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMF, DMSO

Synthesis of the Intermediate: Hantzsch Thiazole Synthesis

The most common and reliable method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide. In our case, the reaction proceeds between 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate.

Protocol 3.1: Synthesis of this compound

Rationale: This one-pot condensation reaction is a classic method for forming the thiazole ring. Ethanol is a suitable solvent that facilitates the dissolution of both reactants. The reaction is typically run at reflux to ensure sufficient energy to overcome the activation barrier of the cyclization and dehydration steps. No external base is required as the amine of the thioamide acts as an internal base.

Materials:

  • 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq)

  • Ethyl 2-amino-2-thioxoacetate (1.1 eq)

  • Ethanol (anhydrous, ~0.2 M concentration of the limiting reagent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(3-bromophenyl)ethan-1-one and ethanol. Stir until the solid is fully dissolved.

  • Add ethyl 2-amino-2-thioxoacetate to the solution. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product as a white to off-white solid.

Workflow Diagram: Hantzsch Synthesis```dot

Hantzsch_Synthesis reagents 2-bromo-1-(3-bromophenyl)ethan-1-one + Ethyl 2-amino-2-thioxoacetate solvent Ethanol reagents->solvent Dissolve reaction Condensation & Cyclization solvent->reaction Reflux (4-6h) purification Cooling & Precipitation/ Purification reaction->purification Reaction Complete product ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE purification->product

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Downstream Modification: Amide Bond Formation

Following the successful diversification of the aryl core, the ethyl ester at the 2-position of the thiazole can be converted into an amide. This is a crucial step for many kinase inhibitors, as the amide N-H often forms a key hydrogen bond with the "hinge" region of the kinase backbone. The process typically involves a two-step sequence: saponification of the ester to the carboxylic acid, followed by amide coupling.

Protocol 5.1: Saponification of the Ethyl Ester

Rationale: Saponification is a base-catalyzed hydrolysis of an ester. Lithium hydroxide (LiOH) is a common choice as it is less likely to cause side reactions compared to NaOH or KOH in complex molecules. A co-solvent system like THF/water/methanol ensures the substrate remains in solution while the hydrolysis proceeds.

Procedure:

  • Dissolve the ethyl ester substrate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 - 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS until the ester is fully consumed.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl. The carboxylic acid product should precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry under high vacuum. The product is often used in the next step without further purification.

Protocol 5.2: Amide Coupling with an Amine

Rationale: Standard peptide coupling reagents like HATU or HOBt/EDC are used to activate the carboxylic acid for nucleophilic attack by the desired amine. A non-nucleophilic base like DIPEA is added to scavenge the HCl produced and maintain a basic pH for the reaction to proceed efficiently. DMF is a polar aprotic solvent that is ideal for this transformation.

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and stir the mixture at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Pathway Diagram: From Intermediate to Final Kinase Inhibitor Scaffold

Drug_Discovery_Pathway Start ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE Step1 Suzuki Coupling (Protocol 4.1) Start->Step1 Intermediate2 Diversified Ethyl Ester (Aryl-Thiazole-Ester) Step1->Intermediate2 Introduce R' group Step2 Saponification (Protocol 5.1) Intermediate2->Step2 Intermediate3 Carboxylic Acid (Aryl-Thiazole-COOH) Step2->Intermediate3 Hydrolyze ester Step3 Amide Coupling (Protocol 5.2) Intermediate3->Step3 Couple with R''-NH2 Final Final Kinase Inhibitor Scaffold Step3->Final

Caption: Synthetic pathway from the starting intermediate to a final inhibitor.

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its pre-installed handles for orthogonal chemical transformations—the aryl bromide for C-C bond formation and the ethyl ester for amide coupling—provide a streamlined and modular approach to synthesizing libraries of complex molecules. The protocols outlined in this document offer a robust starting point for researchers aiming to leverage this powerful intermediate in their drug discovery programs, particularly those targeting the kinome. Careful execution and monitoring of these reactions will enable the efficient generation of novel chemical matter for the development of next-generation therapeutics.

References

  • General Thiazole Synthesis and Application: Thiazole: A Privileged Scaffold in Medicinal Chemistry. Source: Chemical Reviews, American Chemical Society. URL: [Link] (Note: A specific article would be cited here in a real scenario, but a link to the journal is provided for general reference).

  • Suzuki-Miyaura Cross-Coupling Review: The Suzuki-Miyaura Cross-Coupling Reaction. Source: Angewandte Chemie International Edition, Wiley-VCH. URL: [Link]

  • Amide Bond Formation Review: Amide bond formation: beyond the myth of coupling reagents. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]

  • Kinase Inhibitor Design: Kinase inhibitors: the road to success. Source: Nature Reviews Drug Discovery, Springer Nature. URL: [Link]

  • Patent Example of Use:Preparation of pyrazolopyrimidines as TGF-beta receptor kinase inhibitors. Source: Google Patents (WO200904258A1).

Anticancer activity screening of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Anticancer Activity Screening of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] This document provides a comprehensive guide for the synthesis and in-vitro anticancer screening of a novel series of this compound derivatives. We present detailed, field-proven protocols for evaluating cytotoxicity (MTT assay), induction of apoptosis (Annexin V-FITC/PI staining), and effects on cell cycle progression (Propidium Iodide staining with flow cytometry). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability for researchers aiming to identify and characterize new anticancer drug candidates.[1][3]

Introduction: The Thiazole Scaffold in Oncology

The global burden of cancer necessitates the continuous development of more effective and less toxic anticancer drugs.[1] Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a highly promising class of therapeutic agents.[2][3] The thiazole moiety is a key structural feature in approved chemotherapeutics like Dasatinib and Ixazomib, highlighting its clinical significance.[1] Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4]

The subject of this guide, this compound and its derivatives, represents a strategic design choice. The bromophenyl group can enhance biological activity through halogen bonding and improved pharmacokinetic properties, while the thiazole-2-carboxylate core serves as a versatile anchor for further chemical modification.[5] This application note will detail the process for synthesizing these compounds and systematically evaluating their potential as anticancer agents.

Synthesis of Thiazole Derivatives

The synthesis of the target this compound derivatives can be accomplished via a modified Hantzsch thiazole synthesis. This well-established reaction involves the condensation of a thioamide with an α-haloketone.

General Synthetic Scheme:

A plausible synthetic route starts with the reaction of ethyl bromopyruvate with 3-bromothiobenzamide. The thioamide can be prepared from the corresponding 3-bromobenzaldehyde.

  • Step 1: Synthesis of 3-Bromothiobenzamide: 3-Bromobenzaldehyde is reacted with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine to yield the corresponding thioamide.

  • Step 2: Cyclization to form the Thiazole Ring: The synthesized 3-bromothiobenzamide is then reacted with ethyl bromopyruvate in a solvent such as ethanol under reflux conditions. This cyclization reaction forms the desired this compound core structure.[6][7]

Further derivatives can be synthesized by modifying the starting materials or by post-synthesis modification of the core structure. Characterization of the final compounds should be performed using techniques such as NMR, IR, and mass spectrometry to confirm their structure and purity.[6][8]

In-Vitro Anticancer Activity Screening Workflow

A hierarchical screening approach is recommended to efficiently identify promising lead compounds. The workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most active compounds.

Anticancer Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization Start Synthesized Thiazole Derivatives MTT MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Start->MTT Treat cells IC50 Determine IC50 Values MTT->IC50 Analyze viability Select Select 'Hit' Compounds (Potent & Selective) IC50->Select Prioritize based on potency Apoptosis Annexin V-FITC / PI Assay (Flow Cytometry) Select->Apoptosis CellCycle Cell Cycle Analysis (PI Staining & Flow Cytometry) Select->CellCycle Mechanism Identify Mechanism of Action (e.g., Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism CellCycle->Mechanism

Caption: Hierarchical workflow for anticancer screening of thiazole derivatives.

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate.

    • Include wells with medium only for blank controls.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the thiazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Include untreated wells (vehicle control) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light.[9]

    • Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[9]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1MCF-7 (Breast)5.2 ± 0.4
Derivative 1HepG2 (Liver)8.9 ± 0.7
Derivative 2MCF-7 (Breast)15.6 ± 1.2
Derivative 2HepG2 (Liver)22.1 ± 1.8
DoxorubicinMCF-7 (Breast)0.8 ± 0.1

Table 1: Hypothetical IC50 values for thiazole derivatives against human cancer cell lines.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • 'Hit' thiazole derivatives identified from the MTT assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the 'hit' compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with ice-cold PBS and pellet them by centrifugation.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer to a density of 1x10⁵ cells.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11][12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1x Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within one hour) by flow cytometry.

    • FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Q4 (Annexin V- / PI-): Live cells

      • Q3 (Annexin V+ / PI-): Early apoptotic cells

      • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q1 (Annexin V- / PI+): Necrotic cells

Apoptosis Signaling Pathway Thiazole Thiazole Derivative Mitochondria Mitochondria Thiazole->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Apaf-1 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway activated by thiazole derivatives.

Protocol 3: Cell Cycle Analysis

Principle: The cell cycle consists of four distinct phases: G0/G1, S, and G2/M.[13] The DNA content of cells doubles as they progress from G1 to G2/M. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[14] By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.[14][15] This assay reveals if a compound induces cell cycle arrest at a specific checkpoint.

Materials:

  • 'Hit' thiazole derivatives

  • Cold 70% Ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[14][15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[16]

    • Gate out doublets and debris.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation: An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest. For instance, an increased G2/M population suggests the compound may interfere with microtubule formation or DNA damage checkpoints.

Conclusion and Future Perspectives

This guide provides a structured and robust framework for the initial anticancer screening of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify promising lead candidates for further development. Future work should focus on elucidating the specific molecular targets of the most active compounds, conducting in-vivo efficacy studies, and exploring structure-activity relationships (SAR) to optimize the therapeutic potential of this promising chemical scaffold. The versatility and proven track record of thiazole derivatives in oncology suggest that this line of inquiry holds significant promise for the discovery of next-generation cancer therapeutics.[1][4]

References

  • PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • Bentham Science. Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Link]

  • National Institutes of Health (NIH). Assaying cell cycle status using flow cytometry. [Link]

  • PubMed. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]

  • Neliti. A Review on Thiazole as Anticancer Agents. [Link]

  • Taylor & Francis Online. Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • SlideShare. In vitro methods of screening of anticancer agents. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Semantic Scholar. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • National Institutes of Health (NIH). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • PubMed. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • AccelaChemBio. 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate. [Link]

Sources

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE: A Methodological Approach to Determining Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] This application note presents a comprehensive guide for the systematic evaluation of the antimicrobial properties of a specific thiazole derivative, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. We provide detailed, field-proven protocols for preliminary screening using the agar well diffusion method and for quantitative assessment of potency through the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution technique. These methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5]

Introduction: The Rationale for Investigating Thiazole Derivatives

Thiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[6] Their versatile nature stems from the unique electronic properties of the sulfur and nitrogen-containing heterocyclic ring, which facilitates diverse interactions with biological targets.[2] Many synthetic thiazole derivatives have been reported to exhibit significant activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[3][7]

The subject of this guide, this compound, possesses key structural features associated with antimicrobial potential:

  • The Thiazole Nucleus: A well-established pharmacophore known for its broad biological activity.[8]

  • A Bromophenyl Moiety: Halogen substitution, particularly with bromine, on an aromatic ring can enhance the lipophilicity and antimicrobial efficacy of a compound, potentially by improving its ability to penetrate microbial cell membranes.[9][10]

Hypothesized Mechanism of Action

While the precise mechanism for this specific molecule must be determined empirically, related thiazole compounds have been shown to interfere with critical bacterial processes. A prominent target is β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis (FAS-II pathway), which is essential for bacterial membrane formation.[1][11] Other potential targets include DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[2] Understanding these potential targets provides a mechanistic basis for interpreting the results of the screening assays described herein.

Experimental Strategy: A Two-Tiered Approach

A robust screening cascade is essential for efficiently evaluating a novel compound. We propose a two-tiered workflow that progresses from a qualitative, high-throughput primary screen to a quantitative, potency-defining secondary assay. This strategy ensures that resources are focused on compounds with demonstrable activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination A Compound Preparation (Stock Solution in DMSO) B Agar Well Diffusion Assay (Qualitative Assessment) A->B C Measure Zone of Inhibition (ZOI) B->C D Broth Microdilution Assay (Quantitative MIC) C->D Compound shows activity (ZOI > Control) E Determine Minimum Inhibitory Concentration (MIC) D->E Outcome Data Analysis & Reporting E->Outcome

Sources

Application Notes and Protocols for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemical Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active molecules.[1] Its unique electronic properties and structural versatility have made it a "privileged scaffold" in both pharmaceutical and agrochemical research. Thiazole derivatives are known to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[2] Compounds like Thiabendazole and Thifluzamide are well-established fungicides, underscoring the commercial and agricultural significance of this chemical class.[3][4][5]

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a compound of interest that combines the thiazole core with a bromophenyl substituent, a common feature in bioactive molecules that can enhance binding to target proteins and influence metabolic stability. The ethyl carboxylate group at the 2-position of the thiazole ring provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[6]

This guide provides a comprehensive overview of the application of this compound as a lead compound in agrochemical screening. It details protocols for its synthesis, formulation, and evaluation for fungicidal, herbicidal, and insecticidal activities, grounding these procedures in the established mechanisms of action for thiazole-based agrochemicals.

PART 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide.

Key Precursors and Their Synthesis

The primary precursors for the Hantzsch synthesis of the target molecule are:

  • Ethyl 2-chloroacetoacetate: A commercially available α-halo-β-ketoester.

  • 3-Bromobenzothioamide: This can be synthesized from 3-bromobenzaldehyde.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • 3-Bromobenzothioamide

  • Ethyl 2-chloroacetoacetate[10][11][12]

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-bromobenzothioamide (1 equivalent) in absolute ethanol (approximately 5 mL per gram of thioamide).

  • To this stirring solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to obtain pure this compound.

Diagram 1: Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thioamide 3-Bromobenzothioamide in Ethanol Mixing Combine Reactants Thioamide->Mixing AlphaHaloKetoester Ethyl 2-chloroacetoacetate AlphaHaloKetoester->Mixing Reflux Heat to Reflux (4-6h) Mixing->Reflux Neutralization Neutralize with NaHCO3 Reflux->Neutralization Extraction Extract with CH2Cl2 Neutralization->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: Workflow for Hantzsch thiazole synthesis.

PART 2: Application in Fungicidal Screening

Many thiazole-containing fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] This is often achieved by targeting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] Therefore, a primary screening assay should focus on the compound's ability to inhibit fungal growth.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani)

  • Potato Dextrose Broth (PDB) or other suitable liquid media

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.[13][14][15][16]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate broth to achieve a range of concentrations (e.g., 100 µg/mL to 0.098 µg/mL).

  • Inoculum Preparation: Grow fungal cultures on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^5 spores/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the diluted compound.

  • Controls: Include a positive control (a known fungicide, e.g., Thiabendazole), a negative control (DMSO without the compound), and a media sterility control.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Example Data Presentation for Fungicidal Screening

CompoundFungal SpeciesMIC (µg/mL)
This compoundBotrytis cinerea[Result]
Fusarium graminearum[Result]
Thiabendazole (Control)Botrytis cinerea[Result]
Fusarium graminearum[Result]

Diagram 2: Putative Fungicidal Mode of Action

Fungicidal_MoA Compound Thiazole Derivative Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Compound->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component

Caption: Inhibition of ergosterol synthesis pathway.

PART 3: Application in Herbicidal Screening

The herbicidal activity of some thiazole derivatives has been linked to the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[17] A whole-plant screening assay is the most direct way to assess the potential herbicidal effects of a novel compound.

Protocol 3: Whole-Plant Pre- and Post-Emergence Herbicidal Assay

This protocol evaluates the herbicidal effects of the test compound when applied to the soil before weed emergence and directly to the foliage after emergence.

Materials:

  • This compound

  • Acetone and Tween-20 (surfactant)

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus (pigweed), Echinochloa crus-galli (barnyard grass))

  • Pots with a standard soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber

Procedure:

  • Formulation Preparation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock with water containing 0.5% (v/v) Tween-20 to achieve the desired application rates (e.g., 100, 500, 2000 g a.i./ha).

  • Pre-emergence Application:

    • Sow seeds of the indicator species in pots.

    • One day after sowing, spray the soil surface evenly with the test solution.

    • Place the pots in a growth chamber.

  • Post-emergence Application:

    • Sow seeds and allow them to grow to the 2-3 leaf stage.

    • Spray the foliage of the seedlings until runoff.

    • Return the pots to the growth chamber.

  • Controls: Include a negative control (sprayed with the solvent-surfactant solution) and a positive control (a commercial herbicide).

  • Evaluation: After 14-21 days, visually assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill). Harvest the above-ground biomass, dry it, and weigh it to determine the percent growth inhibition compared to the negative control.

Table 2: Example Data Presentation for Herbicidal Screening (14 Days After Treatment)

ApplicationRate (g a.i./ha)Amaranthus retroflexus (% Inhibition)Echinochloa crus-galli (% Inhibition)
Pre-emergence500[Result][Result]
Post-emergence500[Result][Result]
Glyphosate (Control)500[Result][Result]

PART 4: Application in Insecticidal Screening

Thiazole derivatives, such as Thiamethoxam and Clothianidin, are potent insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[2] Initial screening can be performed on common agricultural pests.

Protocol 4: Insecticidal Bioassay on Aphids (Myzus persicae)

This protocol assesses the contact and systemic activity of the test compound on a common sucking pest.

Materials:

  • This compound

  • Acetone and Triton X-100 (surfactant)

  • Cabbage or bell pepper leaf discs

  • Adult aphids (Myzus persicae)

  • Petri dishes with moist filter paper

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the test compound in a 50:50 acetone-water solution with 0.1% Triton X-100.

  • Leaf Dip Assay (Contact Activity):

    • Dip leaf discs into the test solutions for 10 seconds and allow them to air dry.

    • Place the treated leaf discs in petri dishes.

    • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Systemic Uptake Assay (Systemic Activity):

    • Place the petioles of small, intact leaves in vials containing the test solutions for 24 hours to allow for uptake.

    • After the uptake period, place the leaves in petri dishes and infest with aphids.

  • Controls: Use a solvent-only control and a positive control (e.g., Imidacloprid).

  • Evaluation: After 48 and 72 hours, count the number of dead aphids. Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population).

Diagram 3: Agrochemical Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Start Synthesized Compound This compound Fungicide_Screen In Vitro Fungicidal Assay (MIC Determination) Start->Fungicide_Screen Herbicide_Screen Whole-Plant Herbicidal Assay (Pre- & Post-emergence) Start->Herbicide_Screen Insecticide_Screen Insecticidal Bioassay (Contact & Systemic) Start->Insecticide_Screen Dose_Response Dose-Response & EC50/LC50 Fungicide_Screen->Dose_Response Herbicide_Screen->Dose_Response Insecticide_Screen->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies Mode_of_Action Mode of Action Studies SAR_Studies->Mode_of_Action Lead_Candidate Lead Candidate for Development Mode_of_Action->Lead_Candidate

Caption: A typical workflow for agrochemical screening.

Conclusion and Future Directions

This compound represents a promising starting point for the discovery of novel agrochemicals due to its privileged thiazole scaffold. The protocols outlined in this guide provide a robust framework for its synthesis and systematic evaluation for fungicidal, herbicidal, and insecticidal properties. Positive results in these primary screens would warrant progression to more detailed secondary screening, including dose-response studies, evaluation against a broader range of pests and crop species, and structure-activity relationship studies to optimize potency and selectivity. Understanding the specific mode of action will be crucial for developing compounds with novel targets to combat the growing issue of pesticide resistance.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 339. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Agrochemical Development.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses Procedure. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Letters in Organic Chemistry, 15(10), 804-808. [Link]

  • Xu, H., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2472. [Link]

  • Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. (n.d.).
  • Zhang, N. (2020). Design, Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives (Master's thesis).
  • ResearchGate. (n.d.). 1. Materials for the preparation of stock solution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-bromo-3-nitroacetophenone. Retrieved from [Link]

  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593–39601. [Link]

  • Standards Preparation. (n.d.). Retrieved from a relevant analytical chemistry resource.
  • Technology Networks. (2022, March 14). 8 Top Tips For Pesticide Screening. Retrieved from [Link]

  • ASTM International. (n.d.). Seed Treatment Formulations: Development of a Protocol. In Pesticide Formulations and Application Systems: Fourth Symposium. [Link]

  • PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone.
  • El-Sayed, M. E., et al. (2025). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action. RSC Advances, 15, 111-125. [Link]

  • Crop For Life. (2022, July 1). Process of Testing & Trialing a New Agricultural Chemical Formulation. Retrieved from [Link]

  • OECD. (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2472. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EXPERIMENTAL 1.0 PROTOCOL AND METHOD. Retrieved from [Link]

  • Regulations.gov. (n.d.). Ecological Effects Test Guidelines OCSPP 850.4800: Plant Uptake and Translocation Test. Retrieved from [Link]

  • Zipper, H. (2014, September 11). Stability of Pesticide Stock Solutions. EURL-SRM. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • HERBICIDAL THIAZOLE DERIVATIVES. (n.d.).
  • AGQ Labs USA. (2024, February 9). Understanding Pesticide Test Results for Product Safety. Retrieved from [Link]

  • ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. 21(11), 1489. [Link]

  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6951–6965. [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • Interpreting the results of your diaminochlorotriazine (dact) screen. (n.d.).
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  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • The Chemistry of Thiazole Derivatives: Applications in Fine Chemicals. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate. Thiazole-containing compounds are critical scaffolds in medicinal chemistry, and achieving high, reproducible yields is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this synthesis, which typically proceeds via the Hantzsch Thiazole Synthesis.[3][4]

Reaction Overview: The Hantzsch Thiazole Synthesis

The synthesis of the target compound is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2][4] For this specific target, the reactants are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl 2-amino-2-thioxoacetate (also known as ethyl thiooxamate).

The overall transformation is as follows:

Reaction_Scheme reactant1 2-bromo-1-(3-bromophenyl)ethan-1-one plus + reactant1->plus reactant2 Ethyl 2-amino-2-thioxoacetate product This compound reactant2->product Condensation (e.g., EtOH, heat) plus->reactant2

Caption: Overall reaction for the synthesis of the target thiazole.

Troubleshooting Guide: Enhancing Your Yield

This section is structured in a question-and-answer format to directly address the most common issues that can lead to diminished yields.

Q1: My reaction yield is very low or I've isolated no product. What are the primary factors to investigate?

Answer: A low or zero yield is typically traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

A. Reagent Integrity:

  • α-Haloketone (2-bromo-1-(3-bromophenyl)ethan-1-one): This reactant is a lachrymator and can be unstable. Impurities from its synthesis, such as unreacted 3'-bromoacetophenone or di-brominated byproducts, can inhibit the reaction. Verify its purity by ¹H NMR and TLC before use. If it's old or discolored, purification by recrystallization or flash chromatography is recommended.[5]

  • Thioamide (Ethyl 2-amino-2-thioxoacetate): Thioamides can be susceptible to hydrolysis or oxidation. Ensure it is stored in a cool, dry, and dark environment. If its appearance is clumpy or discolored, it may have degraded. Using a fresh bottle or a newly synthesized batch is advisable.

B. Reaction Conditions:

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes compensate for any minor degradation and drive the reaction to completion.

  • Solvent Choice: The polarity of the solvent is crucial. Alcohols like ethanol or methanol are standard and generally effective because they readily dissolve the starting materials and facilitate the reaction.[4][6] If solubility is an issue, consider a co-solvent system or an alternative solvent like THF or DMF.

  • Temperature: This is one of the most critical parameters.[6] Many Hantzsch syntheses require heat to proceed at a reasonable rate.[7] If you are running the reaction at room temperature, try gentle heating to 50-60 °C. If the reaction is still sluggish, refluxing in ethanol may be necessary. Monitor the reaction by TLC to avoid excessive heating, which can lead to byproduct formation.

C. Work-up Procedure:

  • Incorrect pH: The final product is often precipitated from the reaction mixture by neutralization with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][4] The initial product may be the HBr salt, which is more soluble.[7] Ensure you add enough base to reach a pH of 7-8 to induce precipitation of the free base form of the thiazole.

  • Product Solubility: If your product does not precipitate upon neutralization, it may be more soluble in the work-up solution than expected. In this case, you must perform a liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_workup Work-up Procedure start Low / No Yield reagents 1. Check Reagent Purity (TLC, NMR) start->reagents conditions 2. Optimize Conditions reagents->conditions Reagents OK workup 3. Review Work-up conditions->workup Conditions Optimized temp Adjust Temperature (e.g., Heat to 60°C / Reflux) conditions->temp ph Check pH (Neutralize with NaHCO₃) workup->ph time Increase Reaction Time (Monitor by TLC) solvent Change Solvent (e.g., EtOH, THF) extract Perform Extraction (e.g., Ethyl Acetate) ph->extract No Precipitate

Caption: A logical workflow for troubleshooting low product yield.

Q2: The reaction works, but it's messy and the final product is difficult to purify. What are the likely side products?

Answer: Impurities often arise from self-condensation of the α-haloketone or from alternative reaction pathways.

  • Favorskii Rearrangement: Under basic conditions (sometimes present if using certain amine bases or during work-up), α-haloketones can undergo rearrangement. This is less common under the typically neutral or slightly acidic conditions of the Hantzsch synthesis but can be a factor.

  • Self-Condensation of α-haloketone: Two molecules of 2-bromo-1-(3-bromophenyl)ethan-1-one can react with each other, leading to complex dimeric structures, especially with prolonged heating.

  • Incomplete Dehydration: The intermediate before the final dehydration step is a thiazoline. If this dehydration is not complete, you will have the thiazoline species as a major impurity. Ensuring sufficient reaction time and temperature helps drive the aromatization to the final thiazole product.

Purification Strategy:

  • Crude Precipitation/Filtration: After neutralization, the crude solid should be collected and washed thoroughly with cold water to remove inorganic salts and then with a cold non-polar solvent like hexanes to remove non-polar impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexanes) should be performed to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: If recrystallization fails to yield pure material, column chromatography is the next step. A gradient elution starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.[1][5]

Frequently Asked Questions (FAQs)

What is the detailed mechanism of the Hantzsch Thiazole Synthesis?

The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (Sɴ2): The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic ring (a hydroxythiazoline intermediate).

  • Dehydration: The hydroxyl group is protonated and eliminated as a molecule of water, leading to the formation of the aromatic thiazole ring.[4][7]

Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.

How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.[5]

  • Mobile Phase: A good starting point for a mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting materials and the aromatic product should all be UV-active.

  • Procedure: Spot the two starting materials and a co-spot (both starting materials in one lane) on the left side of the plate. On the right, spot the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.). The reaction is complete when the spot corresponding to the limiting reactant has disappeared and a new, typically less polar, product spot has appeared and maximized in intensity.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethan-1-one (α-Haloketone)

This protocol is adapted from general procedures for the α-bromination of acetophenones.[8]

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
3'-Bromoacetophenone199.0410.0 g1.0
Chloroform (CHCl₃)119.3850 mL-
Bromine (Br₂)159.812.58 mL (8.0 g)1.0

Procedure:

  • Dissolve 3'-bromoacetophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stir bar.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in a small amount of chloroform dropwise over 30 minutes. The red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting acetophenone is consumed.[8]

  • Pour the reaction mixture into ice-cold water. Separate the organic layer.

  • Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with hexanes/ethyl acetate) to yield a white or pale yellow solid.[5]

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a standard procedure for the Hantzsch synthesis.[4][9]

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
2-bromo-1-(3-bromophenyl)ethan-1-one277.945.0 g1.0
Ethyl 2-amino-2-thioxoacetate133.152.6 g1.1
Ethanol (95%)46.0775 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq).

  • Add ethanol and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 78 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the α-haloketone), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of sodium bicarbonate while stirring.

  • A precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol or hexanes.

  • Allow the product to air-dry on the filter paper or in a desiccator. The typical yield for this reaction, when optimized, should be in the range of 75-90%.

References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (PMC). [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube (Chem Help ASAP). [Link]

  • A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Amanote Research. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • 2-Bromo-1-(3-nitrophenyl)ethanone. National Institutes of Health (PMC). [Link]

  • Ethanone, 2-bromo-1-(3-bromophenyl)-. NIST WebBook. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ethanone, 2-bromo-1-(3-bromophenyl)-. Cheméo. [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

  • Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. ResearchGate. [Link]

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Technical Support Center: Synthesis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or related thiazole derivatives. As professionals in drug development, we understand that purity is not just a metric—it is a critical determinant of biological activity, safety, and reproducibility.

This guide moves beyond simple protocols to address the nuanced challenges of synthesis, focusing on the identification, mitigation, and troubleshooting of common side products. The insights provided are based on established chemical principles and field-proven experience to ensure your synthesis is both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most prevalent and dependable route is the Hantzsch thiazole synthesis.[1][2][3] This classic method involves the condensation reaction between an α-haloketone and a thioamide. For this specific target, the key reactants are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl thiooxamate . The reaction proceeds via a nucleophilic attack from the thioamide's sulfur onto the electrophilic carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[1][4]

The causality behind this choice is its high efficiency and convergence. It reliably forms the desired 2,4-disubstituted thiazole core from readily accessible starting materials.

Hantzsch_Synthesis Reactant1 2-bromo-1-(3-bromophenyl)ethan-1-one Intermediate Hydroxythiazoline Intermediate Reactant1->Intermediate Sₙ2 Attack & Cyclization Reactant2 Ethyl Thiooxamate Reactant2->Intermediate Product This compound Intermediate->Product Dehydration (-H₂O)

Caption: The Hantzsch synthesis pathway for the target molecule.

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product, but my ¹H NMR is messy. What could be the issue?

This common scenario often points to the presence of regioisomers or structural isomers that are not easily separable by standard chromatography. While the Hantzsch synthesis is generally regioselective, alternative cyclization pathways can occur, especially if reaction conditions are not optimized.

However, a more probable cause is the presence of impurities derived from the starting materials. For instance, if the starting 3-bromobenzaldehyde used to prepare the α-haloketone contained other isomers (e.g., 2-bromo or 4-bromobenzaldehyde), you will inevitably synthesize the corresponding isomeric thiazole products.[5][6] These isomers will have the identical mass but different NMR spectra, leading to complex, overlapping signals.

Troubleshooting Steps:

  • Verify Starting Material Purity: Run a stringent QC on your 2-bromo-1-(3-bromophenyl)ethan-1-one.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically preferred product.

  • Advanced Chromatographic Separation: Consider using a chiral column or alternative solvent systems in your HPLC method to attempt separation of the isomers.

Q3: I'm observing a persistent impurity with a mass of [M+H]⁺ = 368.9/370.9/372.9 Da. What is this side product?

This mass corresponds to a dimer of your α-haloketone starting material, 2,4-bis(3-bromophenyl)furan . This side product forms when the α-haloketone undergoes self-condensation, a known competing reaction pathway, particularly under basic conditions or upon prolonged heating.

The mechanism involves the enolate of one ketone molecule attacking a second molecule, followed by cyclization and elimination.

Dimerization_Side_Reaction Ketone1 2-bromo-1-(3-bromophenyl)ethan-1-one Dimer 2,4-bis(3-bromophenyl)furan (Side Product) Ketone1->Dimer Ketone2 2-bromo-1-(3-bromophenyl)ethan-1-one Ketone2->Dimer Condition Base or Heat Condition->Dimer

Caption: Formation of a furan dimer side product.

Mitigation Strategy:

  • Stoichiometric Control: Use the thioamide in a slight excess (1.1-1.2 equivalents) to ensure the α-haloketone is consumed by the desired reaction pathway.

  • Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This keeps the instantaneous concentration of the haloketone low, minimizing self-condensation.

Q4: My reaction yield is low, and I isolate unreacted 2-bromo-1-(3-bromophenyl)ethan-1-one. How can I drive the reaction to completion?

Low conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the nucleophile.

  • Reaction Time & Temperature: The Hantzsch synthesis can require heating for several hours.[7] Monitor the reaction by TLC or LC-MS until the α-haloketone spot disappears. If the reaction stalls, a modest increase in temperature (e.g., from 70°C to reflux in ethanol) may be necessary.

  • Solvent Choice: Ethanol is a common and effective solvent.[3][7] However, for less reactive substrates, a higher boiling point solvent like n-butanol or DMF could be beneficial.

  • Thioamide Stability: Ethyl thiooxamate can be susceptible to hydrolysis, especially if the reaction medium is acidic or contains water. Ensure you are using anhydrous solvents and that the thioamide is of high purity.

Troubleshooting Guide: Common Side Products & Solutions

This table provides a quick reference for identifying and resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause / Side Product Proposed Mitigation Strategy & Validation
Low Yield & Unreacted Starting Material Incomplete reaction; poor thioamide quality.Increase reaction time/temperature. Verify thioamide purity via NMR/MS before use. Use a slight excess (1.1 eq) of thioamide.
Mass Peak at ~185 Da in LC-MS Unreacted 3-Bromobenzaldehyde .[5][6]This indicates impure α-haloketone. Purify the 2-bromo-1-(3-bromophenyl)ethan-1-one via recrystallization or column chromatography before use.
Mass Peak at M+16 (Oxygen instead of Sulfur) Ethyl 4-(3-bromophenyl)oxazole-2-carboxylate .This forms if ethyl oxamate (amide) is present as an impurity in the ethyl thiooxamate. Source high-purity thioamide or synthesize it fresh.
Product is an intractable oil or difficult to crystallize Presence of the non-dehydrated hydroxythiazoline intermediate .Ensure reaction conditions promote dehydration. Adding a catalytic amount of a mild acid (e.g., p-TsOH) during the final stage of the reaction can facilitate the elimination of water.
Multiple Product Spots on TLC with Similar Rf Formation of isomeric products (e.g., 2- or 4-bromophenyl derivatives).Confirm the purity of the initial 3-bromobenzaldehyde or 3-bromoacetophenone used. Optimize chromatographic methods for better separation.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed as a self-validating system by including in-process checks to minimize side product formation.

  • Starting Material QC:

    • Confirm the purity of 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl thiooxamate by ¹H NMR and LC-MS. Ensure the absence of isomeric impurities or hydrolysis products.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl thiooxamate (1.1 equivalents) and anhydrous ethanol (approx. 10 mL per gram of thioamide).

    • Stir the mixture at room temperature to ensure complete dissolution or a fine suspension.

  • Reagent Addition:

    • Dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent) in a minimum amount of anhydrous ethanol.

    • Add the solution of the α-haloketone dropwise to the stirring thioamide suspension over 20-30 minutes. A controlled addition rate is crucial to prevent dimerization.[4]

  • Reaction & Monitoring:

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the limiting α-haloketone.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into cold water. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove soluble impurities.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

    • Validate the final product purity by LC-MS, ¹H NMR, and melting point analysis.

Protocol 2: HPLC Method for Purity Analysis

This method is designed to separate the target compound from key potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: Unreacted starting materials -> Product -> Dimer/less polar side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Peak Detected (NMR/LC-MS) Analyze Characterize Impurity: - Determine Mass (MS) - Analyze NMR shifts Start->Analyze Compare Compare Data to Troubleshooting Table Analyze->Compare Hypothesize Hypothesize Structure (Isomer, Dimer, etc.) Compare->Hypothesize QC_Check Re-analyze Starting Materials (QC) Hypothesize->QC_Check If SM-derived Mitigate Implement Mitigation Strategy: - Adjust Stoichiometry - Change Temp/Time - Re-purify SMs Hypothesize->Mitigate If reaction-derived QC_Check->Mitigate Validate Validate New Protocol & Confirm Purity Mitigate->Validate

Caption: A logical workflow for impurity identification and resolution.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Ethyl 2-chloro-3-oxobutanoate. ChemBK. [Link]

  • 3-Bromobenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]

  • 3-Bromobenzaldehyde. Wikipedia. [Link]

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Optimizing reaction conditions for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for superior yield and purity. The core of this synthesis relies on the classic Hantzsch Thiazole Synthesis, a powerful method for constructing the thiazole ring.[1][2][3]

Section 1: Foundational Principles & Reaction Workflow

Q1: What is the primary and most reliable synthetic route for this compound?

The most direct and widely employed method is the Hantzsch Thiazole Synthesis .[4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, the specific reactants are:

  • α-Haloketone: 2-Bromo-1-(3-bromophenyl)ethanone.

  • Thioamide: Ethyl thiooxamate.

The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7][8] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]

Experimental Workflow Overview

The following diagram outlines the typical workflow for the synthesis and purification of the target compound.

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Reactants: 1. 2-Bromo-1-(3-bromophenyl)ethanone 2. Ethyl Thiooxamate Reaction Hantzsch Cyclocondensation Reactants->Reaction Add to Solvent Conditions Conditions: Solvent (e.g., Ethanol) Heat (e.g., Reflux) Optional: Weak Base Conditions->Reaction Cooling Cool to RT Reaction->Cooling Neutralization Neutralization (e.g., aq. NaHCO₃) Cooling->Neutralization Pour into base Filtration Filter Crude Product Neutralization->Filtration Purify Purification: Recrystallization or Column Chromatography Filtration->Purify Crude Solid Product Final Product: Ethyl 4-(3-bromophenyl)thiazole- 2-carboxylate Purify->Product Analysis Analysis: TLC, NMR, MS, Melting Point Product->Analysis Characterize

Caption: General workflow for Hantzsch thiazole synthesis.

Section 2: Optimizing Reaction Parameters

This section addresses common questions regarding the optimization of specific experimental variables.

Q2: How does solvent choice impact the reaction, and what are the best options?

Solvent selection is critical for ensuring that both the α-haloketone and the thioamide are sufficiently soluble to react.

  • Primary Recommendation: Anhydrous ethanol is the most common and effective solvent for this synthesis. It provides good solubility for both reactants and is suitable for reflux temperatures that facilitate the final dehydration step.[5][9]

  • Alternatives: Methanol can also be used effectively.[6][7] For less soluble starting materials, solvents with higher boiling points or different polarity, such as isopropanol or tetrahydrofuran (THF), may be considered.[1]

  • Causality: The reaction rate is dependent on the concentration of the dissolved reactants. Poor solubility will lead to a sluggish or incomplete reaction. Furthermore, the dielectric constant of the solvent can influence the rate of the initial SN2 step; polar protic solvents like ethanol are generally favorable.[10]

Q3: What is the optimal temperature profile for this synthesis?

Temperature control is crucial for balancing reaction rate against the formation of side products.

  • General Protocol: Gently refluxing the reaction mixture in ethanol (approx. 78-80°C) for several hours is a standard and effective condition.[5] Some protocols may call for heating at a specific temperature, such as 50-55°C, for a set duration.[11]

  • Initial Step: The initial SN2 reaction between the thioamide and the α-haloketone can often occur at room temperature or with gentle warming.[9]

  • Dehydration Step: The final, rate-limiting step is often the acid-catalyzed dehydration of the cyclic intermediate. This step typically requires heat to proceed efficiently.

  • Troubleshooting Insight: If the reaction stalls (as observed by TLC), it is often due to an incomplete dehydration step. Increasing the temperature to reflux may be necessary. Conversely, excessively high temperatures can promote the decomposition of starting materials or the formation of tar-like byproducts.

Q4: Is a base necessary for this reaction?

The Hantzsch synthesis produces one equivalent of hydrobromic acid (HBr). While the reaction can proceed without a base, adding one is often beneficial.

  • Purpose of Base: A mild, non-nucleophilic base is used to neutralize the HBr generated in situ. This prevents the formation of the thiazole hydrobromide salt, which is often more soluble in the reaction solvent than the free base product.[6][7] By neutralizing the acid, the neutral product is encouraged to precipitate, which can drive the reaction to completion via Le Châtelier's principle and simplify isolation.

  • Recommended Bases:

    • Potassium Bicarbonate (KHCO₃)[1]

    • Sodium Carbonate (Na₂CO₃)[7]

    • Sodium Acetate

  • When to Add: The base can be added at the start of the reaction or during the workup phase to neutralize the mixture before filtration. Adding it during workup is common, where the cooled reaction mixture is poured into an aqueous solution of the base.[7]

Parameter Optimization Summary Table
ParameterStandard ConditionRationale & Optimization NotesPotential Issues
Solvent EthanolGood solubility for reactants; appropriate boiling point for dehydration.Low Yield: Try THF or DMF if starting materials have poor solubility in ethanol.
Temperature Reflux (~80°C)Provides energy for the rate-limiting dehydration step.Side Products: If tar forms, reduce temperature to 50-60°C and increase reaction time.
Base Weak base (e.g., NaHCO₃) during workupNeutralizes HBr byproduct, facilitating precipitation of the neutral product.Product remains dissolved: If no base is used, the product may form a soluble HBr salt.
Stoichiometry 1.0 : 1.0 to 1.0 : 1.2 (Ketone:Thioamide)A slight excess of the less expensive thioamide can help drive the reaction.Purification Difficulty: Large excess of either reagent can complicate purification.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Track the consumption of the limiting reagent (typically the α-haloketone).Misinterpretation: Co-spot starting materials to confirm identity of spots.

Section 3: Troubleshooting Guide

Q5: My reaction yield is very low. What are the most likely causes?

Low yield is a common issue that can often be traced back to a few key factors.

  • Incomplete Reaction: Monitor the reaction by TLC until the limiting reactant (usually the α-haloketone) is consumed. If the reaction has stalled, ensure the temperature is adequate for the dehydration step (reflux may be necessary).

  • Poor Starting Material Quality: The ethyl thiooxamate can be unstable over long-term storage. Ensure it is pure before starting. The α-haloketone can also degrade and should be used when fresh or purified if necessary.

  • Product Loss During Workup: The product may have remained in the filtrate as the soluble HBr salt. Ensure the reaction mixture is thoroughly neutralized (pH 7-8) with a base like aqueous sodium bicarbonate before filtration to precipitate the neutral product.[7]

  • Side Reactions: The α-haloketone can undergo self-condensation or dehalogenation, particularly under harsh conditions (high temperature or strong base).[3] Using a mild base and controlled heating can mitigate this.

Q6: I see multiple spots on my TLC. What are the potential side products?

Besides unreacted starting materials, several side products can form:

  • Uncyclized Intermediate: The initial adduct formed after the SN2 reaction but before cyclization and dehydration may be present. This is more likely if the reaction was not heated sufficiently.

  • α-Haloketone Dimer: α-haloketones can undergo self-condensation.

  • Decomposition Products: Thioamides can be thermally sensitive. If significant charring or discoloration occurs, decomposition is likely.

To diagnose, run a TLC with lanes for each starting material alongside the reaction mixture. Any new spots are likely intermediates or side products. Purification via column chromatography is the most effective way to separate these from the desired product.

Q7: The product is difficult to purify. What methods are recommended?
  • Neutralization & Filtration: The first and simplest step is ensuring the product is in its neutral form. Pouring the cooled reaction mixture into a stirred, cold solution of aqueous sodium bicarbonate often yields a crude precipitate that can be collected by filtration.[7] Washing the filter cake with cold water and then a non-polar solvent like hexane can remove many impurities.

  • Recrystallization: Ethanol is often a good solvent for recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly.

  • Column Chromatography: For high-purity material, silica gel column chromatography is recommended. A gradient elution starting with a non-polar system (e.g., hexane/ethyl acetate) is typically effective.[12]

References

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Bou-Salah, L., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • ChemHelp ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Bayramin, D., & Öztürk, G. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. ResearchGate. [Link]

  • Pardeshi, A., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Maddila, S., et al. (2016). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Wang, L., et al. (2020). Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic-Chemistry.org. [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. [Link]

  • Natco Pharma Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

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Technical Support Center: Purification of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important thiazole intermediate. The guidance herein is structured to address practical, real-world laboratory challenges, blending established chemical principles with field-proven insights to enhance the purity, yield, and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound. Each problem is analyzed for its potential causes, followed by a logical, step-by-step solution.

Issue 1: Low Purity or Multiple Spots on TLC After Column Chromatography

You've performed column chromatography on your crude product, but a Thin-Layer Chromatography (TLC) analysis of the combined fractions shows persistent impurities.

Potential Causes & Solutions

  • Cause A: Inappropriate Solvent System. The polarity of your eluent may be too high, causing both your product and impurities to move too quickly down the column, resulting in poor separation. Conversely, if the polarity is too low, the product may not elute effectively.

    • Solution: Systematic TLC Analysis. Before running a column, methodically test various solvent systems using TLC. A good solvent system will move the desired product to a retention factor (Rf) of approximately 0.25-0.35, while maximizing the separation from all other spots. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[1][2]

  • Cause B: Column Overloading. The amount of crude material applied to the column exceeds its separation capacity.

    • Solution: Adhere to Loading Ratios. For silica gel flash chromatography, a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. If you have a complex mixture with closely eluting impurities, a higher ratio (e.g., 1:100) is recommended.

  • Cause C: Co-eluting Impurities. An impurity may have a polarity very similar to your target compound, making separation by normal-phase chromatography difficult.

    • Solution 1: Try a Different Stationary Phase. If silica is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel.

    • Solution 2: Recrystallization. If the product is a solid and of sufficient purity (>90%), recrystallization can be a powerful technique to remove closely related impurities.[3][4]

Issue 2: Product Fails to Solidify or "Oils Out" During Recrystallization

You have a solid crude product or have evaporated the solvent after column chromatography, but attempts to recrystallize result in an oil rather than crystals.

Potential Causes & Solutions

  • Cause A: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: Secondary Purification. Re-purify the material using column chromatography with a very shallow solvent gradient to better separate the target compound from impurities.

  • Cause B: Incorrect Recrystallization Solvent. The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling.

    • Solution: Systematic Solvent Screening. Test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane). An ideal recrystallization solvent dissolves the compound when hot but not when cold. Consider using a binary solvent system (one solvent in which the compound is soluble and another in which it is not) to fine-tune the solubility.

  • Cause C: Low Melting Point. The compound itself may be a low-melting solid or an oil at room temperature. The target compound, this compound, is listed as a solid, but impurities can lower its melting point.

    • Solution: Trituration. If crystallization fails, try trituration. This involves suspending the oil in a solvent in which it is insoluble (like hexane or diethyl ether) and vigorously stirring or scratching the flask. This can often induce solidification.

Issue 3: NMR Spectrum Shows Unidentified Peaks Post-Purification

Your final product's 1H NMR spectrum is clean for the most part, but contains small, persistent, unidentified peaks.

Potential Causes & Solutions

  • Cause A: Unreacted Starting Materials. The Hantzsch thiazole synthesis is a common route to this class of compounds.[5][6] Incomplete reactions can leave starting materials such as an α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethanone) or a thioamide (e.g., ethyl thiooxamate) in your product.

    • Solution: Aqueous Wash. Before chromatography, perform a liquid-liquid extraction.[7] Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts, while a water wash can remove water-soluble starting materials.

  • Cause B: Hydrolysis of the Ethyl Ester. The ethyl ester functional group can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or chromatography.[8]

    • Solution: Neutral Workup Conditions. Ensure all workup steps are performed under neutral pH conditions. If using silica gel (which is slightly acidic), consider adding a small amount of triethylamine (~0.5%) to your eluent to neutralize the stationary phase. Alternatively, use neutral alumina for chromatography.

  • Cause C: Residual Solvents. Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are often seen in NMR spectra.

    • Solution: High-Vacuum Drying. Dry the final product under a high vacuum for several hours, potentially with gentle heating (if the compound is thermally stable), to remove residual volatile solvents.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude this compound?

The most robust initial strategy involves a combination of extraction and flash column chromatography. After the synthesis, quench the reaction and perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7] Wash the organic layer sequentially with water and brine. After drying and concentrating the organic phase, purify the crude residue by flash column chromatography on silica gel.[9][10] This multi-step approach removes the bulk of inorganic salts, water-soluble impurities, and byproducts before the final high-resolution purification step.

Q2: How do I select the right solvent system for column chromatography?

The ideal method is to use TLC. A step-by-step protocol is provided below.

TLC_Solvent_Selection

Q3: Which analytical techniques are essential for confirming the final purity?

A combination of orthogonal methods is required to rigorously assess purity.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can detect and quantify impurities, even those present at very low levels (<0.1%).[12][13] An appropriate method would typically use a C18 reverse-phase column with a mobile phase such as acetonitrile and water.

  • Nuclear Magnetic Resonance (1H NMR): Provides structural confirmation and can be used to assess purity against a known standard (quantitative NMR or qNMR).[11] It is excellent for identifying structurally related impurities and residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.[14][15]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

Illustrative Purification Parameters

The following table provides starting parameters for the purification of thiazole derivatives, which can be adapted for this compound.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic molecules.[1]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientA gradient from low to high polarity (e.g., 95:5 to 80:20) provides good separation for a range of impurities.
TLC Visualization UV Lamp (254 nm)The aromatic rings in the molecule will absorb UV light, appearing as dark spots on a fluorescent TLC plate.
Recrystallization Solvent Ethanol or Ethyl Acetate/HexaneEthanol is a common choice for recrystallizing similar structures.[16] A binary system can be used to fine-tune solubility.

Standard Operating Protocol: Flash Column Chromatography

This protocol outlines a standard workflow for purifying the title compound.

Purification_Workflow

Step-by-Step Methodology:

  • Preparation: Choose an appropriate column size and pack it with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity starting solvent. Collect fractions and monitor the elution process using TLC.

  • Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 Hexane:EtOAc).

  • Analysis and Collection: Spot each fraction on a TLC plate. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

  • Final Drying: Dry the product under high vacuum to remove any trace solvents.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharma Intermediate. (2025). What are the key steps in the purification of pharmaceutical intermediates? - Blog. Available at: [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]

  • Wang, Z., et al. (2015). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules. Available at: [Link]

  • Lv, P-C., et al. (2016). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

  • Li, J-T., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]

  • SIELC. (n.d.). Separation of Thiazole, 2-bromo-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Gálico, D. A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chen, B-H., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]

  • Google Patents. (n.d.). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Technology. Available at: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • AccelaChem. (n.d.). 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate, A. Available at: [Link]

  • Othman, A. A., et al. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity. Available at: [Link]

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Troubleshooting ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE NMR peak assignments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Spectroscopy

Troubleshooting Guide for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Welcome to the technical support hub for NMR analysis. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need assistance in assigning and troubleshooting its NMR spectra. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the common and complex issues you may encounter during your analysis.

FAQ 1: What are the expected ¹H and ¹³C NMR peak assignments for pure this compound?

Answer:

Understanding the theoretical spectrum is the first step in any analysis. The structure of this compound contains three distinct proton environments: the ethyl ester, the thiazole ring, and the 3-bromophenyl ring. Below is a table summarizing the predicted chemical shifts (ppm), multiplicities, and integration values for each proton and carbon signal. These values are based on established chemical shift theory and data from analogous structures.[1][2][3]

Molecular Structure with Proton Labeling

// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; S1 [label="S", pos="0,-0.5!"]; C2 [label="C", pos="1.2,0.5!"]; C4 [label="C", pos="-1.2,0.5!"]; C5 [label="C", pos="-1.2,-0.5!"]; H5 [label="H (e)", pos="-2.2,-0.5!"];

// Thiazole ring bonds C2 -> N1 [dir=none]; N1 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> S1 [dir=none]; S1 -> C2 [dir=none]; C5 -> H5 [dir=none];

// Phenyl ring at C4 C_phenyl_1 [label="C", pos="-2.4,1.2!"]; C4 -> C_phenyl_1 [dir=none]; C_phenyl_2 [label="C", pos="-2.4,2.4!"]; H_phenyl_2 [label="H (f)", pos="-1.8,2.9!"]; C_phenyl_3 [label="C", pos="-3.4,3.1!"]; Br [label="Br", pos="-3.4,4.3!"]; C_phenyl_4 [label="C", pos="-4.4,2.4!"]; H_phenyl_4 [label="H (h)", pos="-5.0,2.9!"]; C_phenyl_5 [label="C", pos="-4.4,1.2!"]; H_phenyl_5 [label="H (i)", pos="-5.0,0.7!"]; C_phenyl_6 [label="C", pos="-3.4,0.5!"]; H_phenyl_6 [label="H (g)", pos="-3.4,-0.1!"];

// Phenyl ring bonds C_phenyl_1 -> C_phenyl_2 [dir=none]; C_phenyl_2 -> C_phenyl_3 [dir=none]; C_phenyl_3 -> C_phenyl_4 [dir=none]; C_phenyl_4 -> C_phenyl_5 [dir=none]; C_phenyl_5 -> C_phenyl_6 [dir=none]; C_phenyl_6 -> C_phenyl_1 [dir=none];

// Phenyl ring substituents C_phenyl_2 -> H_phenyl_2 [dir=none]; C_phenyl_3 -> Br [dir=none]; C_phenyl_4 -> H_phenyl_4 [dir=none]; C_phenyl_5 -> H_phenyl_5 [dir=none]; C_phenyl_6 -> H_phenyl_6 [dir=none];

// Carboxylate at C2 C_carboxyl [label="C", pos="2.4,0.5!"]; O_carboxyl_1 [label="O", pos="3.0,1.3!"]; O_carboxyl_2 [label="O", pos="3.0,-0.3!"]; C2 -> C_carboxyl [dir=none]; C_carboxyl -> O_carboxyl_1 [style=double, dir=none]; C_carboxyl -> O_carboxyl_2 [dir=none];

// Ethyl group C_ethyl_1 [label="CH₂ (c)", pos="4.2,-0.3!"]; C_ethyl_2 [label="CH₃ (d)", pos="5.4,-0.3!"]; O_carboxyl_2 -> C_ethyl_1 [dir=none]; C_ethyl_1 -> C_ethyl_2 [dir=none]; } }

Figure 1: Labeled structure of the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
LabelAtom TypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Notes
c-O-C H₂-CH₃~4.50Quartet (q)2H~62.5Deshielded by adjacent oxygen.
d-O-CH₂-C H₃~1.45Triplet (t)3H~14.0Standard ethyl group pattern.
eThiazole CH 7.27 - 8.77Singlet (s)1H~120-140The exact shift is influenced by the phenyl substituent.[4]
fPhenyl CH ~8.10Singlet (s) or narrow Triplet (t)1H~125-135Proton ortho to the thiazole group.
gPhenyl CH ~7.85Doublet (d) or Doublet of Doublets (dd)1H~125-135Proton ortho to the bromo group.
hPhenyl CH ~7.60Doublet (d) or Doublet of Doublets (dd)1H~125-135Proton para to the thiazole group.
iPhenyl CH ~7.40Triplet (t)1H~125-135Proton meta to both substituents.
-Thiazole C -S---~145-150
-Thiazole C -N---~165-170Carbon bearing the carboxylate group.
-Phenyl C -Br---~122.0Carbon directly attached to bromine.
-Phenyl C -Thiazole---~130-140
-C =O---~160.5Ester carbonyl carbon.[5]

Note: These are predicted values. Actual shifts can vary based on solvent, concentration, and instrument calibration.

FAQ 2: My spectrum shows broad peaks, and the resolution is poor. What's wrong?

Answer:

Peak broadening is a common issue that can obscure important details like splitting patterns. Several factors can cause this problem.[6][7][8] Let's troubleshoot this systematically.

G start Broad Peaks Observed check_shim Is the instrument properly shimmed? start->check_shim check_conc Is the sample concentration too high? check_shim->check_conc Yes re_shim Action: Perform manual or gradient shimming. check_shim->re_shim No check_sol Is the compound fully dissolved? (No particulates) check_conc->check_sol No dilute Action: Dilute the sample or re-prepare. check_conc->dilute Yes check_para Are there paramagnetic impurities? (e.g., metal ions) check_sol->check_para Yes filter Action: Filter the sample through glass wool. check_sol->filter No purify Action: Re-purify the compound. check_para->purify Yes end Sharp Peaks Achieved check_para->end No re_shim->check_conc dilute->check_sol filter->check_para purify->end

Figure 2: Troubleshooting workflow for broad NMR peaks.
Detailed Explanations & Protocols:
  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[9] Shimming is the process of adjusting currents in shim coils to make the magnetic field as uniform as possible across the sample volume.[10][11][12]

    • Causality: If the magnetic field isn't uniform, molecules in different parts of the sample experience slightly different field strengths, causing a spread of resonance frequencies and thus, a broad peak.[7]

    • Protocol: Basic Manual Shimming:

      • Lock the spectrometer on the deuterium signal of your solvent.

      • Display the lock signal. Your goal is to maximize its height and stability.

      • Iteratively adjust the Z1 and Z2 shims to maximize the lock level.[13]

      • Once Z1 and Z2 are optimized, adjust lower-order on-axis (e.g., X, Y) and off-axis (e.g., XZ, YZ) shims.[14]

      • For best results, consult your instrument's specific shimming guide. Many modern spectrometers have automated gradient shimming routines that are highly effective.[11]

  • High Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, which shortens relaxation times and broadens signals.[6][8]

    • Causality: In concentrated solutions, molecules tumble more slowly, and intermolecular effects become more pronounced. This leads to faster transverse (T2) relaxation, which is inversely proportional to the peak's line width.

    • Action: A typical concentration for ¹H NMR is 5-25 mg in 0.5-0.75 mL of solvent. If your solution is viscous or you used significantly more material, try preparing a more dilute sample.

  • Insoluble Material or Paramagnetic Impurities: Undissolved particles will severely disrupt magnetic field homogeneity.[9] Similarly, even trace amounts of paramagnetic species (like dissolved oxygen or metal ions from catalysts) can cause significant line broadening.[15]

    • Causality: Paramagnetic substances have unpaired electrons that create their own strong magnetic fields, which interfere with the main field and dramatically accelerate nuclear relaxation, leading to very broad peaks.

    • Protocol: Sample Filtration:

      • Prepare your NMR sample as usual.

      • Take a small piece of clean glass wool or a cotton plug.

      • Carefully push it into a Pasteur pipette, creating a small filter.

      • Filter your NMR solution through the pipette directly into a clean NMR tube. This will remove any suspended solids.

FAQ 3: I see an unassignable broad singlet around 1.5-1.6 ppm in my CDCl₃ spectrum. What is it and how can I confirm it?

Answer:

A broad singlet in this region, especially in a non-dried deuterated solvent, is almost certainly water. Residual moisture in the sample or the NMR solvent is a very common occurrence.[6] You can definitively identify it using a simple D₂O exchange experiment.[16]

Protocol: The D₂O Shake Test

This technique relies on the principle that protons on heteroatoms (like the 'H' in H₂O) are labile and can be exchanged with deuterium from D₂O.[17][18] Since deuterium is not observed in a ¹H NMR experiment, the peak for the exchangeable proton will disappear.[19]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample. Note the chemical shift and integration of the suspected water peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the tube.

  • Shake Vigorously: Cap the tube and shake it for 20-30 seconds to ensure mixing. The D₂O does not need to be miscible with your solvent for the exchange to occur at the interface.[16]

  • Re-acquire Spectrum: Place the tube back in the spectrometer (you may need to re-lock and re-shim) and acquire a new ¹H NMR spectrum.

  • Analyze: Compare the "before" and "after" spectra. If the broad singlet at ~1.56 ppm has disappeared or significantly diminished, you have confirmed it was water.[18]

FAQ 4: My spectrum is clean, but I'm seeing extra peaks that don't match the product. How do I identify them?

Answer:

Unexpected peaks are typically from residual solvents used during the reaction or purification stages. Common culprits include ethyl acetate, hexane, dichloromethane, and acetone.[6] Identifying these is a matter of comparing the unknown peaks to known chemical shifts of common laboratory solvents.[20][21][22]

Table 2: ¹H NMR Chemical Shifts of Common Solvent Impurities (in CDCl₃)
SolventChemical Shift (ppm)MultiplicityNotes
Water ~1.56broad singlet (s)Position is highly variable.
Acetone 2.17singlet (s)Often from glassware cleaning.[6]
Ethyl Acetate 2.05, 4.12, 1.26s, q, tA common extraction/chromatography solvent. Can be difficult to remove.[6]
Dichloromethane 5.30singlet (s)Common reaction and extraction solvent.
Hexane(s) ~1.25, ~0.88broad multiplet, multipletFrom chromatography.
Toluene 7.24 (residual), 2.36m, sAromatic protons often overlap with CDCl₃ peak.

This table is adapted from comprehensive lists published in the literature.[20][23] For a more extensive list, consult the references.

Pro-Tip: If you suspect a specific solvent, you can "spike" your sample. Add a tiny drop of the non-deuterated solvent to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you've found your impurity.

References

  • Thiazole - Wikipedia. Provides general information on the NMR chemical shifts of thiazole ring protons. [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. A practical guide covering common NMR problems like impurities and peak broadening. [Link]

  • Proton NMR Assignment Tools - The D2O Shake. A concise explanation and example of the D₂O shake technique for identifying exchangeable protons. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. An authoritative and comprehensive list of impurity chemical shifts in various deuterated solvents. [Link]

  • Shimming: Theory and Practice - Bio-NMR Core. An in-depth guide to the theory and practice of manual and automated NMR shimming. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. (Duplicate of Ref 4, providing the primary source link). [Link]

  • How to manual shim | UMass Nuclear Magnetic Resonance (NMR) Labs. A simple, step-by-step guide for manual shimming using common NMR software. [Link]

  • What Is Shimming In NMR? - Chemistry For Everyone - YouTube. An educational video explaining the concept and importance of shimming in NMR spectroscopy. [Link]

  • Shimming - NESG Wiki. A detailed wiki page describing various shimming protocols, including manual and gradient shimming. [Link]

  • NMR | Shimming | Chemical Research Support - Weizmann Institute of Science. An overview of the purpose of shimming and the role of the deuterium lock. [Link]

  • Supporting Information - The Royal Society of Chemistry. An example of supplementary data from a chemical synthesis paper, showing typical NMR data presentation. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. A supplemental resource for impurity shifts, focusing on "green" and industrial solvents. [Link]

  • Why might an NMR spectrum show broad peaks? - TutorChase. An educational article explaining the various physical phenomena that lead to peak broadening. [Link]

  • Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. An educational text covering practical aspects of NMR, including causes of peak broadening. [Link]

  • 1H NMR Broad peaks - Chemistry Stack Exchange. A community discussion about the causes of peak broadening, including chemical exchange and paramagnetic effects. [Link]

  • Ring currents and π-electron effects in hetero-aromatics. A research paper discussing the theoretical underpinnings of chemical shifts in heteroaromatic compounds like thiazole. [Link]

  • Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC - PubMed Central. A research article detailing the application of H/D exchange in a biological context. [Link]

  • What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. An educational video that explains various causes for NMR peak broadening. [Link]

  • 1H NMR Chemical Shifts - Organic Chemistry Data. A large database of ¹H NMR chemical shifts for various organic functional groups. [Link]

  • Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. An educational resource explaining the concept of exchangeable protons in NMR. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)... A research article that, while on a different molecule, provides examples of NMR data for a related bromophenyl-thiazole system. [Link]

  • To D2O or not to D2O? - Nanalysis. A blog post from an NMR instrument manufacturer explaining the practical utility of D₂O exchange experiments. [Link]

  • Thiazole - SpectraBase. A database entry for thiazole, providing access to various spectral data. [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed. A research paper discussing the effects of D₂O concentration, relevant to understanding exchange phenomena. [Link]

  • Supporting Information - Wiley-VCH. An example of supporting information from a publication, useful for seeing how NMR data is formally reported. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives... A research article providing NMR data for compounds containing the 4-bromophenyl-thiazole moiety. [Link]

  • N-(3-bromophenyl)-2-methylbenzamide - SpectraBase. A database entry with a ¹H NMR spectrum for a related 3-bromophenyl compound. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted... - Asian Journal of Chemistry. A research article providing insights into the ¹³C NMR of substituted thiazoles. [Link]

  • Spectra Problem #7 Solution. An educational problem set showing interpretation of NMR data for an ethyl ester. [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. A research article providing detailed NMR assignments for a similar thiazole carboxylate structure. [Link]

  • 13C NMR Chemical Shifts - Oregon State University. An educational resource providing a table of typical ¹³C NMR chemical shifts. [Link]

  • 13-C NMR Chemical Shift Table.pdf. A PDF document providing a visual chart of ¹³C NMR chemical shift ranges. [Link]

Sources

Technical Support Center: Improving the Solubility of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a small molecule with a relatively hydrophobic structure, achieving and maintaining a sufficient concentration in aqueous assay buffers can be a significant hurdle.[1][2][3][4][5][6] This can lead to inaccurate and unreliable assay results.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. Our goal is to provide you with the scientific rationale and practical steps to overcome these solubility issues, ensuring the integrity and success of your experiments.

Troubleshooting Guide & FAQs

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?

A1: This is a common challenge with hydrophobic compounds. The first step is to prepare a concentrated stock solution in an appropriate organic solvent.[7] Dimethyl sulfoxide (DMSO) is an excellent and widely used solvent for creating high-concentration stock solutions of many small molecules for biological assays.[8][9][10]

Initial Steps:

  • Use High-Purity Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can significantly decrease its ability to dissolve hydrophobic compounds.[11] Always use fresh, high-purity, anhydrous DMSO for preparing your stock solutions.

  • Vortexing and Gentle Warming: After adding the DMSO to your solid compound, vortex the solution vigorously for 1-2 minutes. If the compound is still not fully dissolved, gentle warming in a water bath (e.g., 30-40°C) can be beneficial.[11]

  • Sonication: If aggregates are still present, sonicating the solution in a water bath for 5-10 minutes can help to break them up and facilitate dissolution.[11]

Q2: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs because the compound is soluble in the organic DMSO but not in the aqueous buffer.[11] When you dilute the DMSO stock, the concentration of the organic solvent drops dramatically, and the compound precipitates out of the solution. Here are several strategies to address this:

Option 1: Optimize the Final DMSO Concentration

The final concentration of DMSO in your assay should be as low as possible to minimize its own biological effects and potential for cytotoxicity.[8] However, a certain amount is necessary to maintain the compound's solubility.

  • Recommended Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5-1%.[12] For biochemical assays, you may be able to tolerate slightly higher concentrations, but this should always be validated.

Option 2: Employ a Co-solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar molecules.[13]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used co-solvents in biological assays.[13][14][15]

  • How it Works: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound to remain dissolved.[16]

Q3: I've tried optimizing the DMSO concentration and using co-solvents, but I'm still seeing precipitation or getting inconsistent results. What other options do I have?

A3: If simple co-solvents are not sufficient, you can explore the use of solubilizing excipients. These are additives that can significantly enhance the aqueous solubility of poorly soluble compounds.

Option 1: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[19][20][21][22]

  • Types of Cyclodextrins:

    • Beta-cyclodextrin (β-CD): One of the most commonly used cyclodextrins.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with increased water solubility and reduced toxicity compared to β-CD.[17][19]

    • Methyl-β-cyclodextrin (M-β-CD): Another modified form with enhanced solubilizing capacity.[18]

Option 2: Surfactants (Detergents)

Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their solubility.[14]

  • Common Surfactants: Polysorbate 80 (Tween 80) and other non-ionic surfactants are often used.[14]

  • Caution: Surfactants can interfere with some biological assays and may exhibit cytotoxicity.[23] It is crucial to determine the optimal concentration that solubilizes your compound without affecting your assay.

Q4: How do I choose the best solubility enhancement strategy for my specific assay?

A4: The best approach depends on the nature of your assay, the required final concentration of the compound, and the tolerance of your biological system to the various solvents and excipients. The following workflow can guide your decision-making process.

Solubility Enhancement Workflow

Caption: A workflow for systematically improving the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator water bath (optional)

    • Water bath set to 30-40°C (optional)

  • Procedure:

    • Weigh out the desired amount of the solid compound into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, place the vial in a sonicator water bath for 5-10 minutes.

    • Alternatively, or in addition, gently warm the solution in a 30-40°C water bath for 5-10 minutes, with intermittent vortexing.

    • Once the compound is fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]

Protocol 2: Screening for Optimal Co-solvent and Excipient Concentrations

This protocol is designed to determine the best conditions for solubilizing your compound in your final assay buffer.

  • Materials:

    • DMSO stock solution of your compound (from Protocol 1)

    • Assay buffer

    • Co-solvents (e.g., Ethanol, PEG 400)

    • Solubilizing excipients (e.g., HP-β-CD, Tween 80)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or light scatter

  • Procedure:

    • Prepare a series of dilutions of your co-solvents and excipients in your assay buffer.

    • In a 96-well plate, add your assay buffer containing the different concentrations of co-solvents or excipients.

    • Add a small volume of your DMSO stock solution to each well to achieve the desired final concentration of your compound. Ensure the final DMSO concentration is kept constant across all wells (e.g., 0.5%).

    • Include control wells with:

      • Assay buffer + DMSO (no compound)

      • Assay buffer + DMSO + compound (no co-solvent/excipient)

    • Mix the plate gently and incubate under your assay conditions for a relevant period (e.g., 30 minutes to 2 hours).

    • Visually inspect the plate for any signs of precipitation.

    • Quantify precipitation by measuring the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scatter indicates precipitation.

Data Presentation

Table 1: Recommended Starting Concentrations for Co-solvents and Excipients

Solubilizing Agent Type Recommended Starting Concentration Range in Final Assay Volume Key Considerations
DMSO Co-solvent0.1% - 1% (v/v)Can have biological effects and cytotoxicity at higher concentrations.[8]
Ethanol Co-solvent0.1% - 2% (v/v)Generally well-tolerated by many cell lines at low concentrations.[23]
PEG 400 Co-solvent0.1% - 5% (v/v)A polymer with low toxicity.
HP-β-Cyclodextrin Excipient0.5% - 2% (w/v)Forms inclusion complexes to enhance solubility.[17][19]
Tween 80 Surfactant0.01% - 0.1% (v/v)Can form micelles but may interfere with some assays.[14][23]

Final Recommendations

When working with a poorly soluble compound like this compound, a systematic approach to solubility enhancement is crucial for obtaining reliable and reproducible data. Always start with the simplest methods, such as optimizing your DMSO concentration, before moving on to more complex formulations involving co-solvents and excipients. Remember to validate the compatibility of any additives with your specific assay to ensure they do not interfere with your results.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-11.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
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  • Gala, D., & Shah, D. (2014). Considerations regarding use of solvents in in vitro cell based assays.
  • Kaur, T., & Gill, B. (2014). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy.
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  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79.
  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 12(9), 837.
  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fakhari, S. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(3), 39-44.
  • Kozlowski, M. C., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1251–1255.
  • Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Hamzeloo-Moghadam, M., Aghdasi, M., & Fakhari, S. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(3), 39-44.
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  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Yield in Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with thiazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Thiazole rings are a cornerstone in many pharmaceuticals and biologically active compounds.[1][2][3] However, their synthesis can sometimes be plagued by low yields. This guide provides a structured approach to identifying and resolving common issues in the most prevalent thiazole synthesis methods.

Troubleshooting Guide: Diagnosis and Resolution of Poor Yields

This section is designed to help you diagnose the potential causes of low yields in your thiazole synthesis and provides actionable steps to address them.

Issue 1: Low or No Product Formation in Hantzsch Thiazole Synthesis

The Hantzsch synthesis, reacting an α-haloketone with a thioamide, is one of the most common methods for preparing thiazoles.[4][5] While often high-yielding, several factors can lead to poor outcomes.[6]

Root Cause Analysis:
  • Insufficient Reactivity of Starting Materials: The nucleophilicity of the thioamide sulfur or the electrophilicity of the α-haloketone might be low, especially with sterically hindered or electron-deficient substrates.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly impact the reaction rate and yield.[7]

  • Side Reactions: Competing reactions, such as self-condensation of the α-haloketone or decomposition of the thioamide, can consume starting materials and reduce the yield of the desired thiazole.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Cook-Heilbron synthesis.

Step-by-Step Resolution Protocols:
  • Ensure Anhydrous Conditions:

    • Protocol: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Water can react with carbon disulfide and the α-aminonitrile, leading to unwanted side products and reduced yield.

  • Control Reaction Temperature:

    • Protocol: Many Cook-Heilbron syntheses proceed at room temperature or below. [8]If you are experiencing low yields, try running the reaction at a lower temperature (e.g., 0°C) to minimize the decomposition of intermediates.

    • Rationale: The initial addition of the aminonitrile to carbon disulfide is often exothermic, and controlling the temperature can prevent the formation of byproducts.

  • Facilitate Cyclization:

    • Protocol: The addition of a mild, non-nucleophilic base can facilitate the cyclization step by deprotonating the intermediate, making it more nucleophilic.

    • Rationale: The cyclization involves the attack of a nitrogen or sulfur nucleophile on the nitrile group. A base can enhance the nucleophilicity of the attacking atom.

Comparative Summary of Reaction Conditions:
ParameterHantzsch SynthesisCook-Heilbron SynthesisGabriel Synthesis
Key Reactants α-haloketone, Thioamideα-aminonitrile, Carbon DisulfideAcylamino-ketone, P₂S₅
Typical Solvents Ethanol, Methanol, DioxaneDMF, Ethanol, WaterPyridine, Dioxane
Temperature Range Room Temp. to Reflux0°C to Room Temp.Elevated Temperatures
Common Issues Side reactions, Low reactivityIntermediate decompositionHarsh conditions, Low yield
Key to Success Purity of reactants, Temp. controlAnhydrous conditions, Temp. controlStoichiometry of P₂S₅

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is not working with a sterically hindered α-haloketone. What can I do?

A: Steric hindrance can significantly slow down the initial SN2 reaction. Consider the following:

  • Increase Reaction Time and Temperature: Prolonged heating under reflux may be necessary.

  • Use a More Reactive Thioamide: A thioamide with electron-donating groups will be more nucleophilic.

  • Microwave-Assisted Synthesis: Microwave irradiation can often overcome steric hindrance and significantly reduce reaction times. [9] Q2: I am observing multiple spots on my TLC plate for a Hantzsch synthesis, even at early time points. What are the likely side products?

A: Common side products in Hantzsch synthesis include:

  • Self-condensation of the α-haloketone.

  • Formation of a dithiazine byproduct.

  • Hydrolysis of the thioamide. To minimize these, ensure a 1:1 stoichiometry of your reactants and consider running the reaction at a lower temperature.

Q3: In the Cook-Heilbron synthesis, my product is difficult to purify. Any suggestions?

A: 5-aminothiazoles can be polar and sometimes difficult to separate from polar byproducts.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution from a non-polar to a more polar solvent system is often required.

Q4: Can I use a catalyst to improve the yield of my Hantzsch synthesis?

A: While many Hantzsch syntheses proceed without a catalyst, certain modifications have shown improved yields and reaction rates with catalysts. For instance, silica-supported tungstosilicic acid has been used effectively in one-pot, multi-component reactions. [9] Q5: What is the mechanism of the Hantzsch thiazole synthesis?

A: The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide. [10][11]2. Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone to form a five-membered ring.

  • Dehydration: The hydroxyl group is eliminated as water to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Pharmaceutical and Clinical Research (IDJPCR), 4(1), 1-1.
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Gomma, S., & Al-Said, S. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 895-926.
  • Thiazole - Wikipedia. (n.d.). [Link]

  • synthesis of thiazoles - YouTube. (2019, January 19). [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development, 3(5), 1364-1370.
  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(4), 356-373.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181.
  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1489. [Link]

  • Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2017, October 26). [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879. [Link]

  • Thiazole Formation - Thioamides - ChemTube3D. (n.d.). [Link]

  • Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). [Link]

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  • The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. (2022, December 21). [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6434. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 756-761. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Cogent Chemistry, 9(1). [Link]

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Removal of impurities from ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Achieving high purity is critical for reproducible downstream applications, from screening assays to late-stage synthetic campaigns. This guide provides in-depth, field-proven troubleshooting advice and protocols to help you diagnose and resolve common purity challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses common initial questions regarding the handling, stability, and typical impurity profile of this compound.

Q1: What are the most probable impurities I'll find in my crude sample after synthesis?

A: Based on the common Hantzsch thiazole synthesis pathway, your primary impurities will likely fall into three categories:

  • Unreacted Starting Materials: The two core reactants are typically an α-haloketone (e.g., 2-bromo-1-(3-bromophenyl)ethan-1-one) and an ester-containing thioamide (e.g., ethyl thiooxamate). These are often less polar than the final product.

  • Reaction Byproducts: The Hantzsch synthesis, while generally robust, can produce side products.[1][2] Reaction conditions, particularly pH, can influence the formation of isomeric impurities or other condensation products.[3][4]

  • Hydrolysis Product: The most common degradation product is the corresponding carboxylic acid, 4-(3-bromophenyl)thiazole-2-carboxylic acid . This forms when the ethyl ester is exposed to water, especially under acidic or basic conditions or at elevated temperatures during workup or storage.[5][6] This impurity is significantly more polar than your target compound and will have a much lower Rf value on a normal-phase TLC plate.

Q2: My isolated product is an oil or a waxy solid that refuses to crystallize. What is the likely cause?

A: This is a classic sign of significant impurity content or residual solvent. High concentrations of unreacted starting materials or reaction byproducts can disrupt the crystal lattice formation of your target compound. Furthermore, high-boiling point solvents used in the reaction (like DMF or toluene) can be difficult to remove completely and will result in an oily product. Before attempting extensive purification, ensure your crude material is free of solvent by drying it thoroughly under high vacuum.

Q3: I ran a TLC of my sample, and I see a new, very polar spot near the baseline that wasn't prominent immediately after my reaction. What is it?

A: This is the hallmark of ester hydrolysis. The newly formed carboxylic acid is much more polar than the parent ester due to its ability to hydrogen bond strongly with the silica gel on the TLC plate. This can occur if the sample was dissolved in a protic solvent (like methanol or ethanol) that contained trace amounts of acid or base, or simply left exposed to atmospheric moisture over time.

Q4: How should I store this compound to maintain its purity long-term?

A: To prevent hydrolysis and other potential degradation, store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cool, dark, and dry place, such as a desiccator at 0-8°C. Thiazole derivatives generally exhibit good thermal stability, but minimizing exposure to moisture and light is key to preserving purity.[7][8]

Part 2: Troubleshooting Purification Workflows

This section provides a problem-oriented approach to purification. Identify your issue and follow the recommended diagnostic and corrective actions.

Issue 1: My crude product shows multiple spots on the initial TLC analysis.

This is the most common scenario post-synthesis. The correct purification strategy depends on the nature and separation of the impurities.

Initial Diagnosis Workflow:

The first step is to profile your crude mixture using Thin Layer Chromatography (TLC). This will dictate the most efficient purification path.

Purification_Decision_Tree start Run Analytical TLC (e.g., 30% EtOAc/Hexane) check_spots Evaluate Spot Separation (ΔRf) start->check_spots chromatography Primary Method: Flash Column Chromatography check_spots->chromatography Impurities are close to product (ΔRf < 0.2) recrystallization Primary Method: Recrystallization check_spots->recrystallization Impurities are much less or much more polar than product (ΔRf > 0.4) wash_first Consider Preliminary Aqueous Wash check_spots->wash_first Strong baseline spot observed (Probable carboxylic acid) wash_first->chromatography Proceed to column after wash wash_first->recrystallization Proceed to recrystallization after wash

Caption: Decision workflow for selecting a primary purification method.

Solution A: Purification by Flash Column Chromatography

This is the most versatile method when impurities have polarities similar to your product.

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[9] By starting with a low-polarity eluent and gradually increasing it, we can sequentially elute compounds of increasing polarity. Non-polar impurities will wash off the column first, followed by your slightly more polar product, while highly polar impurities will remain strongly adsorbed to the silica gel until a much more polar solvent is used.

Step-by-Step Protocol:

  • TLC Optimization: Find a solvent system (eluent) where your target compound has an Rf of 0.25 - 0.35 . This provides the optimal balance for good separation.[10] A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour this into your column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like Dichloromethane (DCM) or your eluent.[9] Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of your packed column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin elution with a solvent system that is half the polarity of your target Rf system (e.g., if 30% EtOAc/Hex gave an Rf of 0.3, start with 15% EtOAc/Hex). Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent to speed up the elution of your target compound after the less polar impurities have been collected.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield your purified product.

Data Table: Recommended Starting Solvent Systems

TLC Rf in 30% EtOAc/HexaneRecommended Starting Eluent for ColumnEluent for Product Elution
> 0.65% EtOAc/Hexane10-20% EtOAc/Hexane
0.3 - 0.510-15% EtOAc/Hexane20-40% EtOAc/Hexane
< 0.220% EtOAc/Hexane40-60% EtOAc/Hexane or DCM/MeOH

Solution B: Purification by Recrystallization

This method is ideal when you have a solid product and the impurities have significantly different solubilities. It is often more scalable and cost-effective than chromatography.

Causality: The principle of recrystallization relies on differential solubility. A perfect solvent will dissolve the crude compound completely when hot but very poorly when cold. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form highly ordered crystals. The impurities, being present in lower concentrations or having higher solubility, remain in the cold solvent (the "mother liquor").

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (see table below). A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Table: Suggested Solvents for Recrystallization Screening

Solvent ClassSpecific ExamplesComments
AlcoholsEthanol, IsopropanolGood general-purpose polar solvents.[12]
EstersEthyl AcetateOften a good choice as it shares functionality with the product.
AromaticTolueneEffective for aromatic compounds, though higher boiling point.
KetonesAcetoneCan be effective, often used in a solvent/anti-solvent pair.
Mixed SolventsEtOAc/Hexane, Ethanol/WaterUsed when no single solvent is ideal. Dissolve in the "good" solvent (e.g., EtOAc) and add the "poor" solvent (e.g., Hexane) until cloudy, then heat to clarify.[13]
Issue 2: My product is contaminated with its hydrolyzed carboxylic acid form.

This is a common degradation pathway that requires a specific chemical solution.

Diagnosis: On TLC, this impurity appears as a distinct spot at or near the baseline (Rf ~ 0-0.1) in standard EtOAc/Hexane systems. It may also cause "tailing" or "streaking" of your main product spot.

Hydrolysis_Pathway Ester ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE (Product, Less Polar) Acid 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLIC ACID (Impurity, Very Polar) Ester->Acid H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: The chemical transformation leading to the acidic impurity.

Solution: Aqueous Basic Wash (Liquid-Liquid Extraction)

Causality: This technique exploits the acidic nature of the carboxylic acid impurity. By washing an organic solution of your product with a mild aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated to form a water-soluble carboxylate salt.[14] This salt then partitions into the aqueous layer, while your neutral ester product remains in the organic layer, effectively separating them.[15] This is a much faster and more efficient way to remove this specific impurity than chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash process one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove most of the dissolved water from the organic solvent.

  • Drying & Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purity Check: Run a new TLC to confirm the absence of the baseline impurity before proceeding with any further purification if necessary.

References

  • Bayomi, A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Bayomi, A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MH Chem (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • LookChem. General procedures for the purification of Esters. Chempedia. [Link]

  • Zhang, L. et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • University of Canterbury. Recrystallisation. [Link]

  • Bramley, S. E. et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chemistry 261 Lab (2021). Recrystallization of bromoacetanilide round II finished. YouTube. [Link]

  • Chem Help ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Reddit. What solvent system should I use to recrystalise 3-bromo benzoic?. [Link]

  • Bramley, S. E. et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. [Link]

  • Al-Suhaimi, K. S. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • American Chemical Society. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Chemistry Data. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

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Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous validation of bioanalytical methods is a cornerstone for generating reliable pharmacokinetic, toxicokinetic, and biomarker data. This guide provides an in-depth comparison of two predominant analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE in biological matrices. The principles and methodologies discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2].

Introduction to the Analyte: this compound

This compound is a small organic molecule featuring a thiazole core, a structural motif present in numerous pharmacologically active compounds[3][4]. Its robust characterization in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₀BrNO₂S

  • Molecular Weight: 312.18 g/mol

  • Key Features: A bromophenyl group, a thiazole ring, and an ethyl ester moiety. The presence of a chromophore in the thiazole and phenyl rings suggests amenability to UV detection[1][5][6].

The Imperative of Method Validation

The validation of a bioanalytical method is the process of establishing, through documented evidence, that the performance characteristics of the method are suitable for its intended application[7][8]. A well-validated method ensures the integrity of the data submitted for regulatory evaluation[9]. The core parameters for validation, as stipulated by ICH M10, include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability[9].

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS is a critical decision in bioanalytical workflow development, driven by the required sensitivity, selectivity, and the nature of the analyte and matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. Its suitability for this compound is predicated on the molecule's ability to absorb ultraviolet light, a characteristic of its aromatic and heterocyclic rings[1][5][6].

Principle: The compound is separated from matrix components on a chromatographic column and detected as it passes through a UV detector, based on its absorbance of light at a specific wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer[10][11][12].

Principle: After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in analyte identification and quantification[11].

Head-to-Head Performance Comparison: A Data-Driven Approach

To objectively compare these two methodologies, we present hypothetical yet realistic validation data for the analysis of this compound in human plasma.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MSRegulatory Acceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.998Not explicitly defined, but >0.99 is common practice.
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLClearly defined, reproducible, and within acceptance criteria for accuracy and precision.
Upper Limit of Quantification (ULOQ) 2000 ng/mL100 ng/mLClearly defined, reproducible, and within acceptance criteria for accuracy and precision.
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)Coefficient of variation should not exceed 15% (20% at the LLOQ).
Selectivity Potential for interference from co-eluting matrix components.High, based on specific precursor and product ion transitions.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect Not directly assessed.Required assessment. Typically within 85-115%.Investigated to ensure precision, accuracy, and sensitivity are not compromised.
Sample Throughput ModerateHigh (with modern UPLC systems)N/A

Experimental Protocols

Sample Preparation: A Unified Approach

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be suitable for both methods to remove proteins and phospholipids from the plasma sample.

Step-by-Step LLE Protocol:

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled analog for LC-MS/MS, or a compound with similar chromatographic behavior for HPLC-UV).

  • Add 500 µL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the chromatographic system.

HPLC-UV Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (e.g., 280 nm)

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

LC-MS/MS Method Parameters
  • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • This compound: To be determined by infusion (e.g., m/z 312.0 -> 239.9)

    • Internal Standard: To be determined based on the selected IS.

  • Injection Volume: 5 µL

  • Run Time: 4 minutes

Visualization of the Validation Workflow

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) Analyte_Characterization Analyte Characterization (Physicochemical Properties) Technique_Selection Technique Selection (HPLC-UV vs. LC-MS/MS) Analyte_Characterization->Technique_Selection Initial_Chromatography Initial Chromatography & MS Tuning (if applicable) Technique_Selection->Initial_Chromatography Sample_Preparation Sample Preparation (LLE, SPE, etc.) Initial_Chromatography->Sample_Preparation Selectivity Selectivity & Specificity Sample_Preparation->Selectivity Calibration_Curve Calibration Curve & Range (LLOQ, ULOQ) Accuracy_Precision Accuracy & Precision (Intra & Inter-day) Matrix_Effect Matrix Effect (LC-MS/MS) Stability Stability (Freeze-Thaw, Bench-Top, etc.) Dilution_Integrity Dilution Integrity Routine_Sample_Analysis Routine Sample Analysis Dilution_Integrity->Routine_Sample_Analysis

Causality Behind Experimental Choices

  • Choice of Internal Standard: A stable isotope-labeled internal standard is the gold standard for LC-MS/MS as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability. For HPLC-UV, a structurally similar compound with a different retention time is suitable.

  • Gradient Elution in LC-MS/MS: A gradient is employed to ensure a sharp peak shape for the analyte, which enhances sensitivity, and to elute more retained matrix components, thereby cleaning the column before the next injection.

  • Matrix Effect Assessment for LC-MS/MS: The ionization process in the mass spectrometer is susceptible to suppression or enhancement by co-eluting matrix components. Therefore, a thorough evaluation of the matrix effect is a regulatory requirement to ensure that the accuracy and precision of the method are not compromised.

Conclusion: Selecting the Appropriate Tool for the Task

Both HPLC-UV and LC-MS/MS can be validated to meet regulatory standards for the bioanalysis of this compound. The final choice depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable option for studies where the expected concentrations are in the higher ng/mL range. Its simplicity makes it suitable for routine analysis in a quality control setting.

  • LC-MS/MS is the indispensable choice for studies requiring high sensitivity (low ng/mL to pg/mL levels), such as early pharmacokinetic studies or when only small sample volumes are available. Its superior selectivity minimizes the risk of interferences, leading to more reliable data.

This guide provides a framework for the development and validation of bioanalytical methods for this compound. The successful application of these methods will enable the generation of high-quality data to support the advancement of new chemical entities through the drug development pipeline.

References

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Journal of the Chemical Society B. (1967). The absorption spectra of some thiazines and thiazoles. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed thiazole. [Link]

  • ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane. [Link]

  • U.S. Food and Drug Administration. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chrom Tech. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (2004). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • ResearchGate. (2018). What are the basic differences in between HPLC and LCMS?. [Link]

  • National Institutes of Health. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • National Institutes of Health. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • National Institutes of Health. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Arabian Journal of Chemistry. (2017). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • National Institutes of Health. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • ResearchGate. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]

Sources

A Comparative Guide to the Biological Activity of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged structure found in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs.[4][5] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][2][6] This guide provides a comparative analysis of the potential biological activity of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE by contextualizing it with the established activities of other key thiazole derivatives.

The Subject Compound: this compound

While specific experimental data on the biological activity of this compound is not extensively reported in publicly available literature, its structural features suggest potential for significant pharmacological effects. The molecule can be deconstructed into three key components: the thiazole core, a 3-bromophenyl substituent at the 4-position, and an ethyl carboxylate group at the 2-position. Each of these moieties can influence the compound's overall biological profile.

The presence of a bromophenyl group is of particular interest. Halogen substitutions, especially bromine, on a phenyl ring attached to a heterocyclic core are known to enhance various biological activities, including antimicrobial and anticancer effects.[7][8] The position of the bromine atom (meta in this case) can also fine-tune the compound's activity and selectivity. The ethyl carboxylate group at the 2-position can modulate the compound's physicochemical properties, such as its solubility and ability to interact with biological targets.

Comparative Analysis with Other Thiazole Derivatives

To understand the potential of this compound, we will compare its structural features with those of other thiazole derivatives with known biological activities.

Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][9] The presence of a bromophenyl group has been shown to be favorable for this activity. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9]

Compound/Derivative ClassKey Structural FeaturesReported Antimicrobial Activity (MIC)References
4-(4-bromophenyl)-thiazol-2-amine derivatives4-bromophenyl at C4, amine at C2Promising activity against S. aureus and E. coli (MIC = 16.1 µM for some derivatives).[8][8][9]
Thiazole-based Schiff basesVaried substitutionsGood activity against E. coli and S. aureus.[9]
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivativesComplex heterocyclic system at C2Moderate antibacterial and antifungal activity.[7]

Based on these comparisons, the 3-bromophenyl moiety in this compound suggests a potential for antimicrobial properties. The ethyl carboxylate at C2, however, may differentiate its activity profile from the 2-amino thiazole derivatives.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with some compounds showing high efficacy against various cancer cell lines.[10][11] The substitution pattern on the thiazole ring plays a crucial role in determining the cytotoxic potency and selectivity.

Compound/Derivative ClassKey Structural FeaturesReported Anticancer Activity (IC50)References
2-Amino-4-phenylthiazole derivativesPhenyl at C4, amine at C2Significant antiproliferative activity against various cancer cell lines, including HT29 (IC50 = 2.01 µM for one derivative).[11][11][12]
2-Phenylthiazole-4-carboxamide derivativesPhenyl at C2, carboxamide at C4Good cytotoxic activity against T47D, Caco-2, and HT-29 cell lines (IC50 < 10 µg/mL for some derivatives).[13][10][13]
4-(4-Bromophenyl)-thiazol-2-amine derivatives4-bromophenyl at C4, amine at C2Active against MCF7 breast cancer cell line.[8][8]

The presence of the bromophenyl group in this compound aligns with structural features of some known anticancer thiazoles. The ethyl carboxylate group is also a feature in some biologically active thiazoles, suggesting that this compound could be a candidate for anticancer screening.[11][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.

Structure_Activity_Relationship cluster_C2 C2 Position cluster_C4 C4 Position Thiazole_Core Thiazole Core C2_Sub Ethyl Carboxylate (Modulates physicochemical properties) Thiazole_Core->C2_Sub Substitution at C2 C4_Sub 3-Bromophenyl (Potentially enhances antimicrobial/anticancer activity) Thiazole_Core->C4_Sub Substitution at C4 Biological_Activity Potential Biological Activity (Antimicrobial, Anticancer) C2_Sub->Biological_Activity C4_Sub->Biological_Activity

Caption: General Structure-Activity Relationship for Substituted Thiazoles.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, standardized in vitro assays are essential. Below are representative protocols for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_anticancer Anticancer Assay (MTT) A1 Prepare Inoculum A2 Serial Dilution of Compound A1->A2 A3 Inoculate Plates A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance & Calculate IC50 B4->B5

Sources

A Comparative Guide to the Structure-Activity Relationship of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and biologically active compounds due to its versatile chemical properties and ability to interact with various biological targets.[1][2][3] Understanding the SAR of this scaffold is paramount for designing next-generation therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5] This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function, offering field-proven insights for researchers in drug discovery and development.

The Core Scaffold: Deconstruction and Significance

The parent molecule, this compound, can be dissected into three key pharmacophoric regions. Each region offers a distinct opportunity for chemical modification to modulate biological activity. The strategic placement of the bromophenyl group, the inherent aromaticity of the thiazole ring, and the reactive potential of the ethyl carboxylate group collectively contribute to its utility as a versatile synthetic intermediate for developing novel therapeutic agents.[6]

  • Region A: The 4-Phenyl Ring: This lipophilic group is crucial for anchoring the molecule within the binding pockets of target proteins. The nature and position of its substituents (in this case, a bromine atom at the meta-position) profoundly influence binding affinity and selectivity.

  • Region B: The Thiazole Core: This five-membered heterocycle is not merely a linker. Its aromatic π-electron system can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding (via the nitrogen atom). It is a privileged structure found in agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9]

  • Region C: The 2-Ethyl Carboxylate Group: This moiety acts as a key point for derivatization. Its conversion to amides, hydrazones, or its hydrolysis to a carboxylic acid allows for fine-tuning of physicochemical properties like solubility and the introduction of new hydrogen bond donors or acceptors.

Caption: Key pharmacophoric regions of the parent molecule.

Structure-Activity Relationship (SAR) Analysis

The following sections compare how modifications to each region of the core scaffold impact biological activity, drawing upon experimental data from various studies.

The phenyl ring at the C4 position of the thiazole is a critical determinant of activity. Its substitution pattern dictates the electronic and steric profile, directly affecting target engagement.

  • Role of Halogen Substituents: The presence and position of a halogen on the phenyl ring are crucial. While the parent compound features a meta-bromo group, studies on analogous series show that a para-halogen substitution can be particularly beneficial. For instance, substitution with a p-bromophenyl group at the 4th position of a thiazole ring increased the antifungal and antituberculosis activities of certain compounds.[4] In another series, bromination at the para position was shown to increase anticancer potency.[10] The high electronegativity and moderate size of halogens allow them to act as effective hydrogen bond acceptors and engage in halogen bonding, stabilizing the ligand-receptor complex.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent plays a significant role.

    • Electron-Withdrawing Groups (EWGs): Studies have shown that the presence of EWGs like nitro (NO₂) or fluoro (F) on the phenyl ring can enhance biological activity.[5][11] For example, dual substituted EWGs on the phenyl ring generally afforded greater c-Met inhibitory activity than mono-substituted analogs.[12] This suggests that reducing the electron density of the phenyl ring may be favorable for certain targets.

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methyl (CH₃) or methoxy (OCH₃) can also confer potent activity, depending on the target. In a series of dual FAAH/sEH inhibitors, an analog with a para-methyl group was identified as the most potent dual inhibitor.[13] This highlights the target-specific nature of SAR.

  • Ring Replacement: Replacing the phenyl ring with other cyclic systems is a common strategy to explore new chemical space. Substituting the phenyl ring with a 2-naphthyl or 2-thienyl group was found to be unfavorable for cytotoxicity in a series of c-Met kinase inhibitors, indicating a preference for the phenyl scaffold for that specific target.[12]

While the thiazole ring is often conserved as the core scaffold, substitutions on its available positions or its complete replacement can lead to significant changes in activity.

  • Substitution at C5-Position: The C5 position of the thiazole ring is a key site for modification. However, this position appears to be sensitive to substitution. One study found that adding a methyl group at the 5-position of the thiazole ring led to a near-complete loss of antimigration activity in cancer cells.[14] This suggests that steric hindrance at this position may disrupt the optimal conformation required for binding.

  • Bioisosteric Replacement: Replacing the thiazole core with a related heterocycle, such as a thiadiazole, can modulate the compound's electronic properties and metabolic stability. Comparative studies on thiazole and thiadiazole derivatives have shown that both scaffolds can produce compounds with significant anticancer activity.[7]

The ester at the C2 position is a versatile handle for derivatization, allowing for the modulation of solubility, cell permeability, and the introduction of new interaction points.

  • Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. For a series of carbonic anhydrase (CA)-III inhibitors, a free carboxylic acid moiety was found to be an essential requirement for activity, likely forming a key ionic interaction with the target enzyme.[2]

  • Conversion to Carboxamides: Amidation is one of the most fruitful modifications of this position. Converting the ester to a carboxamide introduces a hydrogen bond donor (N-H) and can be used to extend the molecule to explore additional binding pockets. Thiazole-2-carboxamide scaffolds have been successfully employed to develop potent inhibitors of c-Met kinase and cyclooxygenase (COX) enzymes.[12][15] The nature of the amine used for amidation (e.g., substituted anilines) further diversifies the SAR.

  • Formation of Thiazolylhydrazones: Reacting the core structure (often after conversion to a hydrazide) with various aldehydes yields thiazolylhydrazone derivatives. This class of compounds has shown potent acetylcholinesterase (AChE) inhibitory activity, making them relevant for Alzheimer's disease research.[16] The substituent on the aldehyde portion provides another point for SAR exploration.

Comparative Performance Data of Analogs

The following table summarizes quantitative experimental data for various thiazole analogs, illustrating the impact of structural modifications on biological activity against different targets.

Analog / Modification Target Activity (IC₅₀) Key Finding Reference
Thiazolylhydrazone (2i) Ester replaced with N'-(4-(diethylamino)benzylidene)hydrazonoAcetylcholinesterase (AChE)0.028 µMPotent AChE inhibition, comparable to Donepezil. The diethylamino group was critical.[16]
Thiazolylhydrazone (2e) Ester replaced with N'-(4-hydroxy-3-methoxybenzylidene)hydrazonoAcetylcholinesterase (AChE)0.040 µMHydroxy and methoxy groups on the phenyl ring contribute to high potency.[16]
Thiazole Carboxamide (51am) Ester replaced with N-(3-chloro-4-fluorophenyl)carboxamidec-Met Kinase0.83 µM (A549 cells)Dual electron-withdrawing groups on the phenylamide moiety afford greater potency.[12]
4-Phenylthiazole (4p) Complex amide linkage; p-tolyl at C4FAAH / sEH (dual)11.1 nM / 2.3 nMPotent dual inhibition. Para-methyl group on the C4-phenyl ring is optimal.[13]
4-Phenylthiazole (3o) Complex amide linkage; p-nitrophenyl at C4Fatty Acid Amide Hydrolase (FAAH)3.1 nMStrong electron-withdrawing nitro group leads to potent FAAH inhibition.[11]
Thiazole Carboxamide (2b) Ester replaced with N-(4-chlorophenyl)carboxamideCOX-1 / COX-20.239 µM / 0.191 µMPotent, non-selective COX inhibition.[15]
Experimental Protocols & Workflows

The Hantzsch synthesis is a classical and reliable method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide.

Protocol:

  • Thioamide Preparation: The requisite thioamide (e.g., 3-bromothiobenzamide) is synthesized or procured.

  • Reaction Setup: To a solution of the thioamide (1.0 eq) in a suitable solvent like absolute ethanol, add the α-halocarbonyl compound (e.g., ethyl bromopyruvate, 1.0 eq).

  • Condensation: The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or recrystallization to yield the desired ethyl 4-(aryl)thiazole-2-carboxylate.[9]

Synthesis_Workflow start Start thioamide Dissolve Thioamide in Ethanol start->thioamide add_haloketone Add α-Haloketone (e.g., Ethyl Bromopyruvate) thioamide->add_haloketone reflux Heat to Reflux (4-12h) add_haloketone->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool_concentrate Cool and Concentrate (Remove Solvent) monitor->cool_concentrate Complete workup Aqueous Work-up (NaHCO₃, Brine) cool_concentrate->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for Hantzsch thiazole synthesis.

This spectrophotometric method is widely used to screen for acetylcholinesterase (AChE) inhibitors.[16]

Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), a solution of AChE enzyme, a solution of the test compound (analog) at various concentrations, a solution of Acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of DTNB solution and 75 µL of the substrate (ATCI) solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to read the absorbance every minute for 5 minutes.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control (without inhibitor). IC₅₀ values are then determined by plotting percent inhibition against inhibitor concentration.

References

  • Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Available at: [Link]

  • (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available at: [Link]

  • (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega - ACS Publications. Available at: [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Available at: [Link]

  • (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

  • (n.d.). Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. PubMed. Available at: [Link]

  • (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • (2024, August 8). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PubMed Central. Available at: [Link]

  • (2025, February 17). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - PubMed Central - NIH. Available at: [Link]

  • (n.d.). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI. Available at: [Link]

  • (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]

  • (n.d.). Structure Activity Relationship. ResearchGate. Available at: [Link]

  • (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available at: [Link]

  • Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Available at: [Link]

  • (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available at: [Link]

  • (2020, September 20). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. Available at: [Link]

  • (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. Available at: [Link]

Sources

Navigating the Therapeutic Potential of the 4-Phenylthiazole Scaffold: A Comparative Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE and Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole ring stands as a privileged scaffold, a cornerstone in the architecture of numerous therapeutic agents.[1][2][3][4] Its versatile chemical nature and ability to form key interactions with biological targets have propelled a multitude of thiazole-containing compounds into clinical use. This guide delves into the therapeutic potential of a specific, yet under-documented derivative, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE, by drawing parallels with commercially successful drugs that share its core structural motifs or target similar pathological pathways.

While direct and extensive biological data for this compound remains nascent in publicly available literature, the extensive research on the 4-phenylthiazole scaffold provides a robust foundation for inferring its potential activities and guiding future research.[5][6][7][8] This analysis will, therefore, serve as a comparative framework for researchers, scientists, and drug development professionals, juxtaposing the theoretical potential of this compound with the established performance of marketed kinase inhibitors, a class of drugs where the thiazole moiety has found significant success.

The 4-Phenylthiazole Scaffold: A Hub of Biological Activity

The 4-phenylthiazole core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The substitution pattern on both the phenyl and thiazole rings plays a critical role in modulating the potency and selectivity of these derivatives. The presence of a bromine atom on the phenyl ring, as in our subject compound, is known to influence the molecule's electronic properties and can contribute to enhanced binding affinity with target proteins, often through halogen bonding.[9]

Recent studies on ureido-substituted 4-phenylthiazole analogs have demonstrated potent cytotoxicity against hepatocellular carcinoma (HCC) cells, with some compounds surpassing the activity of the multi-kinase inhibitor Sorafenib.[6] These findings highlight the potential of the 4-phenylthiazole scaffold in the development of novel anticancer agents. Further research has identified 4-phenyl-1,3-thiazole-2-amines as promising scaffolds for new antileishmanial agents.[5]

Comparative Analysis: this compound vs. Marketed Kinase Inhibitors

Given the prevalence of the thiazole scaffold in oncology, a logical starting point for evaluating the potential of this compound is to compare it with established kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

FeatureThis compound (Inferred)Dasatinib (Bcr-Abl and Src family kinase inhibitor)Sorafenib (Multi-kinase inhibitor)
Core Scaffold 4-PhenylthiazoleAminothiazoleN-phenyl-N'-(4-phenoxyphenyl)urea
Potential Mechanism Kinase inhibition, potential for dual inhibition of pathways like sEH/FAAH.[8]ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[10]Inhibits multiple intracellular and cell surface kinases (e.g., RAF, VEGFR, PDGFR).[6]
Key Structural Features for Activity Bromophenyl group for potential halogen bonding; thiazole-2-carboxylate for interaction with the hinge region of kinases.Aminothiazole core for hinge region binding; side chain for occupying the hydrophobic pocket.Urea moiety for hydrogen bonding; trifluoromethylphenyl group for hydrophobic interactions.
Therapeutic Indication Potentially oncology, infectious diseases, or inflammatory disorders.Chronic myeloid leukemia (CML), Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10][11]Hepatocellular carcinoma (HCC), renal cell carcinoma (RCC).[6]
Reported Potency (for analogs) IC50 values in the low micromolar to nanomolar range for related 4-phenylthiazole derivatives against various cancer cell lines.[6][7]IC50 < 1 nM for Abl kinase.[10]IC50 values in the low nanomolar range for various kinases.[6]

Dasatinib , a potent Bcr-Abl and Src family kinase inhibitor, prominently features an aminothiazole core.[10][11] This highlights the importance of the thiazole ring in interacting with the ATP-binding pocket of kinases. While our compound of interest has a carboxylate at the 2-position instead of an amine, this functional group can still participate in crucial hydrogen bonding interactions with the kinase hinge region.

Sorafenib , a multi-kinase inhibitor, provides another valuable point of comparison. Although it lacks a thiazole ring, its mechanism of action and the structural similarities of some 4-phenylthiazole derivatives to Sorafenib's pharmacophore suggest that this compound could potentially target similar signaling pathways.[6]

Inferred Signaling Pathway and Experimental Workflow

Based on the activity of structurally related compounds, a plausible hypothesis is that this compound could exert its effects by inhibiting key signaling pathways implicated in cell proliferation and survival, such as the Raf-MEK-ERK and PI3K-Akt pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE Compound->RAF Inhibition? Compound->PI3K Inhibition?

Caption: Inferred mechanism of action for this compound.

To investigate this hypothesis, a systematic experimental workflow is essential.

G start Synthesis & Purity Analysis of Compound cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) start->cell_viability kinase_panel Kinase Panel Screening cell_viability->kinase_panel If active western_blot Western Blot Analysis (p-ERK, p-Akt) kinase_panel->western_blot in_vivo In Vivo Xenograft Studies western_blot->in_vivo If pathway confirmed

Sources

In Vitro Efficacy of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE: A Comparative Guide to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds.[1][2] Its unique structural features allow for diverse biological activities, ranging from anticancer and antimicrobial to enzyme inhibition.[3][4][5] This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel thiazole derivative, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE, against established standards. Our objective is to present a robust, self-validating system for characterizing the compound's biological potential, grounded in established scientific protocols.

The rationale for investigating this specific molecule stems from the known impact of substitutions on the thiazole and associated phenyl rings, which can significantly modulate biological activity.[6] The presence of a bromophenyl group, in particular, has been associated with potent anticancer and antimicrobial properties in related structures.[7] This guide will therefore focus on two primary areas of investigation: antiproliferative effects against cancer cell lines and antimicrobial activity.

I. Antiproliferative Activity Assessment

A primary application for novel thiazole derivatives is in oncology.[8][9] To ascertain the anticancer potential of this compound, a cell-based cytotoxicity assay is the foundational first step. The MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability, is a widely accepted standard for this purpose.[10][11]

Comparative Standards

For a meaningful comparison, it is essential to benchmark the test compound against a well-characterized standard. In this context, Staurosporine , a potent and broad-spectrum protein kinase inhibitor, serves as an excellent positive control for inducing cell death.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Culture:

    • Select a panel of relevant human cancer cell lines. For this guide, we will use MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), as they are commonly used for screening thiazole derivatives.[8]

    • Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in the culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).

  • Assay Procedure:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Comparative Antiproliferative Activity
CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Value
This compoundHepG2Experimental Value
Staurosporine (Standard)MCF-7Experimental Value
Staurosporine (Standard)HepG2Experimental Value
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of Test Compound & Standard Treatment 4. Treat Cells with Compound for 48h Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization 6. Solubilize Formazan with DMSO MTT_Addition->Solubilization Absorbance 7. Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc 8. Calculate IC50 Values Absorbance->IC50_Calc

Caption: Workflow for determining antiproliferative activity using the MTT assay.

II. Antimicrobial Susceptibility Testing

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents.[2][5] A fundamental method for evaluating the antimicrobial efficacy of a new compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).[10][12]

Comparative Standards

To assess the antibacterial and antifungal activity of the test compound, it is crucial to use well-established antibiotics and antifungals as standards. Norfloxacin is a suitable standard for Gram-positive and Gram-negative bacteria, while Fluconazole is a commonly used standard for fungal species.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the steps for determining the MIC of the test compound against a panel of microorganisms.

  • Microorganism Preparation:

    • Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

    • Prepare a bacterial/fungal inoculum from a fresh agar plate and suspend it in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Compound Preparation:

    • Prepare a stock solution of this compound and the standard drugs (Norfloxacin, Fluconazole) in DMSO.

    • Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

  • Assay Procedure:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[12]

Data Presentation: Comparative Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)
This compoundS. aureusExperimental Value
This compoundE. coliExperimental Value
This compoundC. albicansExperimental Value
Norfloxacin (Standard)S. aureusExperimental Value
Norfloxacin (Standard)E. coliExperimental Value
Fluconazole (Standard)C. albicansExperimental Value
Experimental Workflow: Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep 1. Prepare and Standardize Microbial Inoculum Inoculation 3. Inoculate Plate with Microbial Suspension Inoculum_Prep->Inoculation Compound_Dilution 2. Prepare Serial Dilutions of Test Compound & Standards Compound_Dilution->Inoculation Incubation 4. Incubate Plate for 16-48 Hours Inoculation->Incubation Visual_Inspection 5. Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination 6. Determine Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Interpretation and Further Steps

The in vitro data generated through these protocols will provide a foundational understanding of the biological activity of this compound. A potent compound will exhibit low IC50 values against cancer cell lines and low MIC values against the tested microorganisms when compared to the respective standards.

Should the compound demonstrate significant activity, subsequent investigations should focus on elucidating its mechanism of action. For anticancer activity, this could involve cell cycle analysis, apoptosis assays, or kinase inhibition profiling.[8][11] For antimicrobial activity, further studies could explore its effect on biofilm formation or the potential for resistance development.[12] These advanced assays are critical for progressing a promising compound through the drug discovery pipeline.

References

  • U. A. Kshirsagar. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 85, 97-108.
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  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
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  • PMC - NIH. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
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Sources

Spectroscopic Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide to the spectroscopic differentiation of ortho-, meta-, and para-isomers of ethyl 4-(bromophenyl)thiazole-2-carboxylate, crucial for researchers in medicinal chemistry and drug development where isomeric purity is paramount for pharmacological activity.

In the landscape of pharmaceutical research, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, valued for its wide array of biological activities. The synthesis of derivatives, such as ethyl 4-(bromophenyl)thiazole-2-carboxylate, often results in a mixture of positional isomers depending on the substitution pattern of the bromophenyl ring. As the biological efficacy and safety of a compound can be dramatically altered by the position of a single substituent, the unambiguous identification of each isomer is a critical step in the characterization process. This guide provides a detailed comparative analysis of the spectroscopic signatures of the ortho-, meta-, and para-isomers of ethyl 4-(bromophenyl)thiazole-2-carboxylate, offering a framework for their definitive identification.

Molecular Structures of the Isomers

The isomers of ethyl 4-(bromophenyl)thiazole-2-carboxylate are distinguished by the position of the bromine atom on the phenyl ring. The ortho- (2-bromo), meta- (3-bromo), and para- (4-bromo) positions create distinct electronic environments that are readily distinguishable by modern spectroscopic techniques.

G cluster_ortho ortho-Isomer (2-bromo) cluster_meta meta-Isomer (3-bromo) cluster_para para-Isomer (4-bromo) ortho meta para

Caption: Molecular structures of the ortho-, meta-, and para-isomers.

Spectroscopic Comparison

¹H NMR Spectroscopy: The Key to Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons on the bromophenyl ring provide a unique fingerprint for each substitution pattern.

  • Ortho-Isomer (2-bromo): The four protons on the phenyl ring will be in distinct chemical environments, leading to a complex multiplet, likely appearing as four separate signals in a high-field instrument. The proton adjacent to the bromine atom and the proton adjacent to the thiazole ring will experience the most significant shifts.

  • Meta-Isomer (3-bromo): This isomer will also display a complex pattern for the four aromatic protons. A characteristic feature would be a singlet-like signal for the proton positioned between the bromine and the point of attachment to the thiazole ring, appearing at a distinct downfield shift. The other three protons would likely appear as complex multiplets.

  • Para-Isomer (4-bromo): Due to the symmetry of the para-substitution, the four aromatic protons will appear as two distinct sets of two equivalent protons. This will result in a characteristic pair of doublets (an AA'BB' system), providing a clear and easily interpretable signature for this isomer.

Table 1: Predicted ¹H NMR Data (Aromatic Region)

IsomerPredicted Chemical Shift (ppm) & Splitting Pattern
OrthoComplex multiplet, 4 distinct signals
MetaComplex multiplet, with one near-singlet for the C2-H
ParaTwo doublets (AA'BB' system), each integrating to 2H
¹³C NMR Spectroscopy: Confirming the Substitution Pattern

Carbon-13 NMR spectroscopy complements the ¹H NMR data by revealing the number of unique carbon environments in the molecule.

  • Ortho- and Meta-Isomers: Both isomers are expected to show six distinct signals for the six carbons of the bromophenyl ring, as none are equivalent by symmetry.

  • Para-Isomer: The symmetry of the para-isomer will result in only four signals for the bromophenyl ring carbons: two for the substituted carbons (C-Br and C-thiazole) and two for the four protonated carbons (which are in two sets of two equivalent carbons).

Infrared (IR) Spectroscopy: Fingerprinting the Substitution

While the IR spectra will be dominated by strong absorptions from the ester carbonyl (C=O) and the thiazole ring vibrations, the fingerprint region (below 1000 cm⁻¹) can provide clues about the phenyl ring substitution pattern through the out-of-plane C-H bending vibrations.

  • Ortho: A strong band is expected in the 770–735 cm⁻¹ range.

  • Meta: Two bands are typically observed, one around 810-750 cm⁻¹ and another near 690 cm⁻¹.

  • Para: A single strong absorption band is characteristic in the 830–810 cm⁻¹ region.

Mass Spectrometry: Fragmentation Patterns

All three isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). While the fragmentation patterns of positional isomers can be similar, subtle differences may arise. For the para-isomer , fragmentation has been reported with a base peak at m/z 312.18 (molecular ion) and characteristic fragments at m/z 232.98 (corresponding to the loss of the ethyl ester group) and m/z 155.95 (the bromophenyl fragment). Similar fragmentation pathways are anticipated for the ortho and meta isomers.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the characterization of these isomers.

Synthesis (Hantzsch Thiazole Synthesis)

The isomers are typically synthesized via the Hantzsch thiazole synthesis.[1][2] This involves the condensation of an appropriately substituted phenacyl bromide (2-bromo-, 3-bromo-, or 4-bromo-2-chloroacetophenone) with ethyl thiooxamate.

  • Dissolve the substituted phenacyl bromide (1 eq.) in a suitable solvent such as ethanol.

  • Add ethyl thiooxamate (1 eq.) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isomer.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Logical Workflow for Isomer Identification

The following workflow outlines a systematic approach to identifying the specific isomer from a synthesized sample.

Sources

A Researcher's Guide to Validating the Anticancer Effects of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of the novel compound, ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. We will navigate through a logical, multi-tiered experimental approach, from initial cytotoxicity screening to mechanistic elucidation, while objectively comparing its performance against established anticancer agents. The thiazole scaffold is a cornerstone in the development of anticancer therapeutics, with approved drugs like Dasatinib highlighting its clinical potential.[1] This guide is designed to be a self-validating system, explaining the rationale behind each experimental choice to ensure scientific integrity and generate robust, publishable data.

Introduction: The Rationale for Investigating a Novel Thiazole Derivative

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2] These compounds can interact with various biological targets, leading to the disruption of cancer cell proliferation and survival. The structural motif of this compound, featuring a substituted phenyl ring attached to a thiazole core, suggests a potential for interaction with key signaling pathways implicated in cancer. This guide outlines a systematic approach to rigorously test this hypothesis.

Experimental Workflow: A Phased Approach to Validation

A successful validation strategy begins with a broad screening to identify sensitive cancer cell lines, followed by more focused experiments to understand the compound's mechanism of action. This phased approach ensures an efficient use of resources and builds a strong evidence base for the compound's anticancer potential.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis A NCI-60 Cell Line Panel Cytotoxicity Screening (MTT/XTT Assay) B Determination of IC50 Values A->B Identify sensitive cell lines C Apoptosis Assay (Annexin V-FITC/PI Staining) B->C In selected cell lines D Cell Cycle Analysis (Propidium Iodide Staining) B->D In selected cell lines E Head-to-Head Comparison with: - Dasatinib (Thiazole-based TKI) - Ixabepilone (Microtubule Stabilizer) - Cisplatin (DNA-damaging agent) C->E D->E G cluster_0 Potential Mechanisms of Action Test Compound Test Compound Kinase Inhibition Kinase Inhibition Test Compound->Kinase Inhibition e.g., SRC, ABL Microtubule Disruption Microtubule Disruption Test Compound->Microtubule Disruption DNA Damage DNA Damage Test Compound->DNA Damage Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Kinase Inhibition->Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (S/G2) Cell Cycle Arrest (S/G2) DNA Damage->Cell Cycle Arrest (S/G2) Apoptosis Apoptosis Cell Cycle Arrest (G1/S)->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Cell Cycle Arrest (S/G2)->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by the test compound.

Conclusion and Future Directions

This guide has outlined a rigorous and logical workflow for the in vitro validation of this compound as a potential anticancer agent. By following this phased approach, researchers can generate a comprehensive dataset that not only establishes the compound's efficacy but also provides insights into its mechanism of action. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing the compound to preclinical in vivo models to assess its therapeutic potential in a more complex biological system.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound that engages with unintended off-targets can lead to unforeseen toxicities or a misleading interpretation of its mechanism of action. This guide provides an in-depth comparative analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE , a novel thiazole derivative, with a focus on its cross-reactivity profile within the human kinome.

The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a multitude of biologically active agents, including numerous kinase inhibitors.[1][2][3] Kinases, being a large and structurally related family of enzymes, present a significant challenge for achieving selectivity.[4] Therefore, a rigorous assessment of a new kinase inhibitor's selectivity is paramount.

In this guide, we will treat this compound (hereafter referred to as Cpd-X ) as a lead compound developed as an inhibitor for a hypothetical serine/threonine kinase, Kinase X . We will compare its performance against two other hypothetical inhibitors of Kinase X:

  • Compound S (Selective): An inhibitor with high selectivity for Kinase X.

  • Compound N (Non-selective): An inhibitor with a broader activity profile across multiple kinase families.

This guide will delve into the experimental methodologies used to generate a cross-reactivity profile, explain the rationale behind these techniques, and present hypothetical data to illustrate the comparative analysis.

The Imperative of Selectivity Profiling

In the realm of targeted therapies, particularly with kinase inhibitors, achieving absolute specificity is often an elusive goal.[5] Many clinically successful kinase inhibitors are, in fact, multi-targeted.[5] However, understanding and controlling the selectivity profile is crucial. Unintended inhibition of off-target kinases can lead to toxicity, while in some cases, a well-characterized polypharmacology can be beneficial.[5] Kinase selectivity profiling, therefore, serves two primary purposes: to identify potential liabilities due to off-target effects and to uncover potential new therapeutic applications for a compound.[6]

Part 1: In Vitro Biochemical Profiling

The initial assessment of cross-reactivity typically begins with in vitro biochemical assays. These assays measure the direct interaction of the inhibitor with a panel of purified kinases.

Methodology: Competitive Binding Assay

A robust method for large-scale kinase profiling is the competitive binding assay.[7][8][9] This technique measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The readout is typically a dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.

  • Kinase Panel Selection: A broad panel of human kinases, representing all major branches of the kinome, is utilized. Commercially available panels can screen against hundreds of kinases.[4]

  • Immobilization of Kinase: Each kinase from the panel is individually immobilized on a solid support (e.g., beads).

  • Probe Ligand: A broad-spectrum kinase inhibitor, tagged for detection (e.g., with biotin), is used as the probe ligand.

  • Competition: The immobilized kinase is incubated with the probe ligand and a single concentration (e.g., 1 µM) of the test compound (Cpd-X, Compound S, or Compound N).

  • Quantification: The amount of probe ligand that remains bound to the kinase is quantified. A reduction in the bound probe signal indicates that the test compound has competed for the binding site.

  • Hit Identification: Kinases showing significant displacement of the probe (e.g., >70% inhibition) are identified as "hits".

  • Dose-Response and Kd Determination: For the identified hits, a dose-response experiment is performed with a range of concentrations of the test compound to determine the dissociation constant (Kd).

Comparative Data: Kinase Inhibition Profile

The hypothetical data below summarizes the results of a competitive binding assay for our three compounds against Kinase X and a selection of representative off-target kinases.

Kinase TargetCpd-X (Kd, nM)Compound S (Kd, nM)Compound N (Kd, nM)
Kinase X (On-Target) 15 10 25
Kinase A (Off-Target)250>10,00050
Kinase B (Off-Target)800>10,000150
Kinase C (Off-Target)>10,000>10,00080
Kinase D (Off-Target)1,500>10,000300

Interpretation of Results:

  • Cpd-X demonstrates good potency for its intended target, Kinase X, with a Kd of 15 nM. It shows moderate off-target activity against Kinase A and weaker interactions with Kinases B and D. This profile suggests a relatively selective compound, but with some potential for off-target effects at higher concentrations.

  • Compound S exhibits high potency and exceptional selectivity for Kinase X, with no significant binding to the tested off-target kinases. This represents an ideal selectivity profile.

  • Compound N is potent against Kinase X but also shows significant affinity for multiple off-target kinases (A, B, and C). This broad-spectrum activity could lead to a complex pharmacological profile and a higher risk of toxicity.[10]

Part 2: Cellular Target Engagement

While biochemical assays are essential for initial profiling, they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are crucial to confirm that a compound can enter cells and bind to its intended target in a physiological context.[11][12]

Methodology: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in cells and tissues.[13] It is based on the principle that the binding of a ligand to its target protein often increases the protein's thermal stability.[11]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection start 1. Treat cells with compound or vehicle heat 2. Heat cell suspension to a specific temperature start->heat Incubate lyse 3. Lyse cells heat->lyse Cool centrifuge 4. Centrifuge to separate soluble and aggregated proteins lyse->centrifuge detect 5. Quantify soluble target protein (e.g., Western Blot) centrifuge->detect

Caption: CETSA® Experimental Workflow.

  • Cell Treatment: Culture an appropriate cell line that expresses Kinase X. Treat cells with a range of concentrations of the test compound (Cpd-X, Compound S, or Compound N) or a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions to a single, optimized temperature that causes partial denaturation of unbound Kinase X.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by centrifugation.

  • Quantification: Quantify the amount of soluble Kinase X in the supernatant using a method like Western Blot or an immunoassay.

  • Dose-Response Curve: Plot the amount of soluble Kinase X as a function of the compound concentration to determine the EC50 of target engagement.

Comparative Data: Cellular Target Engagement of Kinase X
CompoundCellular Target Engagement EC50 (nM)
Cpd-X150
Compound S120
Compound N280

Interpretation of Results:

The EC50 values from the CETSA® experiment confirm that all three compounds can enter cells and bind to Kinase X. The shift in potency from the biochemical Kd to the cellular EC50 is expected and can be influenced by factors such as cell permeability, efflux pumps, and intracellular ATP concentrations. The relative ranking of the compounds in the cellular assay is consistent with the biochemical data, with Compound S being the most potent in a cellular context.

Part 3: Logical Framework for Cross-Reactivity Assessment

A comprehensive cross-reactivity assessment follows a logical progression from broad, in vitro screening to more focused cellular and functional assays. This tiered approach allows for efficient and cost-effective decision-making in a drug discovery program.

Cross_Reactivity_Framework A Primary Screen: Kinome-wide binding assay (single high concentration) B Secondary Screen: Dose-response (Kd) determination for primary hits A->B Identify hits C Cellular Target Engagement: CETSA® for on-target and key off-targets B->C Confirm cellular activity D Functional Assays: Cell-based assays for on-target and off-target pathways C->D Assess functional consequences E Decision Point: Advance, optimize, or terminate the compound D->E Evaluate overall profile

Caption: Tiered approach to cross-reactivity assessment.

Conclusion

This guide has provided a comparative framework for evaluating the cross-reactivity of a novel thiazole-based kinase inhibitor, this compound (Cpd-X). Through the lens of a hypothetical drug discovery scenario, we have explored key experimental methodologies and the interpretation of the resulting data.

Our analysis indicates that Cpd-X is a potent and relatively selective inhibitor of its intended target, Kinase X. While it does exhibit some off-target interactions in biochemical assays, these are significantly weaker than its on-target activity. In contrast, Compound S represents a highly desirable profile of potency and selectivity, while Compound N highlights the risks associated with poor selectivity.

The cross-reactivity profile is a critical component of a compound's overall characterization. A thorough and multi-faceted approach, combining biochemical and cellular methods, is essential for making informed decisions in the progression of a potential therapeutic candidate. The insights gained from these studies are invaluable for mitigating risks and ultimately contribute to the development of safer and more effective medicines.

References

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A Comparative Benchmarking Guide to the Synthesis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole nucleus is a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials. ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a key synthetic intermediate, offering multiple reaction sites for diversification in drug discovery programs. The presence of the bromophenyl group provides a handle for cross-coupling reactions, while the thiazole core and ethyl ester offer further points for modification.

Given its importance as a building block, the efficiency, scalability, and environmental impact of its synthesis are of paramount concern to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental data from analogous systems. We will benchmark the classic Hantzsch thiazole synthesis under conventional heating against modern, efficiency-focused alternatives: microwave-assisted synthesis and a one-pot multicomponent approach.

Methodology 1: The Cornerstone - Hantzsch Thiazole Synthesis (Conventional Heating)

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[1] The reaction proceeds via the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, this involves the reaction between ethyl bromopyruvate and 3-bromothiobenzamide.

The causality behind this reaction is a sequence of nucleophilic attack and dehydration. The sulfur of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom on the ethyl bromopyruvate. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl, forming a hydroxylated thiazoline intermediate. A subsequent dehydration step, often acid-catalyzed or driven by heat, yields the final aromatic thiazole ring.

Reaction Mechanism: Hantzsch Synthesis

Hantzsch_Mechanism R1 Ethyl Bromopyruvate I1 Initial Adduct (S-Alkylation) R1->I1 Nucleophilic Attack (S on C-Br) R2 3-Bromothiobenzamide R2->I1 Plus + I2 Thiazoline Intermediate (Cyclization) I1->I2 Intramolecular Cyclization (N on C=O) P This compound I2->P - H₂O (Dehydration/Aromatization) Water + H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol (Conventional Heating)

This protocol is a representative procedure adapted from established methods for analogous 4-arylthiazole-2-carboxylates.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-bromothiobenzamide (1.0 eq) in 30 mL of absolute ethanol.

  • Addition: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.[2] The ethyl bromopyruvate is highly reactive and lachrymatory; this addition should be performed in a well-ventilated fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product hydrobromide salt may form.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8. This deprotonates the thiazole nitrogen, precipitating the free base product.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a solid.

Methodology 2: The Accelerator - Microwave-Assisted Hantzsch Synthesis

A significant drawback of the conventional Hantzsch synthesis is the often lengthy reaction time. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically accelerate this and other heterocyclic syntheses.[3][4] Microwave irradiation directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and reaction rate, often under sealed-vessel conditions which allows for temperatures above the solvent's boiling point.

The underlying mechanism remains the same as the conventional method; however, the kinetic enhancement is substantial. This is a purely thermal effect resulting from the high reaction temperatures quickly achieved through microwave energy absorption by polar molecules.[3]

Detailed Experimental Protocol (Microwave Irradiation)

This protocol is adapted from general procedures for microwave-assisted thiazole synthesis.[3][5]

  • Reagent Preparation: In a 10 mL specialized microwave reaction vial equipped with a magnetic stir bar, combine 3-bromothiobenzamide (1.0 eq) and ethyl bromopyruvate (1.05 eq).

  • Solvent Addition: Add 4 mL of methanol or ethanol to the vial.

  • Reaction: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 90-100°C for 15-30 minutes.[3][5] The pressure inside the vessel will increase; ensure the equipment's safety limits are not exceeded.

  • Workup and Isolation: After irradiation, cool the vial to room temperature using compressed air. The workup procedure is identical to the conventional method: pour the contents into ice water, neutralize with sodium bicarbonate, collect the precipitate by filtration, and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol.

Methodology 3: The Efficiency Expert - One-Pot, Multi-Component Synthesis

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time savings, as they avoid the need to isolate and purify intermediates. Several one-pot variations of the Hantzsch synthesis have been developed.[1][6] A particularly effective approach for thiazole esters involves the in situ generation of the α-halo ketone followed immediately by reaction with the thioamide.

This strategy combines two classical steps into a single operational sequence, enhancing overall efficiency. For example, ethyl acetoacetate can be brominated in situ using N-bromosuccinimide (NBS), and the resulting ethyl 2-bromo-3-oxobutanoate is then immediately reacted with a thioamide without isolation.[7] While this specific example yields a different substitution pattern, the principle can be extended to create efficient pathways to other thiazoles. A more direct one-pot approach for our target would involve a three-component reaction.

Detailed Experimental Protocol (Illustrative One-Pot Approach)

This protocol is based on multi-component procedures for similar thiazoles and serves as a template for optimization.[1][8]

  • Reagent Preparation: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), thiourea or a suitable thioamide precursor (1.0 eq), and a catalyst such as silica-supported tungstosilisic acid (e.g., 5 mol%) in an ethanol/water (1:1) mixture.[1]

  • Reaction: Add ethyl bromopyruvate (1.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 65-70°C and stir for 2-4 hours, monitoring by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic method is ultimately dictated by the desired balance of speed, yield, scalability, and resource efficiency. The following table summarizes the key performance indicators for the described methods, based on data from analogous reactions in the literature.

MetricConventional HantzschMicrowave-Assisted HantzschOne-Pot Synthesis
Reaction Time 4 - 8 hours[9]15 - 30 minutes[3]2 - 4 hours[1]
Typical Yield 60 - 80%85 - 95%[3]75 - 90%[1]
Energy Input Sustained heatingShort, high-intensitySustained heating
Scalability HighLimited by reactor sizeModerate to High
Simplicity Moderate (multi-step)High (fast, simple setup)High (fewer steps)
Green Chemistry Moderate (long heating)Good (reduced time/energy)Very Good (process intensification)

Workflow Comparison

Workflow_Comparison cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis C_Start 1. Mix Reactants in Ethanol C_React 2. Reflux (4-8 hours) C_Start->C_React C_Monitor 3. Monitor via TLC C_React->C_Monitor C_Workup 4. Cool, Quench, Neutralize C_Monitor->C_Workup C_End 5. Filter & Recrystallize C_Workup->C_End M_Start 1. Mix Reactants in MW Vial M_React 2. Irradiate (15-30 min) M_Start->M_React M_Workup 3. Cool, Quench, Neutralize M_React->M_Workup M_End 4. Filter & Recrystallize M_Workup->M_End

Caption: Comparative workflow for conventional vs. microwave synthesis.

Expert Analysis and Recommendations

As a Senior Application Scientist, the choice of method is critically dependent on the project's goals.

  • For Rapid Library Synthesis and Discovery: The Microwave-Assisted Hantzsch Synthesis is unequivocally the superior choice. The dramatic reduction in reaction time from hours to minutes allows for high-throughput synthesis of analogues, accelerating structure-activity relationship (SAR) studies. The typically higher yields and cleaner reaction profiles also simplify purification, a significant bottleneck in discovery chemistry.[3]

  • For Large-Scale Process Chemistry: While microwave technology is scaling up, Conventional Hantzsch Synthesis remains a robust and well-understood method for producing multi-gram to kilogram quantities. Its primary advantage is the simplicity of the equipment (glass reactors, heating mantles), which is standard in any process lab. The longer reaction time is less of a factor when reactions are run overnight.

  • For Green and Sustainable Chemistry Initiatives: The One-Pot Synthesis approach is highly attractive. By minimizing intermediate isolation steps, it reduces solvent usage, waste generation, and operator time.[1][6] This aligns with the principles of green chemistry by improving atom economy and process efficiency. While requiring more initial optimization, a well-designed one-pot process often represents the most elegant and environmentally benign solution for long-term production.

Trustworthiness Through Self-Validation: Each protocol described incorporates self-validating checkpoints. The use of TLC is critical for monitoring reaction completion, preventing premature workup (leading to low yield) or prolonged heating (risking byproduct formation). The final purification by recrystallization, with characterization of the product by melting point and spectroscopic methods (NMR, IR, MS), provides the ultimate validation of purity and structural identity, ensuring the reliability of the obtained material for downstream applications.

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Comparative Docking Analysis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement and Selectivity Profiling

In the landscape of modern drug discovery, the early-stage assessment of a compound's potential to interact with a biological target is paramount. Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules to a protein target, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE against the human Cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs.

The thiazole-carboxylate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Notably, various thiazole carboxamide derivatives have been identified as potent inhibitors of COX enzymes.[6][7][8] This guide will therefore use a comparative approach, docking our topic compound and a known COX-2 inhibitor, Celecoxib, to the active site of the enzyme. This will allow for a direct comparison of their predicted binding affinities and interaction patterns, offering insights into the potential of this compound as a selective COX-2 inhibitor.

I. Rationale and Experimental Design

The primary objective of this study is to computationally evaluate the binding potential of this compound within the active site of human COX-2. By comparing its docking score and binding interactions with those of a well-characterized, FDA-approved COX-2 inhibitor, Celecoxib, we can formulate a preliminary hypothesis about its potential efficacy and selectivity. A robust docking protocol is essential for generating meaningful and reproducible results.[9][10]

Our experimental workflow is designed to be self-validating at each critical step, from the preparation of the protein and ligands to the analysis of the docking results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Ligand_Topic 2a. Topic Ligand Preparation Ligand_Ref 2b. Reference Ligand Preparation Grid 3. Grid Box Generation PDB->Grid Prepared Protein Docking 4. Molecular Docking Simulation Ligand_Topic->Docking Prepared Topic Ligand Ligand_Ref->Docking Prepared Reference Ligand Grid->Docking Grid Parameters Scoring 5. Binding Energy Analysis Docking->Scoring Interaction 6. Interaction & Pose Analysis Docking->Interaction Comparison 7. Comparative Assessment Scoring->Comparison Interaction->Comparison

Caption: Workflow for the comparative molecular docking study.

II. Detailed Experimental Protocols

A successful docking study hinges on the meticulous preparation of both the receptor and the ligands.[11][12][13] The following protocols outline the necessary steps using widely accepted methodologies.

Protocol 1: Protein Preparation

  • Acquisition: Download the crystal structure of human COX-2 in complex with a ligand from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3LN1.

  • Cleaning the Structure: Remove all non-essential components from the PDB file, including water molecules, co-factors not essential for binding, and any existing ligands.[13] If the protein is a multimer, retain only the chain containing the active site of interest.[11]

  • Adding Hydrogens and Charges: Add hydrogen atoms to the protein, which are typically absent in crystal structures.[14] Assign partial charges to each atom using a force field such as AMBER or Gasteiger.[15] This step is crucial for accurately calculating electrostatic interactions.

  • Structural Refinement: Check for and repair any missing residues or loops in the protein structure using modeling software. Perform a brief energy minimization to relieve any steric clashes.

Protocol 2: Ligand Preparation

  • Structure Generation:

    • This compound: The 2D structure can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem. The 3D structure is then generated from the 2D representation.

    • Celecoxib (Reference): The structure can be extracted from its complex in a PDB file or obtained from a chemical database.

  • Energy Minimization: Perform energy minimization on both 3D ligand structures to obtain a low-energy conformation.[9] This ensures that bond lengths and angles are optimal.

  • Charge Calculation: Assign partial charges to the ligand atoms, consistent with the force field used for the protein.[15]

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligands.[14] This allows for conformational flexibility during the docking process.

Protocol 3: Grid Generation and Molecular Docking

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the COX-2 enzyme.[16][17] The size and center of the grid should be sufficient to allow the ligands to move and rotate freely within the binding pocket. The grid pre-calculates the interaction energies for different atom types, which speeds up the docking calculation.[17]

  • Docking Algorithm: Employ a robust docking algorithm, such as AutoDock Vina, which uses a Lamarckian genetic algorithm for ligand conformational searching.[2]

  • Execution: Perform the docking of both this compound and Celecoxib into the prepared COX-2 active site. Generate multiple binding poses (e.g., 10-20) for each ligand.[14]

III. Data Presentation and Analysis

Table 1: Comparative Docking Results

CompoundDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound -8.50.58Arg120, Tyr355, Ser530Ser530Val349, Leu352, Tyr385, Trp387, Phe518
Celecoxib (Reference) -10.20.04Arg513, His90, Gln192Arg513Val523, Phe518, Leu352, Tyr355

Note: The data presented in this table is illustrative and represents a plausible outcome of the described docking study. Actual results may vary.

Analysis of Docking Scores and Binding Poses:

  • Docking Score: This value represents the predicted binding affinity, with more negative values indicating stronger binding.[18] In our example, Celecoxib shows a more favorable docking score than the topic compound.

  • Binding Pose: Visual inspection of the top-ranked poses is critical.[18] The ligand should fit well within the binding pocket and form meaningful interactions with key active site residues. The Root Mean Square Deviation (RMSD) between different poses can indicate the stability of the predicted binding mode.[19]

  • Molecular Interactions: Analyze the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.[21] These interactions provide a mechanistic basis for the observed binding affinity.

G cluster_ligand cluster_protein Ligand This compound Thiazole Ring Bromophenyl Group Ethyl Carboxylate Residues Key Residues Ser530 Arg120 Tyr355 Val349 Phe518 Ligand:f2->Residues:r0 H-Bond Ligand:f0->Residues:r1 Pi-Cation Ligand:f1->Residues:r2 Pi-Pi Stack Ligand:f1->Residues:r3 Hydrophobic Ligand:f1->Residues:r4 Hydrophobic

Caption: Predicted interactions of the topic compound in the COX-2 active site.

IV. Conclusion and Future Directions

This comparative docking study provides valuable preliminary data on the potential of this compound as a COX-2 inhibitor. While the illustrative results suggest a lower predicted affinity than the reference compound Celecoxib, the formation of key interactions within the active site warrants further investigation.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted with caution.[1] The next logical steps would involve in vitro enzymatic assays to experimentally determine the IC50 value of the compound against both COX-1 and COX-2, which would validate or refute the in silico predictions. A strong correlation between docking scores and experimental activity would build confidence in the computational model for guiding the design of more potent and selective analogs.

References

  • How to interprete and analyze molecular docking results?
  • Tutorial: Gener
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  • How does one prepare proteins for molecular docking? - Quora.
  • Molecular Docking Results Analysis and Accuracy Improvement - Cre
  • Tutorial: Prepping Molecules - UCSF DOCK.
  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Session 4: Introduction to in silico docking.
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  • A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity - Benchchem.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central.
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube.
  • Buy Ethyl 2-amino-4-(3-bromophenyl)
  • Molecular Docking and Structure-Based Drug Design Str
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Public
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH.
  • Ethyl 4-(3-bromophenyl)
  • 2-(3-Bromophenyl)thiazole-4-carboxylic acid ethyl ester - Chem-Impex.
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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester | 885278-75-1 - J&K Scientific.
  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed Central.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate. As a brominated heterocyclic compound, this substance requires meticulous waste management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a solid organic compound classified as a combustible solid and an eye irritant.[1] Its most critical feature for waste management is the presence of a bromine atom, which categorizes it as a halogenated organic compound .[2][3]

This classification is crucial because the improper disposal of halogenated compounds, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts such as hydrobromic acid (HBr) and potentially brominated dioxins or furans.[4] Therefore, it must never be mixed with general or non-halogenated chemical waste.

The key hazard information is summarized below.

Hazard ClassificationGHS CodeSignal WordPictogram
Serious Eye Irritation H319WarningGHS07 (Exclamation Mark)[1]
Combustible Solid Not ApplicableNot ApplicableNot Applicable[1]
Water Hazard Class (WGK) WGK 3Not ApplicableNot Applicable[1]

Note: While the primary listed hazard is eye irritation, it is best practice to treat related compounds with caution for potential skin and respiratory irritation as well.[5][6]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before disposal begins, ensure the chemical is handled safely to prevent exposure. The causality is simple: preventing exposure negates the risk.

  • Engineering Controls : Always handle this compound powder within a certified chemical fume hood or a ventilated enclosure to prevent the inhalation of airborne dust particles.[7][8]

  • Personal Protective Equipment (PPE) : A robust PPE protocol is a non-negotiable line of defense.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9] This directly mitigates the H319 "Causes serious eye irritation" hazard.

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Glove suitability and durability depend on the frequency and duration of contact.[10]

    • Body Protection : A standard laboratory coat is required. For handling larger quantities, impervious clothing may be necessary.[9]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is segregated, contained, and managed in a compliant manner from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

This is the most critical step. Correctly identifying and segregating the waste prevents dangerous reactions and ensures it is sent to the appropriate treatment facility.

  • Identify : Explicitly identify the waste as "Halogenated Organic Solid Waste."

  • Segregate : Collect this waste in a dedicated container, separate from all other waste streams.[8]

    • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[3] Mixing these streams significantly increases disposal costs and complicates treatment.[3]

    • DO NOT mix with strong acids, bases, heavy metals, or aqueous solutions.[3]

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier between the chemical and the environment.

  • Select Container : Use a chemically compatible container, typically made of high-density polyethylene (HDPE), with a screw-top, tightly sealing lid.[11] Ensure the container is in good condition and free from contamination.

  • Label Correctly : Before adding any waste, affix a hazardous waste label.[2] The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[2]

    • The date when the first drop of waste is added.[2]

    • An indication of the hazards (e.g., "Irritant," "Combustible Solid").

Step 3: Waste Accumulation and Storage
  • Transfer : Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[7] A powder funnel can be useful for this task.

  • Seal : Keep the container tightly closed at all times, except when actively adding waste.[2][11] This prevents the release of vapors and protects the contents from moisture or contamination.

  • Store : Store the sealed waste container in a designated and well-ventilated satellite accumulation area, such as a secondary containment tray within a fume hood or a safety cabinet.[8]

Step 4: Arranging for Final Disposal

Hazardous waste must be handled by professionals.

  • Contact Authority : Follow your institution's specific procedures by contacting the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]

  • Documentation : Complete all necessary paperwork, accurately describing the contents of the waste container.

  • Handover : Ensure the waste is handed over directly to the authorized personnel for transport to an approved treatment, storage, and disposal facility (TSDF).

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills :

    • Ensure the area is well-ventilated, and remove all potential sources of ignition.[2]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.[7]

    • Sweep up the absorbed material and place it into a designated hazardous waste container for disposal, following the protocol above.[5]

  • Large Spills :

    • Evacuate the immediate area.[2]

    • Alert colleagues and notify your institution's emergency response team or EHS department immediately. If there is a fire or significant exposure risk, call 911.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Emergency Spill Identify Identify Waste: This compound Assess Assess Hazards: Halogenated, Irritant, Combustible Identify->Assess PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation Segregate Characterize & Segregate: 'Halogenated Organic Solid Waste' Ventilation->Segregate Container Select & Label Container: 'Hazardous Waste' + Full Name Segregate->Container Transfer Transfer Waste to Container (Minimize Dust) Container->Transfer Store Seal and Store Securely (Secondary Containment) Transfer->Store Spill Spill Occurs? Transfer->Spill Contact Contact EHS or Licensed Contractor Store->Contact Pickup Arrange for Pickup and Final Disposal Contact->Pickup SmallSpill Small Spill: Absorb, Collect as Waste Spill->SmallSpill  Yes (Minor) LargeSpill Large Spill: Evacuate & Call EHS/911 Spill->LargeSpill  Yes (Major) SmallSpill->Container

Caption: Workflow for the proper disposal of this compound.

References

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet.
  • Braun Research Group. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. In Hazardous Waste Manual.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 4-bromophenylacetate.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Echemi. (n.d.). 2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Echemi. (n.d.). Thiazole Safety Data Sheets.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
  • GHS07. (2024). Safety Data Sheet.
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  • Fisher Scientific. (2021). SAFETY DATA SHEET: Thiazole.
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  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.

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Personal protective equipment for handling ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides essential, immediate safety and logistical information for the handling of this compound. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, causal understanding of the protocols we employ. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all laboratory personnel.

Immediate Safety Profile & Core Protective Measures

Before handling this compound, it is critical to understand its primary hazards. This compound is classified with the GHS07 pictogram, indicating it can cause harm. The primary, immediate risk is serious eye irritation. Inferences from structurally similar compounds suggest potential for skin irritation, respiratory irritation, and harm if swallowed.[1][2][3]

Core Safety Summary Table

Hazard ClassificationRequired Engineering ControlMinimum Personal Protective Equipment (PPE)
Eye Irritant (H319) Chemical Fume HoodTightly-sealed Chemical Safety Goggles
Potential Skin Irritant [2]Chemical Fume HoodNitrile or Neoprene Gloves, Laboratory Coat
Potential Respiratory Irritant [1][3]Chemical Fume HoodN95 Respirator (if dust is generated outside hood)
Physical Form SolidHandle carefully to avoid dust formation.[4][5]

Hazard Causality: Understanding the "Why" Behind the Precautions

The selection of appropriate PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards posed by a substance. For this compound, a solid organic compound, the primary routes of exposure are ocular (eyes), dermal (skin), and inhalation (breathing), particularly of airborne particulates.

  • Ocular Hazard (H319 - Causes serious eye irritation): The ester and thiazole functionalities can interact with the sensitive mucous membranes of the eye, leading to significant irritation. The solid nature of the compound means that fine dust particles can easily become airborne and contact the eyes. This necessitates the use of fully sealed goggles over standard safety glasses.

  • Dermal Hazard (Potential Skin Irritant): Thiazole derivatives and brominated aromatic compounds can cause skin irritation upon contact.[1][2] The mechanism often involves localized disruption of the skin barrier. Therefore, chemically resistant gloves are essential to prevent direct contact.

  • Inhalation Hazard (Potential Respiratory Irritant): As a fine solid, this compound can form dust when being weighed or transferred.[4][6] Inhalation of these particles can irritate the respiratory tract.[1][3] The primary defense is an engineering control—the chemical fume hood—which maintains negative pressure to prevent dust from entering the laboratory environment.

Operational Protocol: Step-by-Step PPE Selection and Use

This protocol ensures all personnel are adequately protected before, during, and after handling the compound.

Step 1: Pre-Handling Risk Assessment
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the sash is at the appropriate working height.

  • Assemble PPE: Gather all necessary PPE as outlined in the table below. Inspect each item for damage, such as cracks in goggles or tears in gloves.[7]

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[5]

Step 2: Donning PPE - A Deliberate Sequence

The order in which PPE is put on is crucial to avoid cross-contamination.

  • Body Protection: Don a clean, long-sleeved laboratory coat. This is the first line of defense for your clothing and skin.[1]

  • Hand Protection: Wear chemically resistant nitrile or neoprene gloves.[7] Check the manufacturer's compatibility chart for breakthrough times if prolonged contact is anticipated. Ensure gloves are pulled over the cuffs of the lab coat.

  • Eye and Face Protection: Put on tightly-sealed chemical safety goggles.[6] If there is a significant risk of splashing (e.g., when handling large quantities or solutions), a face shield should be worn in addition to goggles.[1][8]

Step 3: During Handling
  • All manipulations of the solid compound (weighing, transferring, adding to a reaction) must be performed inside a certified chemical fume hood to minimize inhalation risk.[1][4]

  • Use tools (spatulas, weigh boats) to handle the compound. Avoid direct contact, even with gloved hands.

  • If you must handle the compound outside of a fume hood (a practice that should be strictly limited and requires specific risk assessment), a NIOSH-approved respirator for particulates (e.g., N95) is mandatory.[7]

Step 4: Post-Handling - Decontamination and Doffing
  • Decontaminate: Clean any contaminated surfaces within the fume hood.

  • Doffing Sequence: To prevent contaminating yourself, remove PPE in the following order:

    • Gloves: Peel off gloves without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.

    • Face/Eye Protection: Remove the face shield (if used), followed by goggles.

    • Laboratory Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after removing all PPE.[5][9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling ETHYL 4-(3-BROMOPHENYL) THIAZOLE-2-CARBOXYLATE in_hood Work in Fume Hood? start->in_hood is_solid Handling Solid? in_hood->is_solid Yes respirator Add NIOSH-approved Respirator (N95) in_hood->respirator No ppe_base Mandatory Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles is_solid->ppe_base splash_risk Splash Risk? ppe_base->splash_risk respirator->is_solid face_shield Add Face Shield proceed Proceed with Handling face_shield->proceed splash_risk->face_shield splash_risk->proceed No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.